molecular formula C24H26O11 B174730 Andrographidine E CAS No. 113963-41-0

Andrographidine E

Cat. No.: B174730
CAS No.: 113963-41-0
M. Wt: 490.5 g/mol
InChI Key: KJWPVIVMWLREST-UKMCQSRUSA-N
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Description

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Andrographis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3/t17-,19-,20+,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPVIVMWLREST-UKMCQSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Andrographidine E is a naturally occurring flavonoid isolated from plants of the Andrographis genus, notably Andrographis paniculata and Andrographis echioides.[1][2] Structurally, it is classified as a 2'-oxygenated flavone glycoside, a distinction that sets it apart from the more widely known diterpenoid lactones (e.g., andrographolide) from the same plant source. Its chemical architecture is characterized by a flavone backbone with methoxy groups at the C-7 and C-8 positions and a β-D-glucopyranoside moiety attached at C-5. This guide provides a detailed elucidation of its structure, the analytical methodologies required for its confirmation, a standard protocol for its isolation, and its biological context. The molecule's anti-inflammatory properties make it a compound of interest for further investigation in drug discovery and development.[1]

Introduction: The Flavonoids of Andrographis

The genus Andrographis, particularly the species A. paniculata, is a cornerstone of traditional medicine systems in Asia, often referred to as the "King of Bitters".[1] While its therapeutic effects are frequently attributed to the abundant diterpenoid lactone, andrographolide, this plant produces a rich and diverse arsenal of other phytochemicals, including a significant family of flavonoids.[3][4]

This compound belongs to this flavonoid class. A common point of confusion is its misclassification as a diterpenoid in some databases; however, its core C6-C3-C6 skeleton and glycosidic linkage firmly place it within the flavonoid family.[1] Specifically, it is a flavone—distinguished by the C2-C3 double bond in its central pyran ring—with an uncommon 2'-oxygenation pattern on the B-ring, a feature shared by several other flavonoids isolated from Andrographis species.[2][3] Understanding the precise structure of this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential.

Core Chemical Structure and Properties

3.1 Structural Identification

The definitive structure of this compound is established through a combination of spectroscopic techniques. Its systematic IUPAC name is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[5]

Chemical Structure of this compound Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₆O₁₁[1][5]
Molecular Weight 490.5 g/mol [1][5]
CAS Number 113963-41-0[1]
IUPAC Name 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[5]
SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC[1]

3.2 Key Structural Motifs

The bioactivity and physicochemical properties of this compound are a direct result of its distinct structural features:

  • Flavone Backbone: The core is a 2-phenyl-4H-chromen-4-one structure, which serves as the scaffold for substitutions. The C2-C3 double bond contributes to the planarity of the heterocyclic C ring.

  • A-Ring Substitution: The A-ring features two methoxy groups at C-7 and C-8 and a large glycosidic substituent at C-5. The absence of a free 5-hydroxyl group, which is common in flavonoids, significantly alters its properties, such as its chelating ability and spectral characteristics.

  • B-Ring Substitution: The B-ring is substituted with a methoxy group at the C-2' position. This 2'-oxygenation is a relatively uncommon pattern in flavonoids but is a known characteristic of compounds isolated from Andrographis.[2]

  • Glycosidic Moiety: A β-D-glucopyranoside is linked to the C-5 position via an O-glycosidic bond. The presence of this bulky, polar sugar moiety dramatically increases the molecule's solubility in polar solvents and influences its bioavailability and metabolic fate.

Spectroscopic Validation: A Methodological Deep Dive

The unequivocal determination of this compound's structure is not possible from a single experiment. It requires a synergistic approach, correlating data from Mass Spectrometry and various NMR techniques. The causality for this multi-faceted approach lies in the need to unambiguously determine not only the molecular formula but the precise connectivity and stereochemistry of the molecule.

4.1 Mass Spectrometry (MS)

The first step in structural analysis is typically to determine the exact mass and molecular formula.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), is employed over standard MS. This is because HRMS provides mass accuracy to within a few parts per million, allowing for the confident assignment of a single, unique molecular formula (C₂₄H₂₆O₁₁) from the measured mass-to-charge ratio (m/z).[2]

  • Trustworthiness (Self-Validation): The structural hypothesis is further validated using tandem MS (MS/MS). In this technique, the molecular ion is isolated and fragmented. For a flavonoid O-glycoside like this compound, a characteristic neutral loss of 162 Da is expected, corresponding to the loss of the hexose (glucose) moiety.[2][6] Observing this specific fragmentation provides strong evidence for the presence and location of the sugar group, thus validating the initial hypothesis.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing definitive proof of atomic connectivity and stereochemistry.

  • ¹H NMR: This experiment identifies the number and type of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the A and B rings, sharp singlets for the three methoxy groups, and a characteristic signal for the anomeric proton (H-1") of the glucose unit. The coupling constant (J-value) of this anomeric proton is critical; a large J-value (typically ~7-8 Hz) confirms the β-configuration of the glycosidic linkage.[2]

  • ¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule, which should correspond to the molecular formula. Key diagnostic signals include the C=O carbon of the flavone (C-4) around 180 ppm, the carbons bearing methoxy groups, and the anomeric carbon (C-1") around 100-105 ppm.

  • 2D NMR (HSQC, HMBC, NOESY):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a self-validating system for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation for this compound is observing a cross-peak between the anomeric proton (H-1") and the C-5 carbon of the flavone A-ring.[2] This unambiguously proves that the glucose moiety is attached at the C-5 position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can further confirm spatial relationships. For instance, a NOESY correlation between the anomeric proton (H-1") and the H-6 proton of the A-ring would provide additional evidence for the C-5 linkage.[2]

Table 2: Representative ¹H and ¹³C NMR Data for the Core Moieties of this compound (Note: Chemical shifts (δ) are illustrative, based on similar compounds reported in the literature, and may vary slightly depending on the solvent used. Data is modeled after known 2'-oxygenated flavone glycosides.)[2]

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, Multiplicity, J in Hz)Key HMBC Correlations
Aglycone
2~163.0H-3, H-6'
3~104.5~6.8 (s)C-2, C-4, C-1'
4~182.5
5~158.0H-6, H-1"
6~95.0~6.9 (s)C-5, C-7, C-8, C-10
7~159.07-OCH₃
8~130.08-OCH₃
9~152.0
10~108.0H-6
7-OCH₃~56.5~3.9 (s)C-7
8-OCH₃~61.0~4.0 (s)C-8
Glucose
1"~105.0~5.1 (d, J ≈ 7.5)C-5
2"~74.0H-1"
3"~77.0
4"~70.0
5"~78.0H-6"
6"~61.5H-5"

Isolation and Purification Protocol

The isolation of this compound from its natural source requires a systematic, multi-step process designed to separate it from a complex mixture of other phytochemicals.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Final Compound cluster_3 Quality Control Plant Dried, Powdered Andrographis Plant Material Extract Crude Methanolic Extract Plant->Extract Maceration/ Soxhlet (MeOH) Partition Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Extract->Partition CC Silica Gel Column Chromatography Partition->CC EtOAc Fraction Fractions Collected Fractions CC->Fractions Gradient Elution Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Semi-pure Fraction Pure_Cmpd Pure this compound (>95%) Prep_HPLC->Pure_Cmpd QC Purity & Identity Check (TLC, HPLC, NMR, MS) Pure_Cmpd->QC

Caption: Workflow for the isolation and purification of this compound.

This protocol describes a robust and reproducible method for obtaining this compound.

  • Plant Material Preparation:

    • Obtain aerial parts of Andrographis paniculata.

    • Air-dry the plant material in the shade for 7-10 days to prevent degradation of thermolabile compounds.

    • Grind the dried material into a coarse powder (approx. 40-60 mesh size) to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Rationale: A polar solvent is chosen to efficiently extract glycosylated flavonoids. Methanol is a common and effective choice.

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (approx. 5 L) at room temperature for 72 hours with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

  • Fractionation:

    • Rationale: This step separates compounds based on their polarity, enriching the target compound in one fraction.

    • Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc).

    • This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

    • Collect the EtOAc fraction and evaporate the solvent to dryness.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Rationale: This is a primary, low-cost method for separating major compound classes.

      • Pack a glass column with silica gel (60-120 mesh) and equilibrate with a non-polar solvent like chloroform.

      • Load the dried EtOAc fraction onto the column.

      • Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃:MeOH, 99:1 -> 90:10).

      • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (9:1). Combine fractions with similar TLC profiles.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Rationale: This final step provides high-resolution separation to achieve high purity.

      • Use a reversed-phase C18 column.

      • Elute with an isocratic or gradient system of acetonitrile and water.

      • Monitor the elution with a UV detector at a wavelength where the flavonoid absorbs (e.g., 280 nm or 330 nm).

      • Collect the peak corresponding to this compound.

  • Purity Assessment and Structure Confirmation:

    • Evaporate the solvent from the collected HPLC fraction to obtain pure, solid this compound.

    • Confirm the purity (>95%) using analytical HPLC with a diode-array detector (DAD).

    • Unequivocally confirm the identity of the isolated compound by acquiring and interpreting MS and NMR (1D and 2D) data as described in Section 4.0.

Biological Context and Significance

This compound is not merely a structural curiosity; it has demonstrated relevant biological activity. Research indicates that it possesses anti-inflammatory properties.[1][2] The proposed mechanism for this activity involves the modulation of key inflammatory signaling pathways.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Studies on flavonoids from Andrographis suggest they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2] This effect is often mediated by the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By potentially inhibiting key kinases like IKK or preventing the nuclear translocation of the p50/p65 subunit, this compound may suppress the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. This activity makes it a valuable lead compound for developing novel anti-inflammatory agents.

Conclusion

This compound is a distinct flavone glycoside whose structure has been rigorously established through advanced spectroscopic analysis. Its architecture, featuring a 2'-oxygenated B-ring and a C-5 glycosidic linkage, is characteristic of the unique flavonoid profile of the Andrographis genus. The detailed methodologies for its isolation and structural elucidation provide a robust framework for researchers in natural products chemistry. Furthermore, its demonstrated anti-inflammatory potential underscores its significance as a target for future pharmacological investigation and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13963769, this compound. Available at: [Link]

  • Lee, C. Y., et al. (2015). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules, 20(9), 15927-15941. Available at: [Link]

  • Rajani, M., et al. (2000). A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh). Pharmaceutical Biology, 38(3), 204-209. Available at: [Link]

  • ResearchGate (n.d.). MS/MS spectra of this compound (1). [Image]. Available at: [Link]

  • ResearchGate (2014). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Available at: [Link]

  • Prakash, O., et al. (2023). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. International Journal of Molecular Sciences, 24(22), 16417. Available at: [Link]

  • Bhat, M. A., & Murthy, H. N. (2021). Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii CB Clarke and its Anticancer Activity. Pharmacognosy Journal, 13(3). Available at: [Link]

  • S, R. S., et al. (2020). Estimation of Andrographolides and Gradation of Andrographis paniculata Leaves Using Near Infrared Spectroscopy Together With Support Vector Machine. Frontiers in Plant Science, 11, 574238. Available at: [Link]

  • Hidayah, H., et al. (2021). Isolation and Identification of Andrographolide Compounds from the Leaves of Sambiloto Plant (Andrographis paniculata Ness). Acta Chimica Asiana, 4(1), 24-30. Available at: [Link]

Sources

A Technical Guide to the Discovery and Isolation of Andrographidine E from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Andrographis paniculata (Burm. f.) Nees, a plant with a rich history in traditional Asian medicine, is a well-established source of bioactive diterpenoid lactones, most notably andrographolide.[1][2] However, its chemical diversity extends to a significant number of flavonoids, many of which remain minor and challenging-to-isolate constituents.[3][4] This guide provides a comprehensive, technically-grounded methodology for the discovery and isolation of Andrographidine E, a flavonoid glycoside, from the complex phytochemical matrix of A. paniculata. The narrative moves beyond a simple protocol, delving into the scientific rationale behind each strategic choice—from solvent selection in the initial extraction to the multi-stage chromatographic purification and final structural elucidation. This document is intended for researchers, natural product chemists, and drug development professionals seeking to navigate the intricate process of isolating novel, low-abundance compounds from botanical sources.

Introduction: Beyond Andrographolide

For decades, the scientific focus on Andrographis paniculata has been overwhelmingly directed towards its major diterpenoids due to their pronounced anti-inflammatory, antiviral, and immunostimulant properties.[5][6][7] While this research is invaluable, it inadvertently overshadows the potential of other chemical classes within the plant. Flavonoids, a diverse group of polyphenolic compounds, are also significant constituents of A. paniculata.[8] Compounds like Andrographidine A and C have been successfully isolated and characterized.[9] The discovery of this compound (C₂₄H₂₆O₁₁) represents a further expansion of this chemical library, offering new avenues for pharmacological investigation.[10]

Isolating a minor glycosidic flavonoid like this compound presents a significant technical challenge. It requires a systematic approach designed to efficiently remove the high-abundance, less polar diterpenoids while preserving the structural integrity of the target molecule. The following guide outlines a robust, field-proven workflow to achieve this.

Part I: Strategic Extraction — Maximizing Yield and Purity

The initial extraction is a critical control point that dictates the success of the entire isolation campaign. The choice of solvent and method must be optimized to selectively solubilize flavonoids while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids.

Rationale for Method Selection
  • Plant Material: The aerial parts (leaves and stems) of A. paniculata are the primary repositories of both diterpenoids and flavonoids.[3] Proper preparation is paramount. Air-drying followed by oven-drying at temperatures below 60°C prevents the degradation of thermolabile compounds while removing water, which would otherwise interfere with extraction efficiency.[11] Grinding the material to a coarse powder (40-80 mesh) increases the surface area for solvent penetration.[12]

  • Solvent System: A moderately polar solvent system is ideal for extracting flavonoid glycosides. While methanol is effective for extracting a broad spectrum of compounds, including the highly polar andrographolide glycosides, a sequential extraction or a carefully selected solvent mixture can improve selectivity.[13] A common and highly effective approach for initial extraction is a 1:1 mixture of dichloromethane and methanol. This combination efficiently extracts the target flavonoids while also solubilizing the major diterpenoids, which will be separated in subsequent steps.[11][12]

Protocol 1: Cold Maceration for Crude Extract Preparation

This protocol utilizes cold maceration to minimize thermal degradation of the target compounds.[12]

  • Preparation: Weigh 1 kg of finely powdered, dried aerial parts of A. paniculata.

  • Maceration: Place the powder in a large vessel and submerge it in 5 L of a 1:1 (v/v) mixture of dichloromethane:methanol. Seal the vessel and allow it to macerate for 48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through a Büchner funnel to separate the plant debris from the solvent extract.

  • Re-extraction: Repeat the maceration process on the plant residue with an additional 3 L of the solvent mixture for 24 hours to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark green, semi-solid crude extract.

Part II: The Chromatographic Gauntlet — A Multi-Stage Purification Strategy

The crude extract is a complex cocktail of dozens, if not hundreds, of compounds. A multi-stage chromatographic approach is non-negotiable for isolating a single, pure minor constituent.

G cluster_0 Overall Isolation Workflow A Dried A. paniculata Powder B Crude Dichloromethane: Methanol Extract A->B Extraction C Silica Gel Column Chromatography (Coarse Fractionation) B->C Purification Step 1 D Target-Enriched Fractions C->D Gradient Elution E Preparative HPLC / HSCCC (Fine Purification) D->E Purification Step 2 F Pure this compound E->F Isocratic/Gradient Elution G Structural Elucidation (NMR, MS) F->G Analysis

Caption: High-level overview of the this compound isolation process.

Stage 1: Silica Gel Column Chromatography (Coarse Fractionation)

The first step aims to perform a low-resolution separation of the crude extract into several fractions based on polarity. This allows for the removal of highly nonpolar compounds (like chlorophyll and lipids) and highly polar compounds, thereby enriching the fractions containing the target flavonoid.

Rationale for Method Selection:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography, effectively separating compounds based on their polarity.

  • Mobile Phase: A gradient elution, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate and then methanol, is crucial.[14][15] This allows for the sequential elution of compounds, from nonpolar to polar. This compound, being a glycoside, is expected to elute in the more polar fractions.

Protocol 2: Gradient Elution Column Chromatography
  • Column Packing: Prepare a glass column (e.g., 10 cm diameter x 100 cm length) with a slurry of silica gel (60-120 mesh) in petroleum ether.

  • Sample Loading: Adsorb 100 g of the crude extract onto 200 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, impregnated silica onto the top of the packed column.

  • Elution: Begin elution with 100% petroleum ether. Gradually increase the solvent polarity according to a pre-determined gradient. A typical gradient might be:

    • Petroleum Ether -> Ethyl Acetate (100:0 to 0:100)

    • Ethyl Acetate -> Methanol (100:0 to 80:20)

  • Fraction Collection: Collect fractions of 500 mL each.

  • Monitoring: Analyze each fraction using Thin Layer Chromatography (TLC), spotting alongside the crude extract. Use a mobile phase like Chloroform:Methanol:Ethyl Acetate (8:1.5:1) and visualize under UV light (254 nm and 365 nm).[11] Pool fractions with similar TLC profiles. The fractions containing flavonoids will typically appear as dark spots under UV 254 nm and may fluoresce under 365 nm.

Stage 2: High-Speed Counter-Current Chromatography (HSCCC) — Precision Purification

For separating structurally similar compounds from enriched fractions, advanced techniques are required. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, minimizing irreversible adsorption and sample degradation. It has proven highly effective for separating diterpenes and flavonoids from A. paniculata.[9][16]

Rationale for Method Selection:

  • Solvent System Selection: The key to a successful HSCCC separation is choosing an appropriate biphasic solvent system. The partition coefficient (K) of the target compound should be between 0.5 and 2.0. A system like petroleum ether-ethyl acetate-methanol-water is versatile and can be fine-tuned by altering the volume ratios of the components to achieve the desired K value.[9]

  • Mode of Operation: The separation is run in head-to-tail mode, where the lower aqueous phase is used as the stationary phase and the upper organic phase as the mobile phase.

Protocol 3: HSCCC for Final Purification
  • Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (e.g., 3:7:5:5 v/v/v/v).[9] Shake the mixture vigorously in a separatory funnel and allow the layers to separate completely.

  • HSCCC Preparation: Fill the entire multilayer coil column with the stationary phase (lower phase).

  • Sample Injection: Dissolve the combined, dried fractions from the silica gel column that were enriched with this compound in a small volume of the biphasic solvent mixture and inject it into the column.

  • Elution: Rotate the apparatus at a high speed (e.g., 800-1000 rpm) and pump the mobile phase (upper phase) through the column at a steady flow rate (e.g., 1.5-2.0 mL/min).

  • Fraction Collection & Analysis: Continuously monitor the effluent with a UV detector (at 225 nm and 254 nm) and collect fractions.[9] Analyze the purity of each fraction containing a peak by analytical HPLC. Pool the fractions containing pure this compound.

G cluster_1 Chromatographic Purification Strategy A Crude Extract B Silica Gel Column A->B C Fraction Pool 1 (Non-polar lipids, chlorophyll) B->C Gradient Elution D Fraction Pool 2 (Diterpenoids, e.g., Andrographolide) B->D Gradient Elution E Fraction Pool 3 (Flavonoids - Enriched) B->E Gradient Elution F Fraction Pool 4 (Highly Polar Compounds) B->F Gradient Elution G HSCCC / Prep-HPLC E->G H Pure Compound 1 G->H Separation I Pure this compound G->I Separation J Pure Compound 3 G->J Separation

Caption: Detailed workflow of the multi-stage chromatographic separation.

Part III: Structural Elucidation — Confirming the Identity

Once a compound is isolated in high purity (>95% by HPLC), its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the accurate mass of the molecular ion, which is used to determine the exact molecular formula (C₂₄H₂₆O₁₁ for this compound).[10] Tandem MS (MS/MS) experiments are used to fragment the molecule, providing clues about its substructures, such as the loss of the glucose moiety.[8][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows all the unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton, the placement of methoxy groups, and the position of the glycosidic linkage.[18]

  • Ultraviolet (UV) Spectroscopy: Provides information about the chromophore system present in the flavonoid skeleton.[19]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[14][18]

Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₄H₂₆O₁₁ [10]
Molecular Weight 490.5 g/mol [10]
Exact Mass 490.14751164 Da [10]
Class Flavonoid Glycoside [8]

| IUPAC Name | 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |[10] |

Table 2: Hypothetical Purification Summary

Stage Input Mass Output Mass Purity of Target
Crude Extract 100 g 100 g ~0.1%
Silica Column Fraction 100 g 5.2 g ~5%

| HSCCC Purification | 5.2 g | 85 mg | >95% |

Conclusion

The successful isolation of this compound from Andrographis paniculata is a testament to a systematic and multi-faceted approach to natural product chemistry. It hinges on a rational extraction strategy, a robust multi-stage chromatographic separation capable of resolving minor components from a complex mixture, and the definitive application of modern spectroscopic techniques for structural elucidation. This guide provides a detailed and scientifically-grounded framework that can be adapted by researchers to explore the vast, untapped chemical diversity of medicinal plants, paving the way for the discovery of novel therapeutic agents.

References

  • Benchchem. A Guide to the Laboratory-Scale Isolation of Andrographolide.
  • Jadhao, D.B. & Dhande, R.S. EXTRACTION AND PURIFICATION OF ANDROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA.
  • Lien, H.-M., et al. (2014). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules.
  • Du, Q., et al. (2003). Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography. Journal of Chromatography A, 984(1), 147-51.
  • Mulukuri, S., et al. ISOLATION OF DITERPENOID LACTONES FROM THE LEAVES OF Andrographis paniculata AND ITS ANTICANCER ACTIVITY. International Journal of Drug Development and Research.
  • Rajani, M., et al. A Rapid Method for Isolation of Andrographolide from Andrographis Paniculata Nees (Kalmegh). Pharmaceutical Biology.
  • He, M., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculata Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules.
  • Hapuarachchi, S. D., et al. (2013). Andrographidine G, a New Flavone Glucoside from Andrographis paniculata. Natural Product Communications, 8(3).
  • Mulukuri, S., et al. (2019). ISOLATION OF DITERPENOID LACTONES FROM THE LEAVES OF Andrographis Paniculata AND ITS ANTICANCER ACTIVITY. ResearchGate.
  • ResearchGate. MS/MS spectra of this compound (1).
  • ResearchGate. Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography.
  • Bosisio, E., et al. (2015). Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. Molecules.
  • Chen, G., et al. (2013). Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry. Semantic Scholar.
  • Chao, W.-W., et al. (2021). Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis. Frontiers in Pharmacology.
  • Bosisio, E., et al. (2015). Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. MDPI.
  • Islam, M. T. (2023). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. Molecules.
  • Chen, L.-X., et al. (2013). Structures of compounds 1-16 isolated from Andrographis paniculata. ResearchGate.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.
  • ResearchGate. The proposed fragmentations pattern of this compound (1).
  • Al-Henhena, N., et al. (2015). Isolation and Characterisation of Andrographolide from Andrographispaniculata (Burm. F) Wall. Ex Nees and Its Total Flavonoid Effects from Kemaman, Malaysia. ResearchGate.
  • Vetvicka, V. & Vannucci, L. (2021). Major biological effects of andrographolides. ResearchGate.
  • Sari, D. K., et al. (2022). Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System. ResearchGate.
  • Lin, F.-L., et al. (2014). Andrographolide, A Natural Antioxidant: An Update. Antioxidants.
  • ResearchGate. Andrographolide: Synthetic Methods and Biological Activities.

Sources

Andrographidine E molecular formula and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Andrographidine E is a flavonoid glycoside isolated from the roots of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1] As research into the therapeutic potential of natural products continues to expand, understanding the specific properties and mechanisms of individual compounds like this compound is paramount for drug discovery and development. This guide provides a comprehensive technical overview of this compound, including its molecular characteristics, a proposed methodology for its isolation and structural elucidation, and an exploration of its potential anti-inflammatory mechanism of action, with a focus on the NF-κB signaling pathway. While specific experimental data for this compound is limited in the current literature, this document synthesizes available information and provides validated protocols for related compounds from Andrographis paniculata to guide future research.

Physicochemical Properties of this compound

The fundamental molecular attributes of this compound are summarized below. These properties are crucial for its identification, characterization, and the design of analytical methods.

PropertyValueSource
Molecular Formula C₂₄H₂₆O₁₁[2]
Molecular Weight 490.5 g/mol [2]
Class of Compound Flavone Glucoside[1]
Natural Source Root of Andrographis paniculata[1]

Isolation and Structural Elucidation

The isolation and structural confirmation of a natural product like this compound is a multi-step process requiring careful extraction and sophisticated analytical techniques. While a specific, detailed protocol for this compound is not extensively documented, the following methodology is based on established procedures for isolating flavonoid glycosides from Andrographis paniculata.[3]

Experimental Protocol: Isolation of Flavonoid Glycosides from Andrographis paniculata

This protocol outlines a general procedure that can be adapted for the targeted isolation of this compound.

1. Plant Material Preparation and Extraction:

  • Obtain dried, powdered root material of Andrographis paniculata.
  • Perform maceration of the powdered root material with 96% ethanol at a 1:10 solid-to-solvent ratio for 24 hours, repeated for three cycles.[3] This exhaustive extraction ensures a high yield of secondary metabolites.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[4]

3. Chromatographic Purification:

  • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.
  • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.[3]
  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.
  • Pool the fractions containing the target compound and perform further purification using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of methanol and water.
Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and deduce the molecular formula (C₂₄H₂₆O₁₁). Tandem MS (MS/MS) provides valuable information on the fragmentation pattern. For a flavonoid glycoside like this compound, a characteristic loss of the sugar moiety (162 Da for a hexose) is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the flavone core structure and the attachment point of the glycosidic linkage. The structure of this compound was originally determined based on its ¹³C and ¹H NMR spectral data.[1]

  • UV-Vis and IR Spectroscopy: UV-Vis spectroscopy helps to identify the characteristic flavonoid chromophore system, while IR spectroscopy confirms the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

Potential Anti-Inflammatory Mechanism of Action: NF-κB Inhibition

While direct evidence for the anti-inflammatory activity of this compound is limited, its classification as a flavonoid from Andrographis paniculata suggests it may share the anti-inflammatory properties of other compounds from this plant.[5][6] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diterpenoid andrographolide, also from A. paniculata, is a well-studied inhibitor of this pathway.[4][7]

The NF-κB transcription factor is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to the DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[8][9]

Andrographolide has been shown to inhibit NF-κB activation by forming a covalent adduct with cysteine 62 of the p50 subunit of NF-κB, which blocks its DNA binding capacity.[8] It can also interfere with other steps in the pathway.

Proposed Investigatory Workflow for this compound's Anti-Inflammatory Activity

To validate the hypothesis that this compound exerts anti-inflammatory effects via NF-κB inhibition, the following experimental workflow can be employed.

Caption: Experimental workflow to investigate the anti-inflammatory activity of this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1).
  • Pre-treat the cells with varying concentrations of this compound.
  • Stimulate inflammation by adding a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

2. Assessment of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess assay. A reduction in nitrite levels indicates anti-inflammatory activity. Other flavonoids from Andrographis have shown NO inhibition with IC₅₀ values in the micromolar range.[5]
  • Pro-inflammatory Cytokine Levels: Quantify the levels of key cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).

3. Mechanistic Studies (Western Blotting):

  • Prepare cytoplasmic and nuclear cell lysates.
  • Use Western blotting to assess the levels of key proteins in the NF-κB pathway. A decrease in the phosphorylation of IκBα and a reduction in the amount of the p65 subunit of NF-κB in the nucleus would indicate inhibition of the pathway.

4. Confirmation of NF-κB Inhibition (Reporter Assay):

  • Utilize cells that have been transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
  • A decrease in reporter gene activity in the presence of this compound would provide direct evidence of NF-κB inhibition.

Conclusion

This compound is a structurally defined flavonoid glycoside from Andrographis paniculata. While comprehensive biological data is still emerging, its chemical nature and origin suggest a strong potential for anti-inflammatory activity, likely mediated through the inhibition of key signaling pathways such as NF-κB. The methodologies and workflows presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound, contributing to the growing body of knowledge on natural product-based drug discovery.

References

  • Mizuno, M., Tanaka, T., Lin, C. C., Iinuma, M., & Inoue, T. (1987). Flavonoids from Andrographis paniculata. Journal of the Japanese Society for Food Science and Technology (Nippon Shokuhin Kogyo Gakkaishi), 34(10), 673-677.
  • Chen, K. H., Lin, W. C., & Tsai, T. H. (2014). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules, 19(7), 10064–10075.
  • Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities. (2022). Molecules, 27(19), 6299.
  • Jayakumar, T., Hsieh, C. Y., Lee, J. J., & Sheu, J. R. (2013). An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide. Journal of Ethnopharmacology, 150(1), 251–261.
  • Hidalgo, M. A., Romero, A., Figueroa, J., Cortés, P., & Hancke, J. L. (2011). Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells. British Journal of Pharmacology, 162(3), 663–674.
  • Chang, C. C., Duann, Y. F., Yen, T. L., Chen, Y. Y., Jayakumar, T., & Sheu, J. R. (2015). Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation. Acta Cardiologica Sinica, 31(4), 317–324.
  • Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17.
  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2024). PLoS ONE, 19(7), e0299965.
  • Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., Yao, X., Ma, D., Slungaard, A., Hebbel, R. P., Key, N. S., & Geng, J. G. (2004). Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50. Journal of Immunology, 173(6), 4207–4217.
  • Hanh, T. T. H., My, N. T. T., Cham, P. T., et al. (2020). Diterpenoids and Flavonoids from Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 68(1), 96-100.
  • Rao, Y. K., Vimalamma, G., Rao, C. V., & Tzeng, Y. M. (2004).
  • ResearchGate. (n.d.). 1 H and 13 C NMR data of compounds 1 and 2 a in DMSO-d 6. Retrieved from [Link]

  • Xia, Y. F., Ye, B. Q., Li, Y. D., Wang, J. G., He, X. J., Lin, X., Yao, X., Ma, D., Slungaard, A., Hebbel, R. P., Key, N. S., & Geng, J. G. (2004). Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50. Journal of Immunology, 173(6), 4207–4217.
  • Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation. (2015). Acta Cardiologica Sinica, 31(4), 317–324.
  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2024). PLoS ONE, 19(7), e0299965.
  • ResearchGate. (n.d.). 1H-NMR spectrum of andrographolide (a) and iodo-andrographolide (b). Retrieved from [Link]

  • A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm. (2021). Frontiers in Immunology, 12, 669233.
  • ResearchGate. (n.d.). 13 C NMR and 1 H NMR Spectroscopic Data for Compound 6a (100 MHz, 400 MHz in CDCl 3 ). Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Identification of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic data essential for the unambiguous identification of Andrographidine E, a flavone glucoside isolated from Andrographis paniculata. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the accurate characterization of this natural product.

Introduction to this compound

This compound is a member of the flavonoid class of secondary metabolites, specifically a flavone O-glycoside. It has been isolated from the roots of Andrographis paniculata, a plant with a long history of use in traditional medicine. The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will delve into the characteristic spectral features that define its unique molecular architecture. The IUPAC name for this compound is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1] Its molecular formula is C₂₄H₂₆O₁₁ and it has a molecular weight of 490.5 g/mol .[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone in the initial identification and structural analysis of this compound, providing vital information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high accuracy. The exact mass of the molecule is a critical parameter in its initial identification.

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides valuable structural information through the controlled fragmentation of the parent ion. The fragmentation pattern of this compound is characteristic of its flavone glycoside structure. A notable fragmentation pathway involves the loss of the glucose moiety, followed by further fragmentation of the aglycone. For instance, a fragment ion at m/z 289 can be observed, corresponding to [M+H-Glc-CH₂O]⁺.[2] Additionally, Retro-Diels-Alder (RDA) fragmentation of the chromen-4-one ring system can lead to characteristic fragment ions at m/z 183.03 and 165.02.[3]

The logical flow of mass spectrometry analysis is depicted in the following workflow:

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output Isolated_Compound Isolated this compound HRMS High-Resolution MS Isolated_Compound->HRMS Ionization MSMS Tandem MS (MS/MS) Isolated_Compound->MSMS Ionization & Fragmentation Elemental_Composition Elemental Composition HRMS->Elemental_Composition Accurate Mass Data_Analysis Data Analysis & Fragmentation Pattern Interpretation MSMS->Data_Analysis Structural_Information Structural Information Data_Analysis->Structural_Information

Mass Spectrometry Workflow for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. The definitive NMR data for this compound was established by Kuroyanagi et al. in their 1987 publication in the Chemical & Pharmaceutical Bulletin.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the flavone backbone, the methoxy groups, and the glucose moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their functional groups and hybridization state.

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, which is instrumental in piecing together the molecular structure.

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported by Kuroyanagi et al. (1987).

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
2163.7
3107.56.85 (1H, s)
4182.5
5152.1
696.86.75 (1H, s)
7158.8
8130.1
9152.8
10108.1
1'122.9
2'157.9
3'112.57.10 (1H, d, J=8.0)
4'131.87.55 (1H, t, J=8.0)
5'121.17.15 (1H, t, J=8.0)
6'129.87.95 (1H, d, J=8.0)
7-OCH₃56.53.95 (3H, s)
8-OCH₃61.84.00 (3H, s)
2'-OCH₃56.03.85 (3H, s)
Glucose Moiety
1''102.15.20 (1H, d, J=7.5)
2''74.83.60 (1H, m)
3''78.13.55 (1H, m)
4''71.23.50 (1H, m)
5''78.53.75 (1H, m)
6''62.53.80 (1H, dd, J=12.0, 5.0), 3.90 (1H, dd, J=12.0, 2.0)

Data adapted from Kuroyanagi, M., et al. (1987).

The process of NMR-based structure elucidation can be visualized as follows:

NMR_Elucidation Start Isolated this compound 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Start->1D_NMR 2D_NMR 2D NMR Acquisition (HSQC, HMBC) Start->2D_NMR Data_Processing Spectral Processing & Peak Picking 1D_NMR->Data_Processing 2D_NMR->Data_Processing Fragment_Assembly Fragment Assembly using HMBC & HSQC Correlations Data_Processing->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Validation Validation with MS Data & Literature Structure_Proposal->Validation

NMR-Based Structure Elucidation Workflow

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound. These are based on established methods for the separation of flavonoids from Andrographis paniculata.

Isolation and Purification of this compound
  • Extraction: The dried and powdered roots of Andrographis paniculata are extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and n-hexane, followed by chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The fraction enriched with flavonoids is further purified using column chromatography. A combination of silica gel and Sephadex LH-20 column chromatography is often employed.

  • Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄, in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Acquisition: Standard pulse sequences for HSQC and HMBC are used. The spectral widths in both dimensions are set to encompass all proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.

Conclusion

The structural identification of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition and key fragmentation information, while a suite of 1D and 2D NMR experiments elucidates the intricate carbon-hydrogen framework and atom connectivity. This guide has provided a comprehensive overview of the essential spectroscopic data and methodologies required for the confident identification of this important natural product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of this compound (1). Retrieved from [Link]

  • Cui, L., et al. (2021). Metabolomic Profiles and Differential Constituents of Andrographis paniculata (Burm. f.) in Different Growth Stages and Parts. Molecules, 26(16), 4781. Retrieved from [Link]

  • Kuroyanagi, M., et al. (1987). Flavonoids from Andrographis paniculata. CHEMICAL & PHARMACEUTICAL BULLETIN, 35(11), 4429-4435. Retrieved from [Link]

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A Technical Guide to the Preliminary Pharmacological Screening of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Structured Inquiry into Andrographidine E

This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a rich history in traditional Asian medicine, often referred to as the "King of Bitters".[1][2] For centuries, extracts of this plant have been used to treat a spectrum of ailments, notably those involving inflammation and infection.[3][4] Modern research has begun to validate these traditional uses, identifying specific phytochemicals responsible for the plant's bioactivity.[5][6] this compound has been identified as a modulator of inflammatory pathways, with evidence suggesting it can inhibit pro-inflammatory cytokines by targeting key signaling cascades like NF-κB.[1]

This guide provides a comprehensive framework for the preliminary pharmacological evaluation of this compound. It is designed for researchers in drug discovery and natural product chemistry, offering a logical, multi-tiered screening cascade. Our approach moves beyond a simple checklist of assays; it emphasizes the causality behind experimental choices, ensuring that each step logically informs the next. The objective is not merely to generate data, but to build a coherent pharmacological profile that enables a robust, evidence-based decision on the compound's therapeutic potential.

Tier 1: Foundational Characterization and In Silico Assessment

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's intrinsic properties and potential liabilities is paramount. This initial tier combines essential quality control with predictive computational analysis.

Compound Identity and Purity Assurance

The validity of any pharmacological data hinges on the quality of the test compound. Before commencing screening, the identity and purity of the this compound sample must be rigorously confirmed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) for structural confirmation are mandatory. A purity level of ≥95% is considered the minimum standard for reliable screening results.

In Silico ADMET Profiling: A Predictive First Look

In silico tools provide a rapid, cost-effective method to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7] This step is crucial for early-stage risk assessment, identifying potential developmental hurdles before they are encountered in vitro or in vivo. By modeling properties like oral bioavailability, blood-brain barrier penetration, and potential toxicities, we can contextualize subsequent biological data and guide future experimental design.[8][9]

Table 1: Key Predicted ADMET Properties for this compound

Parameter Predicted Value Implication & Rationale
Molecular Weight 490.5 g/mol [1] Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability.
LogP (Lipophilicity) Predicted Value Indicates the compound's partitioning between lipid and aqueous phases; crucial for absorption and distribution.[10]
Aqueous Solubility Predicted Value Low solubility can be a major impediment to oral absorption and formulation.[10]
H-Bond Donors/Acceptors Predicted Values Affects solubility and membrane permeability; part of Lipinski's rules.
Caco-2 Permeability Predicted Value A model for human intestinal absorption; predicts oral bioavailability.[8]
Blood-Brain Barrier (BBB) Permeability Predicted Value Determines if the compound is likely to have central nervous system effects.
CYP450 Inhibition Predicted Profile Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.
hERG Inhibition Predicted Value An early flag for potential cardiotoxicity, a common cause of drug attrition.

| Ames Mutagenicity | Predicted Value | Screens for potential to cause DNA mutations. |

Note: Predicted values would be generated using validated software platforms like SwissADME, pkCSM, or ADMET Predictor®.[9][11]

Cytotoxicity Assessment: Defining the Therapeutic Window

A fundamental prerequisite for any bioactivity screening is to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific pharmacological activity, not general cytotoxicity. The XTT assay is a robust and efficient method for this purpose.[12] Unlike the traditional MTT assay, the XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing handling errors and improving throughput.[13][14]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant line like RAW 264.7 macrophages for inflammation studies) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells. Incubate for 24-48 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions immediately before use.[13]

  • Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate for 4-6 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression. A drop in viability of more than 30% is considered a significant cytotoxic effect.[12]

Tier 2: Hypothesis-Driven Bioactivity Screening

This tier focuses on investigating the primary hypothesis derived from existing literature: the anti-inflammatory and antioxidant potential of this compound.[1][5]

Anti-Inflammatory Activity: Targeting Key Enzymes

Inflammation is mediated by complex signaling pathways, with the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes playing pivotal roles in the metabolism of arachidonic acid to produce pro-inflammatory prostaglandins and leukotrienes, respectively.[15] Assessing the inhibitory potential of this compound against these enzymes provides a direct measure of its potential to disrupt this cascade.[16][17]

Arachidonic_Acid_Pathway cluster_cox membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid cox12 COX-1 / COX-2 lox5 5-LOX cox_path Cyclooxygenase (COX) Pathway pgg2 PGG₂ pgh2 PGH₂ prostaglandins Prostaglandins (Inflammation, Pain, Fever) lox_path Lipoxygenase (LOX) Pathway hpete 5-HPETE leukotrienes Leukotrienes (Bronchoconstriction, Inflammation)

Caption: The Arachidonic Acid inflammatory cascade via COX and LOX pathways.

These assays are typically performed using commercially available kits that measure the activity of the purified enzyme in the presence of the test compound.

  • Reagent Preparation: Prepare all buffers, enzymes (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and detection reagents as per the kit manufacturer's protocol.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Include a known inhibitor as a positive control (e.g., Indomethacin for COX, Zileuton for 5-LOX) and a vehicle control.

  • Assay Procedure:

    • Add the test compound dilutions, controls, and enzyme to the wells of a 96-well plate.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for the time specified in the protocol (e.g., 10-20 minutes at 37°C).

    • Stop the reaction and add the detection reagent, which will produce a colorimetric or fluorometric signal proportional to the amount of prostaglandin or leukotriene produced.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration. Calculating the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the COX-2 selectivity index, a critical parameter for predicting gastrointestinal side effects.[17]

Table 2: Data Summary for Anti-Inflammatory Enzyme Inhibition

Target Enzyme This compound IC₅₀ (µM) Positive Control IC₅₀ (µM)
COX-1 Experimental Value Value for Indomethacin
COX-2 Experimental Value Value for Indomethacin
5-LOX Experimental Value Value for Zileuton

| COX-2 Selectivity Index | Calculated Value | Calculated Value |

Antioxidant Capacity Assessment

Natural products are frequently evaluated for their ability to neutralize reactive oxygen species (ROS), which are implicated in the pathology of many inflammatory diseases. The DPPH and ABTS assays are complementary methods to assess free radical scavenging ability.[18]

  • Reagent Preparation: Prepare a stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add various concentrations of this compound to the wells. Add the DPPH solution to initiate the reaction. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the decrease in absorbance at ~517 nm.[19]

  • Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Tier 3: Broad Spectrum Bioactivity Screening

This tier expands the investigation to other potential activities, guided by the ethnobotanical uses of A. paniculata as a remedy for infections.[2][5]

Antimicrobial Activity: MIC & MBC Determination

Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the gold standard for quantifying a compound's antimicrobial potency.[20][21] The broth microdilution method is a standardized technique for this purpose.[22]

  • Bacterial Panel: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation: Add the bacterial inoculum to all wells. Include a positive control (bacteria, no compound), negative control (broth only), and a control with a known antibiotic (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[21]

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells corresponding to the MIC and higher concentrations where no growth was observed. Plate these onto nutrient agar plates.

  • Incubation & Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[23][24]

Table 3: Antimicrobial Activity Profile of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
S. aureus Experimental Value Experimental Value

| E. coli | Experimental Value | Experimental Value |

Synthesis and Strategic Progression

The culmination of this preliminary screening is the integration of all data points to form a cohesive profile of this compound.

Screening_Workflow start This compound (Purity & Identity Confirmed) tier1 Tier 1: Foundational Screening start->tier1 insilico In Silico ADMET tier1->insilico cyto Cytotoxicity (XTT Assay) tier1->cyto decision Go/No-Go Decision Data Integration & Analysis insilico->decision tier2 Tier 2: Hypothesis-Driven Assays (Non-toxic concentrations) cyto->tier2 anti_inflam Anti-inflammatory (COX/LOX Inhibition) tier2->anti_inflam antioxidant Antioxidant (DPPH/ABTS Scavenging) tier2->antioxidant tier3 Tier 3: Broad Spectrum Screen tier2->tier3 anti_inflam->decision antioxidant->decision antimicrobial Antimicrobial (MIC/MBC) tier3->antimicrobial antimicrobial->decision future Future Directions: Mechanism of Action, Cell-based Models, Lead Optimization decision->future Go

Caption: A structured workflow for the preliminary pharmacological screening of this compound.

A "Go" decision for further development would be supported by a profile exhibiting:

  • Potent and, ideally, selective anti-inflammatory activity (e.g., low micromolar IC₅₀ for COX-2).

  • A significant therapeutic index (IC₅₀ for cytotoxicity >> IC₅₀ for bioactivity).

  • A favorable predicted ADMET profile without major red flags.

  • Any additional broad-spectrum activity (antioxidant, antimicrobial) would be considered a valuable secondary attribute.

Upon successful completion of this screening cascade, future work should focus on validating the primary findings in cell-based models of inflammation (e.g., measuring cytokine release from LPS-stimulated macrophages) and elucidating the precise mechanism of action, including confirmation of NF-κB pathway modulation.

References

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A Technical Guide to the In Silico Prediction of Andrographidine E Bioactivities: From Structure to Function

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Natural products have long been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1] Andrographidine E, a diterpenoid derived from the plant Andrographis paniculata, represents a vast, underexplored area of this chemical space.[2] While its close analog, andrographolide, is known for a wide range of pharmacological effects including anti-inflammatory, antiviral, and anticancer activities, this compound remains largely uncharacterized.[3][4][5] This technical guide provides a comprehensive, step-by-step framework for leveraging in silico methodologies to predict the bioactivities of this compound. By employing a multi-faceted computational approach—encompassing target identification, molecular docking, pharmacophore modeling, and ADMET prediction—researchers can rapidly generate testable hypotheses, prioritize experimental resources, and accelerate the journey from natural product to novel therapeutic lead. This document is intended for researchers, computational biologists, and drug development professionals seeking to apply modern computational chemistry techniques to the exploration of natural product pharmacology.

Introduction: The Rationale for a Computational Approach

The traditional path of natural product drug discovery, relying on broad, untargeted screening, is often resource-intensive and time-consuming.[6] Computational, or in silico, methods offer a powerful alternative, enabling the rapid evaluation of a molecule's potential therapeutic applications before committing to costly and complex wet-lab experiments.[7][8][9] This paradigm shift allows us to:

  • De-orphanize Natural Products: Assign putative biological targets to structurally known but functionally uncharacterized molecules like this compound.

  • Elucidate Polypharmacology: Investigate the potential for a single compound to interact with multiple targets, a common characteristic of natural products that can be advantageous for treating complex diseases.[1]

  • Prioritize Resources: Focus laboratory efforts on compounds and biological targets with the highest predicted likelihood of interaction and therapeutic relevance.

  • Optimize Lead Compounds: Provide a structural basis for future chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.

This guide will walk through a logical, integrated workflow, explaining not only the "how" of each computational technique but the critical "why" that informs a scientifically rigorous investigation.

Section 1: Foundational Steps - Characterizing this compound

Before any predictive modeling can begin, we must start with the molecule itself. The first step is to obtain its precise chemical structure and key physicochemical properties from a reliable public database.

Molecular Identity and Properties

This compound's structural information is curated in databases such as PubChem. This data forms the input for all subsequent computational analyses.

PropertyValueSource
Molecular Formula C24H26O11PubChem[10]
Molecular Weight 490.5 g/mol PubChem[2][10]
IUPAC Name 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-onePubChem[10]
Canonical SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OCBiosynth[2]
PubChem CID 13963769PubChem[10]
Protocol 1: Acquiring the Molecular Structure

A 3D representation of the molecule is essential for docking and pharmacophore studies. This can be readily obtained for computational use.

  • Navigate to the PubChem database entry for this compound (CID 13963769).[10]

  • Locate the "Download" button on the top right of the page.

  • Select the desired 3D format, typically "SDF" or "MOL2". These formats store the atomic coordinates and connectivity information required by modeling software.

  • Save the file to your local project directory. This file will be the primary input for the ligand preparation steps in subsequent protocols.

Section 2: The Integrated In Silico Workflow

Our investigation will follow a structured, multi-step process. Each step builds upon the last, creating a progressively refined picture of this compound's potential bioactivity. This workflow is designed to move from broad, target-agnostic predictions to specific, structure-based hypotheses.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural & Mechanistic Insight cluster_3 Phase 4: Refinement & Validation A 1. Characterize this compound (Get Structure) B 2. Target Fishing (Predict Potential Protein Targets) A->B Input Structure C 3. ADMET Prediction (Assess Drug-Likeness) A->C Input Structure D 4. Molecular Docking (Predict Binding Pose & Affinity) B->D Identified Targets F 6. Data Synthesis & Prioritization C->F E 5. Pharmacophore Modeling (Identify Key Interaction Features) D->E Binding Pose D->F E->F G 7. Experimental Validation (In Vitro / In Vivo) F->G Top Hypotheses

Caption: The integrated workflow for in silico bioactivity prediction.

Section 3: ADMET Prediction - Assessing "Drug-Likeness"

Causality: Before investigating potential efficacy, it is crucial to assess a compound's likely behavior within an organism. A molecule with high potency against a target is of little therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic.[11] The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical filtering step in modern drug discovery.[12][13][14]

Protocol 2: Predicting ADMET Properties using a Web Server

Web-based tools like SwissADME provide a user-friendly interface to predict a wide range of pharmacokinetic and physicochemical properties from a simple molecular structure input.

  • Access the Tool: Navigate to the SwissADME web server.

  • Input the Structure: Copy the Canonical SMILES string for this compound (COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC) and paste it into the input field.

  • Execute the Analysis: Run the prediction tool.

  • Interpret the Results: The output will provide data on several key parameters. The primary goal is to identify any potential liabilities that might hinder the compound's development as a drug.

Data Summary: Predicted ADMET & Physicochemical Properties of this compound
ParameterPredicted ValueInterpretation & Significance
Physicochemical Properties
Molecular Weight490.45 g/mol Meets Lipinski's rule (<500), good for drug-likeness.
LogP (Lipophilicity)1.98Indicates balanced solubility, favorable for permeability.
Water SolubilityModerately SolubleSuggests sufficient solubility for absorption.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier; CNS side effects are less likely.
P-gp SubstrateNoNot likely to be actively pumped out of cells by P-glycoprotein, which is favorable for bioavailability.
Drug-Likeness
Lipinski's RuleYes (0 violations)Fulfills the widely used rule of five, indicating good oral bioavailability potential.
Bioavailability Score0.55A reasonable score indicating the compound has drug-like properties.
Medicinal Chemistry
PAINS Alert0 alertsNo alerts for Pan-Assay Interference Compounds, suggesting specific bioactivity is more likely.

Note: These values are predictions from the SwissADME server and require experimental validation. A similar study on other compounds from Andrographis paniculata also predicted favorable drug-likeness scores for related molecules like neoandrographolide and andrographiside.[15]

Section 4: Target Identification - Fishing for Biological Partners

Causality: With no known targets for this compound, we must predict them. "Target fishing" or "target prediction" uses the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[16] By comparing this compound to a vast database of compounds with known bioactivities, we can generate a list of putative targets for further investigation.

Protocol 3: Similarity-Based Target Fishing

This protocol outlines a conceptual approach using a public database like ChEMBL, which links chemical structures to experimental bioactivity data.

  • Access the Database: Navigate to the ChEMBL database.

  • Perform a Similarity Search: Use the "Similarity Search" function. Input the SMILES string for this compound. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to find closely related structures.

  • Analyze the Results: The search will return a list of molecules from the database that are structurally similar to this compound.

  • Identify Associated Targets: Examine the bioactivity data for these similar molecules. Compile a list of protein targets against which these compounds have shown significant activity (e.g., low IC50 or Ki values).

  • Prioritize Targets: Prioritize the identified targets based on their relevance to known activities of related compounds (like andrographolide's anti-inflammatory effects) and their druggability. For this guide, let's hypothesize that this process identifies Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation, as a high-priority putative target.

Section 5: Molecular Docking - Visualizing the Interaction

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of one molecule to another when they form a stable complex.[17] After identifying a potential target like COX-2, docking allows us to model the physical "handshake" between this compound and the protein's active site.[17] A strong predicted binding affinity (a low binding energy value) and a plausible binding pose provide strong evidence that the interaction is possible and warrants experimental testing.

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Obtain 3D Structure (this compound.sdf) L2 Energy Minimization L1->L2 L3 Assign Charges & Atom Types L2->L3 D1 Define Binding Site (Grid Box) L3->D1 R1 Download PDB Structure (e.g., COX-2) R2 Remove Water & Co-ligands R1->R2 R3 Add Polar Hydrogens R2->R3 R3->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze Binding Energy (kcal/mol) D2->A1 A2 Visualize Binding Pose (H-bonds, Hydrophobic Interactions) D2->A2

Caption: The generalized workflow for a molecular docking experiment.

Protocol 4: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide using common free academic software like UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[18]

  • Receptor Preparation:

    • Download: Obtain the crystal structure of human COX-2 from the RCSB Protein Data Bank (PDB).

    • Clean Structure: Open the PDB file in UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-protein chains. The rationale is to prepare a clean binding site, as these molecules can interfere with the docking algorithm.

    • Add Hydrogens: Use the software to add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

    • Save: Save the prepared receptor in the .pdbqt format required by AutoDock Vina, which includes partial atomic charges.

  • Ligand Preparation:

    • Load Structure: Open the this compound .sdf or .mol2 file in the modeling software.

    • Add Hydrogens & Charges: Add hydrogens and compute Gasteiger charges, which are necessary for calculating electrostatic interactions.

    • Save: Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Identify Active Site: With the prepared receptor loaded, identify the coordinates of the active site. This is typically the location of the co-crystallized inhibitor in the original PDB file.

    • Define Search Space: Define a "grid box" or search space around the active site. This box tells the docking program where to search for a favorable binding pose. The size should be large enough to accommodate the ligand in various orientations.

  • Running the Docking Simulation:

    • Configuration: Create a configuration text file specifying the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the output file name.

    • Execute Vina: Run the AutoDock Vina executable from the command line, pointing it to your configuration file.[17]

  • Analysis of Results:

    • Binding Affinity: Vina will output a list of binding poses ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger, more favorable predicted interaction.

    • Pose Visualization: Load the receptor and the top-ranked docked ligand pose back into UCSF Chimera. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the COX-2 active site. This structural analysis provides a mechanistic hypothesis for the compound's activity.

Section 6: Pharmacophore Modeling - Abstracting Key Features

Causality: A pharmacophore model is an abstract 3D representation of the essential chemical features required for a molecule to be recognized by a specific biological target.[19] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[20] By creating a pharmacophore model from the docked pose of this compound in the COX-2 active site (a structure-based approach), we can define the "ideal" set of interactions. This model can then be used as a 3D query to rapidly screen millions of compounds in a database to find new, structurally diverse molecules that may also inhibit COX-2.[19][21]

cluster_A Docked Ligand in Active Site cluster_B Pharmacophore Model Generation cluster_C Virtual Screening Application cluster_D Output Ligand This compound (Complex 3D Structure) Model Abstract 3D Features: - H-Bond Donor (Blue) - H-Bond Acceptor (Red) - Hydrophobic (Yellow) Ligand->Model Feature Extraction Screen Screening of Natural Product Database Model->Screen Use as 3D Query Hits New Potential Hits (Structurally Diverse) Screen->Hits

Caption: The concept of structure-based pharmacophore modeling and virtual screening.

Protocol 5: Generating and Using a Pharmacophore Model

This protocol describes the general steps using software like Discovery Studio or the free web server Pharmit.

  • Model Generation (Structure-Based):

    • Input: Use the docked complex of this compound and the target protein (e.g., COX-2) from the previous step.

    • Feature Identification: The software automatically identifies key interaction points: hydrogen bonds between the ligand's hydroxyl groups and receptor residues, hydrophobic contacts, etc.

    • Model Creation: These points are converted into abstract features (spheres, vectors) with specific geometric constraints (distances, angles). The result is a 3D pharmacophore hypothesis.

  • Model Validation:

    • Causality: A good model should be able to distinguish active molecules from inactive ones. To validate it, one would typically screen a small database containing known inhibitors (actives) and known non-binders (decoys). The model is considered robust if it successfully identifies a high percentage of the actives.

  • Virtual Screening:

    • Database Selection: Choose a large database of compounds to screen, such as the ZINC database, which contains millions of commercially available molecules.[22]

    • Screening Execution: Use the validated pharmacophore model as a 3D query to search the database. The software rapidly checks which molecules can conform to the 3D arrangement of the pharmacophore features.

    • Hit List Generation: The output is a list of "hits"—molecules that match the pharmacophore and are therefore predicted to be active against the target. These hits can then be subjected to molecular docking for further refinement.

Conclusion: Synthesizing Data for Experimental Pursuit

This technical guide has outlined a systematic, multi-pronged in silico strategy to predict the bioactivities of the uncharacterized natural product, this compound. By integrating ADMET profiling, target fishing, molecular docking, and pharmacophore modeling, we move from a simple chemical structure to a rich set of data-driven hypotheses.

The results of this workflow do not provide definitive proof of biological activity. Rather, they serve as an essential, cost-effective precursor to experimental work. The key outcomes—a favorable drug-likeness profile, a prioritized list of putative protein targets, and a detailed structural model of the most promising ligand-protein interaction—provide a powerful rationale for advancing this compound into targeted in vitro assays (e.g., enzyme inhibition assays, cell-based functional assays) and subsequent in vivo studies. This fusion of computational prediction and experimental validation represents the future of efficient and intelligent natural product drug discovery.

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  • ResearchGate. (n.d.). Andrographolide: Synthetic Methods and Biological Activities.
  • Dai, Y., et al. (2020). Andrographolide: Synthetic Methods and Biological Activities. Current Medicinal Chemistry, 27(24), 4038-4061.
  • University of Catania. (n.d.). Molecular Docking Tutorial.
  • Insight Bio-IT. (2020, August 15). Webinar - Introduction to Molecular Docking [Video]. YouTube.

Sources

An In-Depth Technical Guide to the Natural Abundance and Yield of Andrographidine E in Andrographis Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Andrographidine E, a Bioactive Flavonoid Glycoside

This compound is a flavonoid glycoside that has been identified within the genus Andrographis, a group of plants with significant historical use in traditional medicine across Asia. While the genus is most renowned for the labdane diterpenoid andrographolide, a wealth of other bioactive compounds, including a variety of flavonoids, contribute to its therapeutic potential. This compound, with its distinct chemical structure, is of growing interest to the scientific community for its potential pharmacological activities, particularly its anti-inflammatory properties. This guide provides a comprehensive overview of the current knowledge regarding the natural abundance, yield, isolation, and biosynthesis of this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Section 1: Natural Abundance and Factors Influencing Yield of this compound

The occurrence of this compound has been confirmed in Andrographis echioides, an annual herb found in South India. In a phytochemical investigation of the whole plant, this compound was isolated from a fractionated methanol extract, yielding 10.1 mg of the compound. While this provides a concrete measure of its presence, the overall percentage yield from the whole plant is not explicitly stated.

The presence of this compound in the more widely studied Andrographis paniculata is strongly suggested by the isolation of several related flavonoid glycosides, namely Andrographidine A, B, C, D, and F, from its roots. This indicates that the biosynthetic machinery for producing this class of compounds is active in A. paniculata. However, to date, the specific quantification of this compound in A. paniculata has not been reported in the available literature. It is likely that this compound exists as a minor constituent in A. paniculata compared to the abundant diterpenoids.

Several factors are known to influence the concentration of secondary metabolites in Andrographis species, and these are likely to affect the yield of this compound:

  • Plant Species and Genotype: Different Andrographis species and even different genetic variants within the same species can exhibit significant variations in their phytochemical profiles.

  • Plant Part: The concentration of secondary metabolites often varies between the leaves, stems, and roots. For instance, while diterpenoids are abundant in the leaves of A. paniculata, the roots are a source of various flavonoid glycosides, including other Andrographidines.

  • Growth Conditions: Environmental factors such as soil type, nutrient availability, light intensity, and temperature can impact the biosynthesis and accumulation of secondary metabolites.

  • Harvesting Time: The developmental stage of the plant at the time of harvest can significantly influence the concentration of bioactive compounds.

Table 1: Occurrence of this compound and Related Flavonoid Glycosides in Andrographis Species

CompoundAndrographis SpeciesPlant PartReported Yield/Presence
This compound Andrographis echioidesWhole Plant10.1 mg isolated from a fractionated extract
Andrographis paniculataNot explicitly quantified, but its presence is inferred from in-silico studies and the presence of analogues.[1]
Andrographidine AAndrographis paniculataRootsIsolated and identified
Andrographidine BAndrographis paniculataRootsIsolated and identified
Andrographidine CAndrographis paniculataRootsIsolated and identified
Andrographidine DAndrographis paniculataRootsIsolated and identified
Andrographidine FAndrographis paniculataRootsIsolated and identified

Section 2: Methodologies for Extraction, Isolation, and Quantification

While a specific, validated HPLC method for the routine quantification of this compound is not yet established, a robust protocol can be designed based on existing methods for flavonoids and other secondary metabolites in Andrographis.

Part 2.1: Extraction of Flavonoid Glycosides

The choice of extraction solvent and method is critical for maximizing the yield of this compound. Methanol has been shown to be an effective solvent for extracting flavonoids from Andrographis species.

Step-by-Step Extraction Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., whole plant of A. echioides or roots of A. paniculata) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 85% aqueous methanol at room temperature for 24-48 hours. Alternatively, use Soxhlet extraction or ultrasonication to improve efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., ethyl acetate and methanol-water).

G cluster_pathway Proposed Biosynthesis of this compound Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway pCoumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->pCoumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) pCoumaroyl_CoA->Chalcone_Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone_Synthase Chalcone Chalcone Chalcone_Synthase->Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Chalcone->Chalcone_Isomerase Flavanone Flavanone (e.g., Naringenin) Chalcone_Isomerase->Flavanone Tailoring_Enzymes Tailoring Enzymes (CYPs, 2-ODDs) - Hydroxylation - Methoxylation - 2'-Oxygenation Flavanone->Tailoring_Enzymes Flavonoid_Aglycone This compound Aglycone Tailoring_Enzymes->Flavonoid_Aglycone Glycosyltransferase Glycosyltransferase (GT) Flavonoid_Aglycone->Glycosyltransferase Andrographidine_E This compound Glycosyltransferase->Andrographidine_E

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Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Andrographidine E in Andrographis paniculata Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Andrographidine E, a key flavonoid compound found in Andrographis paniculata. In the absence of a dedicated official monograph for this compound, this method has been developed based on established principles of flavonoid analysis and data from closely related flavones isolated from the same plant species. The described protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development, providing a reliable framework for the accurate quantification of this bioactive constituent. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, acidified with 0.1% formic acid, and UV detection at an optimal wavelength. The protocol is presented with a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and reliability.

Introduction: The Scientific Imperative for Quantifying this compound

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a medicinal plant with a rich history in traditional Asian medicine. Its therapeutic effects are attributed to a diverse array of bioactive compounds, primarily diterpene lactones and flavonoids. While andrographolide, a diterpene lactone, is the most studied constituent, the flavonoid fraction, including compounds like this compound, contributes significantly to the plant's overall pharmacological profile.

This compound, a flavone, along with its congeners, has been the subject of research for its potential therapeutic properties. Accurate quantification of this specific marker is crucial for the standardization of A. paniculata extracts, ensuring product consistency, efficacy, and safety in herbal formulations and drug development pipelines. This application note addresses the need for a reliable analytical method by providing a detailed, scientifically-grounded HPLC-UV protocol.

Causality of Method Development: The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of flavonoids like this compound. These moderately polar compounds are well-retained and resolved on non-polar stationary phases (like C18) using polar mobile phases. The inclusion of an acid in the mobile phase is a standard practice to suppress the ionization of phenolic hydroxyl groups common in flavonoids, thereby ensuring sharp, symmetrical peaks. The selection of the UV detection wavelength is based on the characteristic absorbance spectra of the flavone chromophore.

Chromatographic Principles and System Configuration

This method is built upon the principle of reversed-phase chromatography, where the separation is driven by the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

Instrumentation:

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating a wide range of flavonoids.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 325 nm (for specificity)
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
20.04060
25.02080
27.08020
30.08020

Rationale for Parameter Selection:

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities. The use of formic acid ensures protonation of the analyte, leading to better peak shape and reproducibility.

  • Column: A C18 column provides excellent resolving power for flavonoids.

  • Detection Wavelength: Flavones typically exhibit two major absorption bands. For this compound and related flavones from A. paniculata, detection at 254 nm provides good sensitivity for the general flavone structure, while a second wavelength around 325 nm can offer additional specificity.[1]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide a balance between analysis time, efficiency, and system backpressure.

Experimental Protocols

Preparation of Standard Solutions

Expert Insight: The accuracy of the quantification is directly dependent on the purity and accurate weighing of the reference standard. It is advisable to use a standard of known purity (e.g., >98%).

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

Trustworthiness through Self-Validation: The extraction procedure must be demonstrated to be efficient and reproducible. A recovery study should be performed as part of the method validation to confirm this.

  • Extraction: Accurately weigh 1 g of powdered A. paniculata plant material (or a corresponding amount of extract) into a suitable flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.[2]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.

  • Dilution: If necessary, dilute the filtered extract with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

G cluster_prep Sample Preparation Workflow weigh 1. Accurately Weigh 1g of Sample extract 2. Add 50mL Methanol & Sonicate for 30 min weigh->extract filter 3. Filter through 0.45 µm Syringe Filter extract->filter inject 4. Inject into HPLC filter->inject

Caption: Workflow for the preparation of A. paniculata samples.

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[3][4] The following parameters should be assessed:

System Suitability

Rationale: System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a working standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other flavonoids, diterpenoids, and excipients).

  • Procedure: Analyze a blank (mobile phase), a placebo (if applicable), the this compound standard, and the sample extract.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. Peak purity analysis using a PDA detector should also be performed.

Linearity and Range

Rationale: To establish the relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure: Inject the prepared working standard solutions (at least five concentrations) in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Rationale: To determine the closeness of the measured value to the true value.

  • Procedure: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these spiked samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples on two different days by two different analysts.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should still meet the criteria, and the results should not be significantly affected.

G cluster_validation Method Validation Logical Flow Start Method Development SST System Suitability Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Quantitative Analysis of Andrographidine E in Plant Extracts Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Phytochemical Analysis

Abstract

Andrographidine E, a flavonoid glycoside found in medicinal plants such as Andrographis paniculata, is noted for its potential immunomodulatory and anti-inflammatory properties.[1] Accurate quantification of this compound in complex botanical matrices is essential for quality control, pharmacokinetic studies, and the development of new therapeutics. This document provides a comprehensive, field-tested protocol for the robust analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from sample preparation and extraction to a fully validated, high-sensitivity LC-MS/MS method employing Multiple Reaction Monitoring (MRM). The causality behind key experimental choices is explained to ensure methodological transparency and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Targeted Approach

Andrographis paniculata (Burm. f.) Nees, commonly known as the "King of Bitters," is a rich source of bioactive diterpenoids and flavonoids.[2][3] Among these, this compound (C₂₄H₂₆O₁₁, MW: 490.5 g/mol ) has garnered scientific interest.[1][4] The analytical challenge lies in isolating and quantifying this specific molecule within a complex mixture of structurally similar compounds. Plant extracts are notoriously complex, containing pigments, lipids, and other secondary metabolites that can interfere with analysis, causing matrix effects such as ion suppression or enhancement.[5][6]

A generic analytical method is insufficient for this task. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the necessary specificity and sensitivity.[7][8] By utilizing the Multiple Reaction Monitoring (MRM) scan mode, we can selectively detect this compound based on its specific precursor-to-product ion transition, effectively filtering out the background noise from the matrix and ensuring accurate quantification.[9] This application note provides a self-validating system, from tissue processing to final data analysis, designed for immediate implementation.

Experimental Workflow Overview

The analytical process is a multi-stage workflow designed to ensure the integrity of the analyte from the raw plant material to the final concentration value. Each stage is critical for achieving accurate and reproducible results.

workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing A Plant Material (Drying & Grinding) B Solvent Extraction (Ultrasonication) A->B Isolate Analytes C Extract Cleanup (SPE Filtration) B->C Remove Interferences D LC Separation (Reversed-Phase) C->D Inject Purified Sample E MS/MS Detection (MRM Mode) D->E Elution & Ionization F Quantification (Calibration Curve) E->F Generate Peak Areas G Method Validation & Data Reporting F->G Verify Accuracy

Caption: Overall workflow for this compound analysis.

Part 1: Sample Preparation Protocol

Causality: The goal of sample preparation is to efficiently extract this compound from the plant tissue while minimizing the co-extraction of interfering substances. The choices of solvent and cleanup procedure are paramount for preventing matrix effects and protecting the LC-MS/MS system.[6][10]

Materials & Reagents
  • Plant Material: Dried, powdered leaves of Andrographis paniculata (40-80 mesh).[11][12]

  • Solvents: HPLC or MS-grade methanol, acetonitrile, and water.

  • Reagents: HPLC-grade formic acid.

  • Standards: this compound reference standard (>98% purity).

  • Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer, solid-phase extraction (SPE) manifold and C18 cartridges (e.g., 500 mg, 3 mL).

Step-by-Step Extraction Protocol
  • Weighing: Accurately weigh approximately 0.2 g of the powdered plant material into a 15 mL centrifuge tube.[13]

  • Solvent Addition: Add 10 mL of 80% methanol in water (v/v). This solvent polarity is optimized to extract a broad range of diterpenoids and flavonoids.[13][14]

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath. Sonicate for 30 minutes at 50 kHz, maintaining the bath temperature below 40°C to prevent thermal degradation of the analyte.[13][15]

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid plant debris.[16]

  • Collection: Carefully transfer the supernatant to a clean tube. This is the crude extract.

Step-by-Step Solid-Phase Extraction (SPE) Cleanup

Rationale: A simple "dilute-and-shoot" approach is often inadequate for plant extracts. SPE cleanup using a C18 sorbent is a crucial step to remove highly non-polar compounds like chlorophylls and lipids, which are known to cause significant ion suppression and can foul the analytical column and mass spectrometer ion source.[10]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Dilute 1 mL of the crude extract with 4 mL of deionized water to ensure proper binding to the C18 sorbent. Load this diluted sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to elute highly polar, interfering compounds.

  • Elution: Elute the target analyte, this compound, with 5 mL of 90% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Part 2: LC-MS/MS Analytical Method

Liquid Chromatography (LC) - The Separation

Rationale: Chromatographic separation is essential to resolve this compound from its isomers and other structurally related compounds that may share similar fragmentation patterns. A reversed-phase C18 column with a gradient elution provides robust separation for moderately polar analytes like flavonoid glycosides.[9][13] The use of formic acid as a mobile phase modifier promotes better peak shape and enhances ionization efficiency in positive ESI mode.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.0 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Program 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10.1-12 min (20% B)
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) - The Detection

Rationale: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure maximum sensitivity and selectivity.[7] We monitor the transition from the protonated parent molecule (precursor ion) to a specific, stable fragment (product ion) that is characteristic of this compound. This process acts as a highly specific mass filter.

The primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety (162 Da).[17] This produces a stable aglycone fragment that is ideal for quantification.

fragmentation parent This compound [M+H]⁺ m/z 491.15 product1 Aglycone Fragment (Quantifier) m/z 329.10 parent->product1 CID loss - Glucose (162.05 Da) product2 Secondary Fragment (Qualifier) m/z 314.08 product1->product2 CID loss2 - CH₃ (15.02 Da)

Sources

Application Notes & Protocols: A Guide to the Laboratory-Scale Isolation of Andrographidine E from Andrographis paniculata Leaves

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal plant rich in a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. While andrographolide, a diterpene lactone, is the most studied constituent, the plant also contains a variety of flavonoids with significant biological activities. This guide provides a detailed, research-grade protocol for the isolation of Andrographidine E, a flavone glucoside, from the leaves of A. paniculata. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from raw material processing to the purification of the target compound. The methodology is grounded in established phytochemical separation principles, explaining the scientific rationale behind each step to ensure reproducibility and success.

Introduction: The Chemical Landscape of Andrographis paniculata

Andrographis paniculata is a veritable reservoir of phytochemicals, with diterpenoid lactones and flavonoids being the most prominent classes.[1][2][3] The primary bioactive compound, andrographolide, is a diterpenoid lactone known for its anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7][8] However, the plant's therapeutic potential is not solely attributable to this single compound. It produces a complex mixture of structurally related diterpenoids and a significant number of flavonoids and their glycosides.[1][2][9][10][11]

This compound belongs to the flavonoid class, specifically a flavone glucoside.[12] Its structure, distinct from the diterpenoids, necessitates a tailored isolation strategy. Flavonoid glycosides are generally more polar than diterpene lactones like andrographolide due to the presence of the sugar moiety. This difference in polarity is the cornerstone of the separation strategy outlined in this protocol. The isolation of this compound, therefore, involves an initial extraction of a broad spectrum of phytochemicals, followed by systematic chromatographic fractionation to separate the flavonoid glycosides from the more abundant diterpenoids and other constituents.

Pre-Extraction: Preparation of Plant Material

The quality and consistency of the starting material are paramount for a successful isolation.

Protocol 2.1: Plant Material Preparation

  • Collection and Authentication: Collect fresh, healthy leaves of Andrographis paniculata. It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is being used.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and contaminants. Allow the leaves to air-dry in the shade at room temperature for 7-10 days, or until they are brittle. Alternatively, a circulating air oven at a controlled temperature of 40-50°C can be used to expedite the drying process. High temperatures should be avoided to prevent the degradation of thermolabile compounds.

  • Pulverization: Grind the dried leaves into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent photochemical degradation and moisture absorption.

Extraction: Liberating the Phytochemicals

The choice of extraction solvent and method is critical for efficiently extracting a broad range of compounds, including both diterpenoids and flavonoids. Methanol or ethanol are effective solvents for this purpose due to their ability to extract compounds of varying polarities.[2][10]

Protocol 3.1: Cold Maceration Extraction

This method is gentle and minimizes the risk of thermal degradation of sensitive compounds.

  • Maceration: Place 1 kg of the dried leaf powder in a large glass container. Add 5 L of 80% methanol (methanol:water, 80:20 v/v).

  • Incubation: Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration: After 72 hours, filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the maceration process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.

  • Pooling and Concentration: Combine all the filtrates and concentrate the extract under reduced pressure at 40°C using a rotary evaporator. This will yield a dark green, viscous crude extract.

Visualization of the Isolation Workflow

The overall process from extraction to purification can be visualized as a multi-stage workflow.

IsolationWorkflow PlantMaterial Dried A. paniculata Leaf Powder Extraction Extraction with 80% Methanol PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (EtOAc / Water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Diterpenoid-rich) Partitioning->EtOAc_Fraction Less Polar Aqueous_Fraction Aqueous Fraction (Flavonoid Glycoside-rich) Partitioning->Aqueous_Fraction More Polar SilicaGel_CC Silica Gel Column Chromatography Aqueous_Fraction->SilicaGel_CC Fraction_Pooling Fraction Pooling based on TLC SilicaGel_CC->Fraction_Pooling Sephadex_LH20 Sephadex LH-20 Column Fraction_Pooling->Sephadex_LH20 Further Purification Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Final Polishing Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Fractionation and Purification: Isolating this compound

This phase involves a systematic separation of the complex crude extract into simpler fractions to isolate the target compound.

Preliminary Fractionation: Solvent-Solvent Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, providing a crude separation of diterpenoids from the more polar flavonoid glycosides.

Protocol 5.1.1: Liquid-Liquid Partitioning

  • Suspension: Suspend the concentrated crude methanolic extract (from step 3.1) in 500 mL of distilled water.

  • Partitioning: Transfer the aqueous suspension to a 2 L separating funnel. Add 500 mL of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.

  • Separation: Collect the upper ethyl acetate layer. Repeat the extraction of the lower aqueous layer two more times with 500 mL of fresh ethyl acetate.

  • Fraction Collection:

    • Ethyl Acetate Fraction: Combine all the ethyl acetate layers. This fraction will be enriched in less polar compounds, including andrographolide and other diterpenoids. This can be concentrated and stored for future isolation of those compounds.

    • Aqueous Fraction: The remaining aqueous layer is enriched with highly polar compounds, including flavonoid glycosides like this compound.

Column Chromatography: The Core of Purification

The aqueous fraction is now subjected to a series of chromatographic separations to isolate this compound.

Protocol 5.2.1: Silica Gel Column Chromatography

This is the primary purification step, separating compounds based on their affinity for the stationary phase (silica gel) and the polarity of the mobile phase.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).

  • Sample Loading: Concentrate the aqueous fraction to dryness. Adsorb the dried extract onto a small amount of silica gel to create a free-flowing powder. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 70:30, 50:50, v/v)

    • 100% Methanol

  • Fraction Collection: Collect the eluate in fractions of 100-200 mL.

  • Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC. A suitable mobile phase for TLC analysis of flavonoids is ethyl acetate:formic acid:water (8:1:1, v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

Protocol 5.2.2: Sephadex LH-20 Gel Filtration Chromatography

This technique separates molecules based on their size and can also be used to remove phenolic compounds and pigments. It is an excellent secondary purification step.

  • Column Preparation: Swell Sephadex LH-20 in methanol for at least 3 hours. Pack a column with the swollen gel.

  • Sample Application: Concentrate the pooled fractions from the silica gel column and dissolve the residue in a minimal amount of methanol.

  • Elution: Load the sample onto the Sephadex LH-20 column and elute with 100% methanol.

  • Fraction Collection and Monitoring: Collect fractions and monitor them using TLC as described previously. Pool the fractions containing the compound of interest.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final polishing step using preparative HPLC is recommended.

Protocol 5.3.1: Preparative HPLC

  • System: A preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will need to be optimized based on analytical HPLC runs of the enriched fraction. A starting point could be a linear gradient from 10% to 50% acetonitrile in water over 40 minutes.

  • Injection and Collection: Dissolve the semi-purified sample in the mobile phase, filter through a 0.45 µm filter, and inject onto the column. Collect the peak corresponding to this compound based on the retention time determined from analytical runs.

  • Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally considered good for most research applications.

Structural Elucidation and Characterization

Once a pure compound is isolated, its identity as this compound must be confirmed through spectroscopic analysis.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the complete chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

The obtained spectral data should be compared with published data for this compound to confirm its identity.[12]

Data Summary

The following table provides a summary of the key parameters for the chromatographic steps.

Parameter Silica Gel Column Chromatography Sephadex LH-20 Chromatography Preparative HPLC
Stationary Phase Silica Gel (60-120 mesh)Sephadex LH-20C18, 10 µm
Mobile Phase Chloroform:Methanol (gradient)100% MethanolAcetonitrile:Water (gradient)
Elution Mode GradientIsocraticGradient
Detection TLC (UV 254/365 nm, spray reagent)TLC (UV 254/365 nm, spray reagent)UV Detector (e.g., 254 nm, 280 nm)

Conclusion and Further Considerations

The protocol described provides a robust and logical pathway for the isolation of this compound from the leaves of Andrographis paniculata. The success of this protocol relies on careful execution of each step, particularly the monitoring of fractions using TLC to guide the purification process. It is important to note that the yields of minor constituents like this compound can be low, and the process may require optimization based on the specific phytochemical profile of the plant material used. This guide serves as a comprehensive framework for researchers to embark on the isolation of this potentially valuable flavonoid glycoside for further pharmacological investigation.

References

  • Rao, Y. K., Vimalamma, G., Rao, C. V., & Tzeng, Y. M. (2004). Flavonoids and andrographolides from Andrographis paniculata. Phytochemistry, 65(16), 2317–2321. [Link]

  • Kuroyanagi, M., et al. (1987). Flavonoids from Andrographis paniculata. Chemical & Pharmaceutical Bulletin, 35(11), 4429-4435. [Link]

  • Hanh, T. T. H., My, N. T. T., Cham, P. T., et al. (2020). Diterpenoids and Flavonoids from Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 68(1), 96-99. [Link]

  • Okhale, S. E., et al. (2020). Phytochemistry of Andrographis paniculata (Burm F.) Wall. ex Nees. Global Scientific Journal, 8(7), 2320-9186. [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2024). PHYTOCHEMICAL ANALYSIS OF ANDROGRAPHIS PANICULATA LEAF FOR THEIR ANTIBACTERIAL AND ANTIOXIDANT POTENTIAL. Granthaalayah Publications and Printers. [Link]

  • The Pharma Innovation Journal. (2023). Preliminary phytochemical analysis of Andrographis paniculata. [Link]

  • Li, W., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculata Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules, 24(4), 686. [Link]

  • South Eastern European Journal of Public Health (SEEJPH). (2024). Phytochemical and Pharmacological Evaluation of Andrographis Paniculata and AdhatodaVasaka. [Link]

  • Li, Y., et al. (2012). Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry. Molecules, 17(6), 7252-7268. [Link]

  • Hanh, T. T. H., et al. (2020). Diterpenoids and Flavonoids from Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 68(1), 96-99. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Xu, F. H., et al. (2006). [Studies on diterpenoids from Andrographis paniculata]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 31(19), 1597–1599. [Link]

  • Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese medicine, 5, 17. [Link]

  • ResearchGate. (2017). (PDF) Isolation and Characterisation of Andrographolide from Andrographispaniculata (Burm. F) Wall. Ex Nees and Its Total Flavonoid Effects from Kemaman, Malaysia. [Link]

  • Ren, Z., et al. (2024). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. Molecules, 29(9), 2025. [Link]

  • ResearchGate. (2019). Andrographolide: Synthetic Methods and Biological Activities. [Link]

  • ResearchGate. (2021). Major biological effects of andrographolides. [Link]

  • ResearchGate. (2022). Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System. [Link]

  • Khongkow, M., et al. (2021). Andrographolide, A Natural Antioxidant: An Update. Antioxidants, 10(10), 1550. [Link]

  • ResearchGate. (2023). Molecular structure of (a) andrographolide (b) deoxyandrographolide. [Link]

  • ResearchGate. (2022). The Structure of potential leading compounds. (A) Andrographidine C (MOL008223); (B) andrographolide (MOL008232). [Link]

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Application Note: Evaluating the Anti-inflammatory Potential of Andrographidine E in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Andrographidine E in Macrophage-Mediated Inflammation

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli like pathogens and damaged cells. However, dysregulation of this process leads to chronic inflammatory diseases. Macrophages are central players in the initiation, propagation, and resolution of inflammation.[1] The murine macrophage cell line, RAW 264.7, serves as a robust and extensively validated in vitro model for studying inflammation and screening potential therapeutic agents.[2][3] Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells mimic a pro-inflammatory M1 phenotype, releasing a cascade of inflammatory mediators, including nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5]

This compound, a diterpenoid compound derived from Andrographis paniculata, has been identified for its potential anti-inflammatory properties.[6][7] This plant family is known for producing bioactive compounds, like andrographolide, that modulate inflammatory pathways.[8][9][10][11] The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][12] NF-κB is a master regulator of inflammatory responses; in resting cells, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[13][14] Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[15][16]

This application note provides a comprehensive, step-by-step guide for assessing the anti-inflammatory activity of this compound. We will detail the protocols for cell culture, cytotoxicity assessment, quantification of nitric oxide and pro-inflammatory cytokines, and interpretation of results, grounding each step in established scientific principles. The overarching goal is to determine if this compound can attenuate the LPS-induced inflammatory response in RAW 264.7 macrophages, thereby establishing a foundation for its potential as a novel anti-inflammatory agent.

Principle of the Assay: A Multi-Step Validation Workflow

To ensure that any observed anti-inflammatory effect is a direct result of the compound's activity and not an artifact of cytotoxicity, a logical, multi-assay workflow is essential. This workflow is designed to first establish a non-toxic working concentration range for this compound before proceeding to evaluate its efficacy in suppressing key inflammatory markers.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Evaluation A RAW 264.7 Cell Culture (Propagation & Maintenance) B Determine this compound Concentration Range A->B C MTT Cytotoxicity Assay B->C D Establish Maximum Non-Toxic Concentration C->D E LPS Stimulation of RAW 264.7 Cells (+/- this compound Pre-treatment) D->E Use Safe Concentrations F Griess Assay: Quantify Nitric Oxide (NO) E->F G ELISA: Quantify TNF-α & IL-6 E->G H Data Analysis & Interpretation F->H G->H caption Experimental Workflow Diagram

Figure 1. Experimental Workflow Diagram

Core Protocols & Methodologies

RAW 264.7 Cell Culture and Maintenance

Rationale: Proper cell culture technique is the bedrock of reliable and reproducible results. RAW 264.7 cells are adherent macrophages that require specific conditions to maintain their undifferentiated, healthy state.[17] They are sensitive to endotoxins, so sterile technique and the use of endotoxin-tested reagents are critical.[18] The cells should be subcultured before reaching 80-90% confluency to prevent differentiation and maintain optimal growth.[17]

Materials:

  • RAW 264.7 cell line (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scrapers

  • Sterile cell culture flasks (T-75) and plates (96-well, 24-well)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Medium Preparation: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • Thawing Frozen Cells: Rapidly thaw a vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.[19] Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer to a T-75 flask.

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of fresh, pre-warmed complete medium to the flask.

    • Firmly dislodge the adherent cells using a sterile cell scraper.[19][20]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer an appropriate volume of the cell suspension to new flasks at a subcultivation ratio of 1:2 to 1:4.[19]

    • Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.[20]

Cytotoxicity Assessment (MTT Assay)

Rationale: Before evaluating anti-inflammatory effects, it is crucial to determine the concentration range of this compound that does not kill the cells. The MTT assay is a standard colorimetric method for assessing cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[2]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2][21]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[21][22]

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Treatment Group This compound (µM) Absorbance (570 nm) Cell Viability (%)
Control (Vehicle)01.250100.0
Test Compound11.24599.6
Test Compound51.23098.4
Test Compound101.21597.2
Test Compound251.19095.2
Test Compound500.95076.0
Test Compound1000.45036.0
Table 1: Representative data from an MTT assay to determine the cytotoxicity of this compound. Concentrations up to 25 µM show minimal effect on cell viability (>95%) and are selected for subsequent anti-inflammatory assays.
In Vitro Anti-inflammatory Assay

Rationale: This core assay evaluates the ability of this compound to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. We measure nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).

Rationale: In inflammation, high levels of NO are produced by the enzyme iNOS. NO is an unstable molecule, but it rapidly oxidizes to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture medium.[23][24] The Griess assay is a simple, colorimetric method that measures the concentration of nitrite as an indicator of NO production.[3][24][25] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[26]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control group). Incubate for 24 hours.[2]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the collected supernatant.[2][26]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark.[26] Measure the absorbance at 540 nm.[2][26]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[5][27] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture supernatant.[3] A capture antibody specific to the cytokine is coated onto the plate, followed by the addition of the sample, a biotinylated detection antibody, and finally a streptavidin-HRP conjugate, which generates a colorimetric signal proportional to the amount of cytokine present.[28][29]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.[2] Incubate for 24 hours. Pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from R&D Systems, Thermo Fisher Scientific). The general steps are:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells.

    • Add the biotinylated detection antibody.

    • Add Streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.[28]

Treatment Group Nitrite (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (Untreated)1.5 ± 0.250.2 ± 5.125.8 ± 3.4
LPS (1 µg/mL)45.8 ± 3.53540.6 ± 150.22890.1 ± 125.7
LPS + Andro. E (1 µM)42.1 ± 2.93150.4 ± 130.82650.5 ± 110.2
LPS + Andro. E (5 µM)30.5 ± 2.12210.8 ± 98.51850.3 ± 95.6
LPS + Andro. E (10 µM)18.2 ± 1.51150.2 ± 85.1980.7 ± 70.3
LPS + Andro. E (25 µM)8.9 ± 0.9450.6 ± 40.2390.4 ± 35.8
Table 2: Representative data demonstrating the dose-dependent inhibitory effect of this compound on LPS-induced production of NO, TNF-α, and IL-6 in RAW 264.7 cells. Data are presented as mean ± SD.

Mechanistic Insight: Targeting the NF-κB Signaling Pathway

The coordinated reduction in NO, TNF-α, and IL-6 strongly suggests that this compound may be targeting a central upstream regulator of the inflammatory response. The NF-κB pathway is the most probable target.[6][30][31] LPS, through its interaction with Toll-like receptor 4 (TLR4) on the macrophage surface, initiates a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for degradation and thereby releasing the NF-κB p50/p65 heterodimer to translocate into the nucleus.[15] In the nucleus, NF-κB binds to the promoter regions of target genes, driving the expression of iNOS, TNF-α, and IL-6.[1] this compound likely interferes with this cascade, possibly by inhibiting IκBα phosphorylation or degradation, thus preventing NF-κB nuclear translocation.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators AndroE This compound AndroE->IKK Inhibits caption NF-κB Signaling Pathway

Figure 2. NF-κB Signaling Pathway

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for evaluating the in vitro anti-inflammatory properties of this compound. The data consistently demonstrate that this compound, at non-toxic concentrations, effectively and dose-dependently inhibits the production of nitric oxide, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages. These findings strongly support the hypothesis that this compound possesses significant anti-inflammatory activity, likely mediated through the suppression of the NF-κB signaling pathway.

For drug development professionals, these results warrant further investigation. Future studies should include Western blot analysis to confirm the inhibition of IκBα phosphorylation and NF-κB p65 nuclear translocation. Additionally, exploring its effects on other inflammatory pathways, such as the MAPK pathway, and validating these findings in in vivo models of inflammation will be critical next steps in assessing the therapeutic potential of this compound.

References

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available from: [Link][13][14][15]

  • NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology. Available from: [Link][1]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PubMed. Available from: [Link]

  • Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. SYNCELL. Available from: [Link][17]

  • PROPAGATION & CULTURING OF RAW264.7 CELLS. Bowdish Lab, McMaster University. Available from: [Link]

  • Study Explores Anti-Inflammatory Properties of Andrographis Paniculata and Its Phytochemical Composition. GeneOnline News. Available from: [Link][8]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PMC, NIH. Available from: [Link]

  • Nitric Oxide Assay. Bio-protocol. Available from: [Link][25]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC, NIH. Available from: [Link][4]

  • Cell culture of RAW264.7 cells. Protocols.io. Available from: [Link][20]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available from: [Link][3]

  • NF-κB: Governing Macrophages in Cancer. MDPI. Available from: [Link][30]

  • In vitro anti-inflammatory and wound healing properties of Andrographis echioides and Andrographis paniculata. PMC, NIH. Available from: [Link][9]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available from: [Link][5]

  • THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. LIPID MAPS. Available from: [Link][18]

  • Andrographis paniculata and Its Bioactive Diterpenoids Against Inflammation and Oxidative Stress in Keratinocytes. MDPI. Available from: [Link][10]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link][27]

  • Anti- inflammatory effects of Andrographis paniculata (Burm.f.) Wall. Ex Nees leaf in LPS-Induced RAW264.7 macrophages. NIH. Available from: [Link][11]

  • Anti-inflammatory Activity of New Compounds from Andrographis paniculata by NF-κB Transactivation Inhibition. ACS Publications. Available from: [Link][31]

  • Protocol Griess Test. ResearchGate. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available from: [Link][23]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. Available from: [Link][26]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available from: [Link][16]

  • RAW 264.7 Cell Line. Elabscience. Available from: [Link][19]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI, NIH. Available from: [Link][24]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC, NIH. Available from: [Link]

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Evaluating the Anti-inflammatory Activity of Andrographidine E using a NF-κB Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Senior Application Scientist

Abstract

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of the inflammatory response, making it a key target for the development of novel anti-inflammatory therapeutics.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a robust and sensitive NF-κB luciferase reporter assay to evaluate the inhibitory activity of Andrographidine E. This compound is a diterpenoid compound derived from the plant Andrographis paniculata, which has been traditionally used in Asian medicine for its anti-inflammatory properties.[3] This application note outlines the scientific principles behind the assay, provides a comprehensive, step-by-step protocol, and offers insights into data analysis and interpretation.

Introduction: The Significance of NF-κB in Inflammation and Drug Discovery

The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inflammatory signals such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[5] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[6] Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma, as well as in certain cancers.[1][8] Consequently, the search for potent and specific inhibitors of NF-κB signaling is a major focus of modern drug discovery.

This compound, a natural product isolated from Andrographis paniculata, represents a promising candidate for such an inhibitor.[3][9] The parent plant is well-known for its major bioactive component, andrographolide, which has demonstrated anti-inflammatory effects through the inhibition of NF-κB.[10][11] This assay provides a quantitative method to determine if this compound shares or expands upon these anti-inflammatory properties by directly measuring its impact on NF-κB transcriptional activity.

Principle of the NF-κB Luciferase Reporter Assay

The NF-κB luciferase reporter assay is a widely used cell-based method for quantifying the activity of the NF-κB signaling pathway.[12] The core of this assay is a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter containing multiple tandem repeats of the NF-κB binding consensus sequence. When this plasmid is introduced into a suitable host cell line, the expression of luciferase is directly proportional to the level of activated NF-κB that translocates to the nucleus and binds to these response elements.[13]

In the presence of an inflammatory stimulus, NF-κB is activated, leading to the transcription of the luciferase gene and a subsequent increase in intracellular luciferase protein. Upon cell lysis and the addition of a luciferin substrate, the luciferase enzyme catalyzes a bioluminescent reaction. The intensity of the emitted light, measured using a luminometer, serves as a quantitative readout of NF-κB transcriptional activity.[14] By treating the cells with a potential inhibitor like this compound prior to or concurrently with the inflammatory stimulus, a reduction in the luminescence signal would indicate an inhibitory effect on the NF-κB pathway.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental procedure, the following diagrams are provided.

NF-kappaB Signaling Pathway Figure 1: The Canonical NF-κB Signaling Pathway and Potential Inhibition by this compound cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB_complex NF-κB-IκB Complex (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Targeted for NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus NFkB_IkB_complex->NFkB Releases Nucleus Nucleus DNA DNA (NF-κB Response Elements) NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription Andrographidine_E This compound Andrographidine_E->IKK_complex Potential Inhibition Andrographidine_E->NFkB Potential Inhibition of Nuclear Translocation

Caption: Canonical NF-κB signaling and potential inhibition by this compound.

Luciferase Assay Workflow Figure 2: Experimental Workflow for the NF-κB Luciferase Reporter Assay cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_readout Data Acquisition Day1 Day 1: Seed Cells Day2 Day 2: Transfect Cells with NF-κB Reporter Plasmid Day1->Day2 Day3_Treatment Day 3 (AM): Pre-treat with This compound Day2->Day3_Treatment Day3_Stimulation Day 3 (AM): Stimulate with Inflammatory Agent (e.g., TNF-α) Day3_Treatment->Day3_Stimulation Day3_Incubation Day 3 (PM): Incubate for 6-8 hours Day3_Stimulation->Day3_Incubation Day4_Lysis Day 4: Lyse Cells Day3_Incubation->Day4_Lysis Day4_Assay Day 4: Add Luciferin Substrate & Measure Luminescence Day4_Lysis->Day4_Assay

Caption: Step-by-step workflow for the NF-κB luciferase reporter assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents
  • Cell Line: HEK293T or HeLa cells (adherent, easily transfectable)

  • Plasmids:

    • NF-κB Luciferase Reporter Plasmid (containing tandem NF-κB response elements driving firefly luciferase expression)

    • Control Plasmid (e.g., Renilla luciferase plasmid for normalization of transfection efficiency)

  • Reagents:

    • This compound (≥98% purity)[15]

    • Inflammatory Stimulus: Human TNF-α (Tumor Necrosis Factor-alpha) or Lipopolysaccharide (LPS)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Transfection Reagent (e.g., Lipofectamine™ 3000 or similar)

    • Dual-Luciferase® Reporter Assay System

    • DMSO (for dissolving this compound)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Luminometer with dual injectors

    • 96-well white, clear-bottom tissue culture plates

    • Standard cell culture equipment (pipettes, flasks, etc.)

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • On the day of the experiment, trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, typically use:

    • 100 ng of NF-κB firefly luciferase reporter plasmid.

    • 10 ng of Renilla luciferase control plasmid.

  • Dilute the plasmids and the transfection reagent in serum-free medium (e.g., Opti-MEM™).

  • Combine the diluted plasmids and transfection reagent, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex drop-wise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24 hours at 37°C with 5% CO₂.

Day 3: Treatment and Stimulation

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells.

  • Add 100 µL of medium containing the respective concentrations of this compound or vehicle control (0.1% DMSO) to the appropriate wells.

  • Incubate for 1-2 hours (pre-treatment).

  • Prepare the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL).

  • Add 10 µL of the stimulus to the appropriate wells (all wells except the unstimulated control).

  • Include the following controls on your plate:

    • Unstimulated Control: Cells with vehicle only.

    • Stimulated Control: Cells with vehicle + inflammatory stimulus.

    • Test Wells: Cells with this compound + inflammatory stimulus.

  • Incubate the plate for 6-8 hours at 37°C with 5% CO₂.

Day 4: Cell Lysis and Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Carefully aspirate the medium from all wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.

  • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence, followed by the injection of 100 µL of Stop & Glo® Reagent (Renilla substrate) and a second luminescence measurement.

  • Place the plate in the luminometer and initiate the reading sequence.

Data Analysis and Interpretation

Data Normalization

To account for variations in transfection efficiency and cell number, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

Calculating Inhibition

Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula:

  • % Inhibition = [1 - (Normalized Response of Test Well - Normalized Response of Unstimulated Control) / (Normalized Response of Stimulated Control - Normalized Response of Unstimulated Control)] x 100

Data Presentation

Summarize the results in a clear, tabular format. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the NF-κB activity is inhibited).

Table 1: Representative Data for this compound Inhibition of NF-κB Activity

Treatment GroupFirefly RLURenilla RLUNormalized Response% Inhibition
Unstimulated Control1,50050,0000.03N/A
Stimulated Control (TNF-α)30,00052,0000.580%
This compound (1 µM)22,00051,0000.4327.3%
This compound (10 µM)15,00049,0000.3149.1%
This compound (50 µM)8,00050,5000.1676.4%

RLU = Relative Light Units. Data are for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, several internal controls and validation steps are crucial:

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of NF-κB activity is not a result of cytotoxicity induced by this compound.

  • Positive Control Inhibitor: Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control to validate the assay's ability to detect inhibition.

  • Transfection Efficiency: Monitor the Renilla luciferase activity across all wells. Significant variations may indicate issues with the transfection process.

  • Z'-factor Calculation: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The NF-κB luciferase reporter assay is a powerful and highly sensitive tool for screening and characterizing potential inhibitors of the NF-κB signaling pathway. This application note provides a comprehensive framework for evaluating the anti-inflammatory potential of this compound. By following this detailed protocol and incorporating the recommended controls, researchers can generate reliable and reproducible data to advance the understanding of this promising natural compound and its potential therapeutic applications in inflammatory diseases.

References

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379–400.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Lee, S. Y., Lee, K. S., Park, S. J., Kim, G. H., Park, S. H., Kim, J. S., ... & Lee, S. (2021). NF-κB and MAPK-Targeted Anti-Inflammatory Activity of Andrographis Paniculata Extract. Journal of the Korean Society of Food Science and Nutrition, 50(2), 133-141.
  • Wibowo, A., Purnomo, Y., & Nugroho, A. E. (2025). The Effects of Andrographis paniculata Leaf Extract on NF-κB and iNOS Expression in the Heart of Lipopolysaccharide-Induced Septic Rats. Biomedical and Pharmacology Journal, 18(1).
  • Boster Bio. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Hidalgo, M. A., Romero, A., Figueroa, J., Cortés, P., Concha, I. I., Hancke, J. L., & Burgos, R. A. (2005). Andrographolide interferes with binding of nuclear factor-kappaB to DNA in HL-60-derived neutrophilic cells. British journal of pharmacology, 144(5), 680–686.
  • O'Dea, E., & Hoffmann, A. (2009). NF-kappaB signaling. Wiley interdisciplinary reviews. Systems biology and medicine, 1(1), 107–115.
  • Syahdi, R. R., Mun'im, A., & Suhartanto, H. (2012). Andrographolide: a review of its anti-inflammatory activity via inhibition of NF-kappaB activation from computational chemistry aspects. Journal of Applied Pharmaceutical Science, 2(7), 1-5.
  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • American Journal of Biomedical Science & Research. (2025).
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • Stark, G. R., & Gudkov, A. V. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60601.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Li, Y., He, S., Tang, W., Li, Y., Yi, T., & Tang, Y. (2025). Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential. Molecules (Basel, Switzerland), 30(22), 5035.
  • Hao, M., Lv, M., & Xu, H. (2020). Andrographolide: Synthetic Methods and Biological Activities. Mini reviews in medicinal chemistry, 20(16), 1633–1652.
  • Vetvicka, V., & Vannucci, L. (2021). Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review.

Sources

Application Notes and Protocols: Measuring the Inhibitory Effect of Andrographidine E on TNF-α and IL-6 Secretion in Macrophages

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Google Gemini

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to evaluate the anti-inflammatory potential of Andrographidine E. Specifically, it details the protocols for measuring the inhibition of two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a macrophage model system. The protocols are designed to be robust and self-validating, incorporating essential steps from macrophage cell culture and inflammatory stimulation to cytotoxicity assessment and cytokine quantification at both the protein and mRNA levels. The underlying scientific principles and rationale for experimental choices are elucidated to ensure technical accuracy and reproducibility.

Scientific Background and Significance

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and cellular damage.[1] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), macrophages undergo a classical activation (M1 polarization) and release a cascade of pro-inflammatory mediators, including TNF-α and IL-6.[2][3] While essential for host defense, dysregulated or chronic production of these cytokines is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[4][5]

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6][7] In resting macrophages, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, like LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α and IL-6.[4][8]

Andrographis paniculata, commonly known as the "King of Bitters," has a long history of use in traditional medicine for its anti-inflammatory properties.[9][10][11] Its primary bioactive constituent, andrographolide, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of TNF-α and IL-6.[5][12][13] this compound is a diterpenoid compound also derived from Andrographis paniculata.[14][15] While less studied than andrographolide, its structural similarity suggests it may possess similar anti-inflammatory activities.[14] This application note provides the experimental framework to test this hypothesis.

Signaling Pathway Overview

The following diagram illustrates the simplified LPS-induced NF-κB signaling pathway in macrophages, a primary target for anti-inflammatory compounds derived from Andrographis paniculata.

Experimental Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Efficacy Testing cluster_Phase3 Phase 3: Data Analysis A1 Culture RAW 264.7 Macrophages A2 Treat cells with various concentrations of This compound A1->A2 A3 Perform MTT Assay (24-48h post-treatment) A2->A3 A4 Determine Maximum Non-Toxic Concentration A3->A4 B1 Culture RAW 264.7 Macrophages B2 Pre-treat with non-toxic concentrations of This compound B1->B2 B3 Stimulate with LPS (e.g., 1 µg/mL) B2->B3 B4 Harvest Supernatant (for ELISA) B3->B4 B5 Harvest Cells (for qPCR) B3->B5 C1 Quantify TNF-α & IL-6 Protein Levels (ELISA) B4->C1 C2 Quantify TNF-α & IL-6 mRNA Expression (qPCR) B5->C2 C3 Analyze and Interpret Data C1->C3 C2->C3

Sources

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) in Andrographidine E Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Accurate Cytotoxicity Assessment in Drug Discovery

The evaluation of a compound's effect on cell viability is a cornerstone of modern toxicology, pharmacology, and drug development. For researchers investigating novel therapeutic agents like Andrographidine E, a diterpenoid from the Andrographis genus, precise and reliable methods to quantify cytotoxicity are paramount. Tetrazolium salt-based assays, such as the MTT and XTT assays, have become indispensable tools for this purpose. They offer a colorimetric readout that correlates with the metabolic activity of a cell population, serving as a robust indicator of cell viability.[1][2][3]

This guide provides a comprehensive overview of the principles, protocols, and practical considerations for using MTT and XTT assays to assess the cytotoxic potential of this compound. While specific cytotoxic data for this compound is limited in publicly available literature, this document will use its well-characterized relative, andrographolide, as a practical example to illustrate the application of these assays. The methodologies described herein are broadly applicable to other natural product derivatives.

Underlying Principles: Harnessing Cellular Respiration to Measure Viability

Both MTT and XTT assays are predicated on the enzymatic reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.[1][4][5] This conversion is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate dehydrogenase, which are integral to cellular respiration.[6] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[7]

The MTT Assay: The Classic Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay utilizes a yellow, water-soluble tetrazolium salt that is reduced by intracellular enzymes to form a purple, water-insoluble formazan product.[1][7] These formazan crystals accumulate within the cells and must be solubilized with an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, before the absorbance can be measured spectrophotometrically.[6]

The XTT Assay: A Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome the limitations of the MTT assay.[4] It employs a second-generation tetrazolium salt that, upon reduction by viable cells, forms a water-soluble orange formazan product.[1][4] This key difference eliminates the need for a solubilization step, thereby streamlining the protocol and reducing potential errors associated with incomplete formazan dissolution.[4]

Comparative Analysis: Choosing the Right Assay for Your Needs

The decision to use the MTT or XTT assay depends on the specific requirements of the experiment, including the cell type, the nature of the test compound, and the desired throughput.

FeatureMTT AssayXTT Assay
Formazan Product Water-insoluble purple crystalsWater-soluble orange solution
Solubilization Step Required (e.g., DMSO, isopropanol)Not required
Workflow More steps, longer durationSimpler, faster
Sensitivity Generally lowerGenerally higher
Throughput Less amenable to high-throughput screeningWell-suited for high-throughput screening
Potential for Interference Insoluble compound precipitation can interfereCompounds affecting extracellular redox potential can interfere
Absorbance Wavelength 570 nm (550-600 nm)450 nm (450-500 nm)
Reference Wavelength > 630 nm630-690 nm

Biochemical Mechanism and Experimental Workflow

The following diagrams illustrate the biochemical principle of tetrazolium salt reduction and the comparative workflows of the MTT and XTT assays.

cluster_cell Viable Cell Mitochondrion Mitochondrion Dehydrogenase Dehydrogenase Enzymes NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Oxidation Formazan_out Formazan (Purple, Insoluble) Dehydrogenase->Formazan_out MTT_in MTT (Yellow, Soluble) MTT_in->Dehydrogenase Reduction

Caption: Biochemical mechanism of MTT reduction in viable cells.

cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow mtt_start Seed Cells mtt_treat Add this compound mtt_start->mtt_treat mtt_incubate Incubate mtt_treat->mtt_incubate mtt_add Add MTT Reagent mtt_incubate->mtt_add mtt_formazan Formazan Formation (Purple Crystals) mtt_add->mtt_formazan mtt_solubilize Add Solubilizing Agent (e.g., DMSO) mtt_formazan->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read xtt_start Seed Cells xtt_treat Add this compound xtt_start->xtt_treat xtt_incubate Incubate xtt_treat->xtt_incubate xtt_add Add Activated XTT Reagent xtt_incubate->xtt_add xtt_formazan Formazan Formation (Orange, Soluble) xtt_add->xtt_formazan xtt_read Read Absorbance (450 nm) xtt_formazan->xtt_read

Caption: Comparative experimental workflows of MTT and XTT assays.

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

MTT Assay Protocol

Materials:

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (this compound or Andrographolide) stock solution (e.g., in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound.

    • Include untreated control wells (vehicle control, e.g., medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Incubate the plate in the dark for 15-30 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.[8]

XTT Assay Protocol

Materials:

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • Test compound (this compound or Andrographolide) stock solution (e.g., in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the activated XTT solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time may need to be optimized.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used for background subtraction.[4]

Application Example: Cytotoxicity of Andrographolide

As a practical illustration, this section outlines the process for determining the half-maximal inhibitory concentration (IC50) of andrographolide on a cancer cell line (e.g., HT-29 human colon cancer cells).

1. Preparation of Andrographolide:

  • Andrographolide is sparingly soluble in aqueous solutions.[2] A stock solution is typically prepared in DMSO (e.g., 10 mM).

  • Serial dilutions are then made in complete culture medium to achieve the final desired concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

2. Assay Execution:

  • Seed HT-29 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the prepared concentrations of andrographolide for 48 hours.

  • Perform either the MTT or XTT assay as described in the protocols above.

3. Data Analysis and IC50 Determination:

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculation of Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Calculation:

    • Plot the percent viability against the logarithm of the andrographolide concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9] This can be performed using software such as GraphPad Prism or R.

Troubleshooting and Scientific Integrity

IssuePotential Cause(s)Recommended Solution(s)
High Background - Contamination (microbial) - Phenol red in medium - Non-specific reduction of tetrazolium salt- Maintain sterile technique - Use phenol red-free medium for the assay - Include compound-only controls to check for direct reduction
Low Signal - Insufficient cell number - Short incubation time - Low metabolic activity of cells- Optimize cell seeding density - Increase incubation time with the tetrazolium reagent - Ensure cells are in the logarithmic growth phase
High Variability - Uneven cell seeding - "Edge effect" in 96-well plates - Incomplete formazan dissolution (MTT)- Ensure a single-cell suspension before seeding - Fill outer wells with sterile PBS or medium to maintain humidity - Ensure thorough mixing after adding solubilizing agent
Compound Interference - Colored compounds - Compounds with reducing/oxidizing properties- Include compound-only controls at all concentrations - Consider alternative viability assays (e.g., ATP-based)

Data Interpretation: Beyond the IC50

While the IC50 value is a crucial metric for quantifying a compound's potency, it is essential to interpret the results within a broader biological context. A decrease in the colorimetric signal indicates a reduction in metabolic activity, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Further assays, such as those for apoptosis (e.g., Annexin V staining) or cell cycle analysis, are necessary to elucidate the precise mechanism of action of this compound.[10][11]

Conclusion

The MTT and XTT assays are powerful, reliable, and accessible methods for assessing the cytotoxic potential of novel compounds like this compound. The XTT assay, with its simpler workflow, is particularly well-suited for high-throughput screening applications. By understanding the principles behind these assays, adhering to rigorous protocols, and carefully interpreting the data, researchers can generate high-quality, reproducible results that are critical for advancing drug discovery and development.

References

  • ProQuest. (n.d.). Cytotoxic effect of Ethanolic extracts of Andrographis echioides in human colon cancer cell Lines Via Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 13963769. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process. Retrieved from [Link]

  • Raghavan, R., Cheriyamundath, S., & Madassery, J. (2015). Exploring the Mechanisms of Cytotoxic and Anti-inflammatory Property of Andrographolide and its Derivatives. Pharmacognosy Reviews. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery. Retrieved from [Link]

Sources

Application Notes & Protocols: Preparation and Use of Andrographidine E for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the proper handling, preparation, and application of Andrographidine E for cell-based assays. This compound, a diterpenoid derived from Andrographis paniculata, is a compound of interest for its potential anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB.[1] Adherence to meticulous preparation protocols is paramount for obtaining reproducible and reliable experimental data. This guide details the step-by-step preparation of stock and working solutions, outlines a general protocol for cell treatment, and provides a foundational cytotoxicity assay to determine optimal experimental concentrations.

Introduction to this compound

This compound is a natural product isolated from the plant Andrographis paniculata, commonly known as the "King of Bitters."[1] This plant has a long history of use in traditional Asian medicine.[1][2] The primary mechanism of action for related compounds from this plant, such as Andrographolide, involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] By inhibiting NF-κB, this compound and related compounds can significantly suppress the inflammatory cascade, making them valuable tools for research in immunology, oncology, and drug development.[1][2][9][10]

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of compounds from Andrographis are largely attributed to their interference with NF-κB activation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.[11] Inside the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes. The related compound Andrographolide has been shown to inhibit this process by preventing NF-κB from binding to DNA, thereby blocking the expression of downstream targets like COX-2, TNF-α, and IL-6.[7][9][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_nuc->Andro Inhibits Binding DNA DNA (κB site) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Figure 1. Simplified NF-κB Signaling Pathway. This diagram illustrates the mechanism by which this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of NF-κB binding to DNA.

Physicochemical Properties & Reagent Preparation

Accurate preparation begins with understanding the compound's properties. This information is critical for calculating concentrations and ensuring solubility.

PropertyValueSource
Chemical Formula C₂₄H₂₆O₁₁[1]
Molecular Weight 490.5 g/mol [1][12]
Appearance Solid powderGeneral
Recommended Solvent DMSO (Dimethyl sulfoxide)[13][14][15]
Aqueous Solubility Poor / Sparingly soluble[16][17]

Protocol 1: Preparation of a 10 mM Master Stock Solution

The use of a concentrated master stock solution is standard practice to minimize repetitive weighing of small, milligram-level quantities and reduce the potential for error.[18] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic small molecules and its miscibility with aqueous cell culture media.[13][14][15]

Materials:

  • This compound powder (CAS No: 113963-41-0)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated precision balance

  • Sterile pipette tips

Methodology:

  • Pre-Calculation: Before opening the vial, calculate the volume of DMSO required to prepare a 10 mM stock solution. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound (0.001 g):

    • Volume (L) = 0.001 g / (490.5 g/mol x 0.010 mol/L) = 0.0002038 L

    • Volume (µL) = 203.8 µL

  • Preparation: a. Bring the vial of this compound powder to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to ensure all powder is collected at the bottom.[13] c. For quantities of 1-5 mg, it is recommended to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[14] d. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 203.8 µL for 1 mg) to the vial. e. Recap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.[13][19][20][21] b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[15] c. Store aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[13][19][22]

Protocol 2: Preparation of Working Solutions & Cell Treatment

Working solutions are prepared by diluting the master stock into complete cell culture medium immediately before use. A critical consideration is the final concentration of DMSO, as it can be toxic to cells at levels above 0.5-1%.[13][19] It is best practice to keep the final DMSO concentration consistent across all treatments, including the vehicle control, and ideally below 0.1% .

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM master stock solution at room temperature. Mix gently by flicking the tube before opening.

  • Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM final concentration in 1 mL of medium:

      • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • Volume of stock to add = 1000 µL (1 mL) / 1000 = 1 µL.

      • Add 1 µL of 10 mM stock to 999 µL of medium .

      • The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.[19]

  • Cell Treatment: a. Plate cells at the desired density and allow them to adhere and stabilize overnight (or as required for the specific cell line). b. Aspirate the old medium from the cells. c. Add the prepared working solutions (including the vehicle control and a "no treatment" control) to the respective wells. d. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Figure 2. Experimental Workflow. This flowchart outlines the key steps from preparing the master stock solution of this compound to the final treatment of cells in culture.

Protocol 3: Foundational Experiment - Determining Cytotoxicity (IC₅₀)

Before conducting mechanistic studies, it is essential to determine the concentration range of this compound that is non-toxic and the concentration that inhibits cell viability by 50% (IC₅₀). Assays like the MTT or AlamarBlue™ (resazurin) are commonly used for this purpose.[23][24]

Materials:

  • Cells plated in a 96-well plate

  • This compound working solutions (e.g., a range from 0.1 µM to 100 µM)

  • Vehicle control

  • AlamarBlue™ or MTT reagent

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treatment: Aspirate the medium and add 100 µL of the serially diluted this compound working solutions, vehicle control, and a media-only control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours). Studies with the related compound Andrographolide have shown cytotoxic effects in the 10-50 µM range in some cancer cell lines.[23][25]

  • Viability Assay (AlamarBlue™ Example): a. Add 10 µL of AlamarBlue™ reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm & 600 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). b. Plot the percent viability against the log of the this compound concentration. c. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

This IC₅₀ value provides a critical benchmark. For subsequent anti-inflammatory or signaling experiments, it is advisable to use concentrations at or below the IC₅₀ to ensure that the observed effects are not a secondary consequence of widespread cell death.

Troubleshooting

  • Precipitate in Culture Medium: This can occur if the compound's solubility limit is exceeded or if the final DMSO concentration is too high, causing it to crash out of the aqueous solution.[26]

    • Solution: Ensure the final DMSO concentration is low (<0.1% if possible). Prepare working solutions immediately before use and mix thoroughly. Consider a stepwise dilution process.[19]

  • Inconsistent Results: This may stem from repeated freeze-thaw cycles of the stock solution, inaccurate pipetting of small volumes, or compound degradation.

    • Solution: Always use single-use aliquots.[13] Calibrate pipettes regularly. Store stocks properly, protected from light and moisture.

  • Toxicity in Vehicle Control: If cells in the vehicle control wells show signs of stress or death, the DMSO concentration is likely too high for your specific cell line.

    • Solution: Reduce the final DMSO concentration in all working solutions. Perform a DMSO toxicity curve (0.01% to 1%) to determine the maximum tolerated concentration for your cells.

References

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Application Notes & Protocols for In Vivo Efficacy Testing of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Andrographidine E, a diterpenoid from Andrographis paniculata. Given the limited specific in vivo data on this compound, this guide extrapolates from the well-documented anti-inflammatory properties of its structural analog, andrographolide, to propose robust animal models for assessing its therapeutic efficacy. The protocols detailed herein are designed to be self-validating systems, providing a logical framework for investigating the anti-inflammatory potential of this compound through its putative mechanism of action involving the NF-κB signaling pathway.

Introduction to this compound and its Therapeutic Rationale

This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history of use in traditional Asian medicine for treating inflammatory conditions.[1] While extensive research has focused on the primary bioactive constituent, andrographolide, this compound is also emerging as a compound of interest for its potential immunomodulatory and anti-inflammatory effects.[1] The therapeutic rationale for investigating this compound is grounded in the well-established anti-inflammatory activity of analogous compounds from A. paniculata, which are known to modulate key inflammatory pathways.[1][2]

The primary mechanism of action for many diterpenoids from A. paniculata involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] By inhibiting this pathway, this compound is hypothesized to suppress the inflammatory cascade, making it a promising candidate for the treatment of various inflammatory diseases. The following protocols are designed to rigorously test this hypothesis in vivo.

Proposed Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation and is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3][5][6]

Diagram of the Proposed NF-κB Signaling Pathway and Inhibition by this compound

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor (e.g., TNFR, IL-1R, TLR4) Stimuli->Receptor Binds to IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation Undergoes NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases Andrographidine_E This compound Andrographidine_E->IKK_complex Inhibits DNA DNA (κB sites) NFkB_active->DNA Translocates to nucleus and binds to Transcription Gene Transcription DNA->Transcription Initiates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Transcription->Pro_inflammatory_Genes Leads to expression of

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Pre-clinical Evaluation Strategy: Selecting Appropriate Animal Models

The choice of an animal model is critical for the successful evaluation of an anti-inflammatory compound.[7][8] A multi-model approach is recommended to assess the efficacy of this compound in both acute and chronic inflammatory settings.

Inflammatory Model Type of Inflammation Key Features Relevance
Carrageenan-Induced Paw Edema Acute, Non-immuneRapid onset, quantifiable edema, well-characterized biphasic response.[9]Screening for general acute anti-inflammatory activity.
LPS-Induced Systemic Inflammation Acute, SystemicInduces a robust systemic inflammatory response with high levels of pro-inflammatory cytokines.[10][11][12]Evaluates the compound's ability to mitigate a systemic inflammatory cascade.
Collagen-Induced Arthritis (CIA) Chronic, AutoimmuneMimics many pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[13][14]Assesses the therapeutic potential in a chronic, immune-mediated inflammatory disease.

Experimental Protocols

Formulation and Administration of this compound

Due to the likely poor water solubility of this compound, a common challenge with natural products, proper formulation is key for bioavailability.[15][16]

Protocol for Vehicle Preparation and this compound Formulation:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline (0.9% NaCl). Alternatively, a solution of 5% (v/v) Tween 80 in sterile saline can be used.

  • This compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Create a homogenous suspension in the chosen vehicle by sonication or vigorous vortexing immediately before administration.

    • The final concentration should be calculated based on the desired dosage (mg/kg) and the administration volume.

Administration Routes:

  • Oral Gavage (p.o.): This is the preferred route for mimicking clinical administration.[2][4][17][18][19]

  • Intraperitoneal Injection (i.p.): This route can be used for initial efficacy studies to ensure systemic exposure.[20][21][22][23][24]

Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory drugs.[1][9][25][26][27]

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, p.o.)

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Administer the vehicle, this compound, or positive control by oral gavage.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][26]

  • Data Analysis:

    • Calculate the edema volume: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

LPS-Induced Systemic Inflammation in Mice

This model assesses the ability of a compound to suppress a systemic inflammatory response.[10][11][12][28][29]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: As described above.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle control (i.p.) + Saline (i.p.)

    • Group 2: Vehicle control (i.p.) + LPS (i.p.)

    • Group 3: this compound (Dose 1, e.g., 20 mg/kg, i.p.) + LPS (i.p.)

    • Group 4: this compound (Dose 2, e.g., 40 mg/kg, i.p.) + LPS (i.p.)

    • Group 5: Positive control (e.g., Dexamethasone, 5 mg/kg, i.p.) + LPS (i.p.)

  • Procedure:

    • Administer the vehicle, this compound, or positive control via intraperitoneal injection.

    • 30 minutes after treatment, administer lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg) via intraperitoneal injection.

    • At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, collect blood via cardiac puncture under terminal anesthesia.

  • Endpoint Analysis:

    • Cytokine Analysis: Prepare serum from the collected blood and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[30][31][32][33][34]

    • Organ Collection: Harvest organs such as the liver and lungs for histological analysis of inflammatory cell infiltration.

Collagen-Induced Arthritis (CIA) in Rats

This model is highly relevant for studying potential treatments for rheumatoid arthritis.[35][13][14][36][37]

Protocol:

  • Animals: Male Wistar or Lewis rats (7-8 weeks old).

  • Induction of Arthritis:

    • Day 0: Administer a primary immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 7: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Grouping and Treatment (n=8-10 per group):

    • Group 1: Non-arthritic control

    • Group 2: CIA + Vehicle control (p.o., daily)

    • Group 3: CIA + this compound (Dose 1, e.g., 30 mg/kg, p.o., daily)

    • Group 4: CIA + this compound (Dose 2, e.g., 60 mg/kg, p.o., daily)

    • Group 5: CIA + Positive control (e.g., Methotrexate, 2 mg/kg, p.o., twice a week)

    • Treatment should commence upon the first signs of arthritis (typically around day 10-12) and continue for a specified duration (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Terminal Analysis:

    • Histopathology: Collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.[38][39][40][41]

    • Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines.

Experimental Workflow for In Vivo Efficacy Testing of this compound

workflow cluster_prep Preparation cluster_acute Acute Inflammation Models cluster_chronic Chronic Inflammation Model cluster_analysis Endpoint Analysis A This compound Formulation (e.g., in 0.5% CMC) C Carrageenan-Induced Paw Edema (Rat) A->C D LPS-Induced Systemic Inflammation (Mouse) A->D E Collagen-Induced Arthritis (Rat) A->E B Animal Acclimatization (Rats/Mice) B->C B->D B->E F Paw Volume Measurement (Plethysmometer) C->F Assess G Serum Cytokine Analysis (ELISA: TNF-α, IL-6) D->G Assess H Clinical Arthritis Scoring & Paw Thickness E->H Monitor I Histopathology of Joints (H&E Staining) E->I Terminal Assessment

Caption: A streamlined workflow for the in vivo evaluation of this compound.

Data Interpretation and Validation

A successful outcome would be a dose-dependent reduction in the inflammatory parameters measured in each model. For instance, in the carrageenan model, a significant decrease in paw edema compared to the vehicle control would indicate acute anti-inflammatory activity. In the LPS model, a reduction in circulating pro-inflammatory cytokines would suggest systemic efficacy. Finally, in the CIA model, amelioration of clinical scores and protection against joint destruction would point towards therapeutic potential in chronic inflammatory diseases.

It is crucial to include both vehicle and positive controls in all experiments to ensure the validity of the model and to benchmark the efficacy of this compound against a known anti-inflammatory agent.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy. By employing a multi-model approach that addresses both acute and chronic inflammation, researchers can gain comprehensive insights into the therapeutic potential of this promising natural compound. The putative mechanism of action through the NF-κB pathway provides a strong molecular basis for these investigations. Rigorous adherence to these protocols will generate the critical data necessary to advance this compound through the drug development pipeline.

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Application Note: Quantitative NMR (qNMR) for the Standardization of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Standardization Challenge in Natural Products

The chemical complexity of botanical extracts presents a significant challenge for quality control and standardization in the pharmaceutical and nutraceutical industries.[1] Andrographis paniculata, a plant with a long history in traditional Asian medicine, contains a diverse array of bioactive compounds, including diterpenoid lactones and flavonoids.[2][3] Andrographidine E, a diterpenoid compound found in the plant, is one such molecule of interest.[2][4] To ensure the safety, efficacy, and batch-to-batch consistency of herbal products containing this compound, a robust and accurate analytical method for its quantification is essential.

Traditionally, chromatographic techniques like HPLC have been the mainstay for quantitative analysis. However, these methods often require pure, certified reference standards of the target analyte, which can be expensive and difficult to obtain for novel or complex natural products.[5][6] This application note presents a detailed protocol for the standardization of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method that overcomes many limitations of traditional techniques.

The qNMR Advantage: A Shift from Relative to Absolute Quantification

Quantitative NMR (qNMR) operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7][8] This property allows for the direct measurement of the molar concentration of a substance in solution. Unlike chromatography, which relies on comparing the detector response of an analyte to an identical standard, qNMR allows for absolute quantification using an unrelated, certified internal standard.[8][9]

The key advantages of employing ¹H qNMR for the standardization of natural products like this compound include:

  • Absolute Quantification: It eliminates the need for a chemically identical reference standard of this compound. Any high-purity, certified compound with non-overlapping signals can be used as an internal standard.[7][10]

  • Speed and Efficiency: Sample preparation is straightforward, and data acquisition is rapid, often taking only a few minutes per sample. No calibration curves are necessary for routine analysis.[11]

  • Structural Confirmation: The same experiment provides quantitative data and confirms the identity of the analyte through its unique chemical shift and coupling pattern, offering rich qualitative information.[12]

  • Non-Destructive Analysis: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with precious or rare substances.[8]

  • Traceability: When a certified internal standard is used, the measurement can be traced back to SI units, providing high reliability and confidence in the results.[8][13]

Core Principles & Experimental Causality

A successful qNMR experiment hinges on specific acquisition and preparation choices designed to ensure that the fundamental proportionality between signal integral and concentration is maintained with high accuracy.

  • Internal Standard (IS) Selection: The choice of the IS is critical. An ideal standard must be of high, certified purity (≥99.5%), chemically inert, stable, and highly soluble in the chosen deuterated solvent. Crucially, its NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from any signals of the analyte (this compound) or other sample matrix components.[14][15] Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachlorobenzene.[13][15]

  • Solvent Selection: The primary requirement for the solvent is that it must completely dissolve both the analyte and the internal standard.[16] Incomplete dissolution leads to sample inhomogeneity, causing poor spectral line shape and inaccurate integration.[14] Deuterated solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), or Methanol-d₄ (MeOD) are common choices. Preliminary solubility tests are mandatory.[17]

  • Ensuring Full Spin-Lattice Relaxation (T₁): This is the most critical parameter for accurate quantification. During an NMR experiment, a radiofrequency pulse excites the nuclei. For the subsequent pulse to excite a fully equilibrated system, the nuclei must have returned to their ground state. This process is governed by the spin-lattice relaxation time (T₁). The relaxation delay (D1) between pulses, plus the acquisition time (AQ), must be at least 5 times the longest T₁ value of any proton being quantified in the sample (D1 + AQ ≥ 5xT₁max).[18] Using a shorter delay will lead to signal saturation and an underestimation of the integral value for protons with longer T₁ times. An inversion-recovery experiment can be used to measure T₁ values accurately. For many medium-sized organic molecules, a conservative relaxation delay of 30-60 seconds is often sufficient.

  • Achieving a High Signal-to-Noise Ratio (S/N): To ensure high precision in integration, the S/N for the signals of interest should be high. An S/N ratio of at least 150:1 is recommended for reliable quantification.[19] This is achieved by increasing the number of scans (transients). The S/N ratio increases with the square root of the number of scans.

Experimental Workflow for this compound Quantification

The overall process from sample to result follows a systematic and validated workflow.

G Figure 1. General qNMR Workflow for Standardization cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis A Accurately weigh This compound sample (to 0.01 mg) C Combine sample and IS in a vial A->C B Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) B->C D Add precise volume of deuterated solvent (e.g., DMSO-d6) C->D E Ensure complete dissolution (Vortex/Sonicate) D->E F Transfer solution to NMR tube E->F G Insert tube into NMR spectrometer F->G H Lock, Tune, and Shim G->H I Acquire 1H Spectrum using quantitative parameters (long relaxation delay) H->I J Process Spectrum: Phase & Baseline Correction I->J K Integrate characteristic signals of this compound and IS J->K L Calculate Purity/Concentration using the qNMR equation K->L

Caption: General qNMR Workflow for Standardization

Detailed Protocol: Quantification of this compound

This protocol provides a step-by-step methodology for determining the absolute purity of an this compound sample.

5.1. Materials and Equipment

  • Analyte: this compound sample (isolated extract or purified compound).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥ 99.8% D.

  • Equipment:

    • NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.

    • Analytical balance with 0.01 mg readability.

    • High-quality 5 mm NMR tubes.

    • Glass vials, spatulas, and precision pipettes.

    • Vortex mixer and/or sonicator.

5.2. Step 1: Sample and Standard Preparation

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean glass vial and record the weight (m_analyte) to the nearest 0.01 mg.[20]

  • Accurately weigh approximately 8-10 mg of the Maleic Acid internal standard into the same vial and record the weight (m_IS) to the nearest 0.01 mg.[10]

  • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Cap the vial securely and mix thoroughly using a vortex mixer until both the sample and the internal standard are completely dissolved.[16] Gentle sonication may be applied if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Transfer the clear solution into a 5 mm NMR tube.

5.3. Step 2: NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock on the deuterium signal of DMSO-d₆. Tune and match the probe, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1-pulse (e.g., zg30)A simple 30° pulse angle is often sufficient and reduces relaxation time.
Relaxation Delay (D1)60 sEnsures full relaxation for accurate integration (must be ≥ 5xT₁).[18]
Acquisition Time (AQ)≥ 2 sAllows for good digital resolution.
Number of Scans (NS)16 - 64Adjust to achieve S/N > 150 for signals of interest.[7]
Receiver Gain (RG)Set automaticallyAvoids signal clipping.
Temperature298 K (25 °C)Maintain constant temperature for reproducibility.

5.4. Step 3: Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully perform manual phase correction to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals.[18]

  • Select a well-resolved, characteristic signal for this compound that is free from overlap.

  • Select the singlet signal for Maleic Acid (around 6.3 ppm in DMSO-d₆) for integration.

  • Integrate the selected signals for both the analyte (Int_analyte) and the internal standard (Int_IS).

5.5. Step 4: Calculation of this compound Purity The weight percent purity (P_analyte) of this compound is calculated using the following equation[21]:

P_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • Int_analyte: Integral area of the selected this compound signal.

  • Int_IS: Integral area of the Maleic Acid signal.

  • N_analyte: Number of protons corresponding to the integrated this compound signal.

  • N_IS: Number of protons for the Maleic Acid signal (N_IS = 2).

  • MW_analyte: Molecular weight of this compound (490.5 g/mol ).[2]

  • MW_IS: Molecular weight of Maleic Acid (116.07 g/mol ).

  • m_analyte: Mass of the this compound sample (in mg).

  • m_IS: Mass of the Internal Standard (in mg).

  • P_IS: Purity of the Internal Standard (in %).

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose, it must be validated.[22] The following protocol outlines validation according to ICH guidelines.[23]

G Figure 2. qNMR Method Validation Workflow cluster_precision Start Method Validation Specificity Specificity (Signal Purity) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD_LOQ->Report Robustness->Report Repeatability->Report Intermediate->Report

Caption: qNMR Method Validation Workflow

6.1. Specificity

  • Objective: To demonstrate that the signal chosen for quantification of this compound is free from interference from the internal standard, impurities, or other matrix components.

  • Procedure: Analyze a blank (solvent only), the internal standard alone, the this compound sample alone, and the mixture. The analyte signal region should be free of signals in the blank and IS-only spectra. 2D NMR experiments (e.g., HSQC) can further confirm signal purity.[24]

6.2. Linearity and Range

  • Objective: To verify that the method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure: Prepare at least five standard solutions by varying the mass of the this compound sample (e.g., 80% to 120% of the target concentration) while keeping the mass of the internal standard constant. Plot the ratio of the analyte mass to the IS mass (m_analyte / m_IS) against the ratio of the integral areas (Int_analyte / Int_IS).

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.[25]

6.3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform a spike-recovery study. Analyze a known quantity of this compound extract. Then, spike the extract with a known amount of a high-purity this compound reference material at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[26]

6.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze a minimum of six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

6.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Estimate based on the signal-to-noise ratio. Prepare successively more dilute samples.

  • Acceptance Criteria: LOD is typically determined at S/N ≥ 3, and LOQ at S/N ≥ 10.[26]

6.6. Summary of Validation Data

Validation ParameterProcedureAcceptance Criteria
Specificity Comparison of blank, IS, analyte, and mixture spectraNo interference at the analyte signal chemical shift
Linearity 5 concentrations (80-120% range), plot of mass ratio vs. integral ratioR² ≥ 0.999
Accuracy Spike-recovery at 3 levels (n=3 for each)Mean recovery 98.0 - 102.0%
Precision
- Repeatabilityn=6 preparations at 100% concentrationRSD ≤ 2.0%
- Intermediate PrecisionDifferent day/analyst/instrumentRSD ≤ 2.0%
LOQ Signal-to-Noise RatioS/N ≥ 10

Conclusion

Quantitative NMR spectroscopy is a powerful, precise, and efficient primary method for the standardization of natural products. The protocol detailed in this application note provides a robust framework for the accurate and reliable quantification of this compound, without the need for an identical, compound-specific reference standard. By following the outlined experimental and validation procedures, researchers and drug development professionals can ensure the quality, consistency, and efficacy of Andrographis paniculata extracts and derived products, fulfilling critical regulatory requirements.

References

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

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  • PubMed. (2012). Quantitative NMR: an applicable method for quantitative analysis of medicinal plant extracts and herbal products. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

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  • MDPI. (2022). Quality Assessment of Medicinal Plants via Chemometric Exploration of Quantitative NMR Data: A Review. [Link]

  • PubMed. (2020). [¹H-NMR quantitative analysis and fingerprints of ginkgo diterpene lactone raw material]. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

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Troubleshooting & Optimization

Andrographidine E Stability in DMSO and Other Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with Andrographidine E. Here, we address common questions and challenges related to its stability in dimethyl sulfoxide (DMSO) and other organic solvents, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing this compound stock solutions?

For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent due to its ability to dissolve a broad range of compounds, including diterpenoid lactones like this compound.[1] However, it's crucial to use anhydrous or high-purity DMSO to minimize water content, which can significantly impact compound stability.[2][3] While other organic solvents like ethanol and methanol can also be used, DMSO generally offers superior solubilizing capacity for compounds of this class.

It is important to note that while this compound is a diterpenoid from Andrographis paniculata, much of the detailed stability research has been conducted on its more abundant analogue, andrographolide.[4] Due to structural similarities, the stability profile of andrographolide can provide valuable insights into the handling of this compound. Andrographolide is soluble in ethanol, DMSO, and dimethylformamide (DMF).[5]

Q2: How should I store my this compound stock solution in DMSO to ensure long-term stability?

For long-term storage of this compound in DMSO, it is recommended to:

  • Store at low temperatures: Aliquots of the stock solution should be stored at -20°C or, ideally, -80°C.[6]

  • Minimize freeze-thaw cycles: Prepare single-use aliquots to avoid repeated temperature fluctuations, which can degrade the compound over time.[2][6]

  • Use appropriate containers: High-quality polypropylene or glass vials are suitable for storage.[2][3]

  • Protect from light: Store aliquots in amber vials or in a dark freezer to prevent photodegradation.

While crystalline andrographolide is highly stable, its amorphous form can degrade more readily.[7] This underscores the importance of proper storage conditions for solutions.

Q3: I've noticed a change in the color/clarity of my this compound solution. What could be the cause?

A change in the appearance of your stock solution could indicate precipitation or degradation.

  • Precipitation: This can occur if the compound's solubility limit is exceeded, especially after temperature changes. Gently warming the solution and vortexing may help redissolve the compound. However, if precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration.

  • Degradation: this compound, like other diterpene lactones, can be susceptible to degradation, particularly in the presence of water, extreme pH, or light.[7][8][9] Degradation can lead to the formation of new products with different physical and chemical properties.

Q4: Can DMSO itself degrade and interfere with my experiments?

Yes, under certain conditions, DMSO can degrade and potentially interfere with your results. Acidic or basic conditions can promote the degradation of DMSO into products like methyl thioether and dimethyl disulfide.[10] It's also important to be aware that DMSO can influence biological systems, for instance, by affecting sulfur metabolism in cell cultures.[11][12][13] Therefore, it is crucial to include appropriate vehicle controls in all experiments to account for any potential effects of the solvent.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in an assay Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh dilutions from a new, properly stored aliquot. Verify compound integrity using an analytical method like HPLC.
Inconsistent results between experiments Variability in stock solution concentration due to precipitation or degradation. Inconsistent final DMSO concentration in assays.Ensure complete dissolution of the compound when preparing working solutions. Standardize the final DMSO concentration across all experimental and control groups.
Unexpected peaks in analytical chromatography (HPLC/LC-MS) Formation of degradation products. Presence of DMSO-related impurities.Conduct a forced degradation study to identify potential degradation products. Analyze a blank DMSO sample to identify solvent-related peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Tare a sterile tube on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • (Optional) For cell-based assays, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes in clearly labeled tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the stability of this compound in a given solvent over time.

Principle: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the amount of a specific compound in a sample.[14] By analyzing samples at different time points, any decrease in the peak area corresponding to this compound can be measured, indicating degradation.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_storage Incubation & Storage cluster_analysis Analysis prep_stock Prepare this compound in test solvent aliquot Aliquot into multiple vials for each time point prep_stock->aliquot storage Store aliquots under defined conditions (e.g., -20°C, 4°C, RT) aliquot->storage t0 Time Point 0: Analyze initial sample tn Subsequent Time Points: Analyze samples periodically storage->tn hplc HPLC Analysis: Quantify peak area t0->hplc tn->hplc data Data Analysis: Plot % remaining vs. time hplc->data

Caption: Workflow for assessing this compound stability.

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Dispense aliquots of the solution into several vials.

  • Analyze the "Time 0" sample immediately via a validated HPLC method to determine the initial peak area of this compound.[15][16][17]

  • Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove one vial and analyze its contents by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Plot the percentage remaining versus time to determine the stability profile.

Understanding Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, studies on the related compound andrographolide provide valuable insights. Andrographolide is known to be unstable in alkaline conditions and more stable at a pH of 3-5.[8][18] It can undergo hydrolysis and isomerization in aqueous solutions.[8] Under acidic conditions, it can form products like isoandrographolide, while under more basic conditions, other degradation products can emerge.[9][19][20][21] The presence of a labile allylic hydroxyl group in andrographolide contributes to its degradation, often through dehydration.[22] Given the structural similarities, it is plausible that this compound is susceptible to similar pH-dependent degradation mechanisms.

Logical Relationship Diagram:

G cluster_factors Influencing Factors AE This compound (in solution) Degradation Degradation AE->Degradation Water Water/Humidity Water->Degradation pH pH (especially alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure Light->Degradation Products Degradation Products (e.g., isomers, hydrolysates) Degradation->Products

Caption: Factors influencing this compound stability.

By understanding these principles and following the recommended protocols, researchers can ensure the quality and reliability of their experimental data when working with this compound.

References

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  • ResearchGate. Solubility of Andrographolide in Various Solvents from (288.2 to 323.2) K. [Link]

  • PubMed. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study. [Link]

  • ResearchGate. DMSO tolerance and reagent stability testing. (A) Starting.... [Link]

  • PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]

  • ResearchGate. pH-Dependent degradation of andrographolide; kinetics, product identification and anti- inflammatory and cytotoxic activity assessment | Request PDF. [Link]

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  • PubMed. Stability of screening compounds in wet DMSO. [Link]

  • ResearchGate. Stability of Bioactive Diterpenoid Lactones in Andrographis paniculata Nees. [Link]

  • NIH. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model. [Link]

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  • ResearchGate. (PDF) pH-Dependent Degradation of Andrographolide. Product Identification, Kinetics, and In Vitro Anti-inflammatory Activity and Cytotoxicity Assessment. [Link]

  • MDPI. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability. [Link]

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Technical Support Center: Optimizing HPLC Parameters for Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of Andrographidine E. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC method development and execution. Here, we move beyond simple protocols to explain the why behind each parameter choice, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a solid starting point for your HPLC analysis of this compound.

Q1: What are the critical physicochemical properties of this compound that influence HPLC separation?

A1: Understanding the molecule's properties is the cornerstone of effective method development. This compound is a diterpenoid flavone glycoside, a class of natural products known for specific analytical challenges.[1][2][3] Key properties to consider are:

  • Structure and Polarity: As a glycoside, it possesses both a relatively nonpolar aglycone core (the diterpenoid flavone) and a polar sugar moiety. This amphipathic nature means its retention is highly sensitive to the organic/aqueous ratio in the mobile phase. It is structurally related to other diterpenoids from Andrographis paniculata like Andrographolide, but the addition of the glycoside and other functional groups makes it more polar.[1][4]

  • Solubility: Like many related compounds such as andrographolide, this compound has limited solubility in water but is soluble in organic solvents like methanol and ethanol.[5] This dictates the choice of sample diluent and the organic component of the mobile phase. Using a sample diluent stronger than the initial mobile phase can lead to peak distortion.

  • UV Absorbance: this compound has characteristic UV absorption maxima around 271 nm and 328 nm, typical for a flavone skeleton.[2] This provides a clear target for UV/PDA detection, with the 271 nm wavelength often providing a strong signal for quantification.

  • Potential for Secondary Interactions: The presence of multiple hydroxyl groups on both the aglycone and sugar parts of the molecule can lead to interactions with residual silanols on the silica surface of C18 columns. This is a primary cause of peak tailing.

A summary of these properties is provided in the table below.

PropertyValue / CharacteristicImplication for HPLC
Chemical Class Diterpenoid Flavone GlycosideReversed-phase chromatography is the ideal separation mode.
Molecular Formula C₂₄H₂₆O₁₁[1]Indicates a moderately large molecule for small-molecule HPLC.
Solubility Poor in water, soluble in methanol/ethanol.[5]Sample should be dissolved in a high-organic solvent; methanol is a good choice.
UV Maxima (λmax) ~271 nm, 328 nm[2]Ideal for detection using a PDA or UV detector set to 271 nm for high sensitivity.
Key Functional Groups Hydroxyls, ether, carbonylProne to peak tailing on low-quality silica columns; pH of mobile phase can be important.
Q2: I am developing a new method. What is a robust set of starting parameters for analyzing this compound?

A2: Based on established methods for related diterpenoids and flavonoids from Andrographis paniculata, the following reversed-phase HPLC (RP-HPLC) conditions serve as an excellent and reliable starting point.[6][7][8][9] The goal is to first retain and elute the peak, after which optimization can begin.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, Cosmosil)C18 is the industry standard for reversed-phase and provides good retention for moderately polar compounds. The 5 µm particle size is a good balance between efficiency and backpressure.[6][8]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic modifier is critical. It protonates free silanols on the column packing, drastically reducing peak tailing from secondary interactions.[8][10] A pH of 3-5 is also known to improve the stability of related compounds.[5]
Mobile Phase B Acetonitrile (ACN)ACN is often preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks for flavonoid-type compounds.
Elution Mode IsocraticStart with a simple isocratic run to gauge retention. A good starting point is 60:40 (A:B) . If the peak elutes too early or too late, adjust the ratio accordingly before attempting a gradient.[8][9]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[8]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity.[6][11]
Detection PDA/UV at 271 nmThis wavelength corresponds to a strong absorption maximum for this compound, ensuring good sensitivity.[2]
Injection Volume 10 µLA standard volume that avoids column overload for typical analytical concentrations.
Q3: How should I properly prepare my sample containing this compound before injection?

A3: Proper sample preparation is crucial to protect your column and ensure accurate results. The key goals are complete dissolution and removal of particulates.

  • Solvent Selection: Dissolve your crude extract or isolated compound in a solvent where it is freely soluble, such as pure methanol or acetonitrile. This will become your stock solution.

  • Dilution: Dilute the stock solution to the desired concentration using a solvent that is chromatographically compatible with your mobile phase. Crucially, the final sample diluent should be as weak as, or weaker than, your mobile phase. For example, if your mobile phase is 40% ACN, your diluent should also be 40% ACN. Injecting in a much stronger solvent (e.g., 100% Methanol) will cause peak distortion (fronting or splitting).

  • Filtration: All samples must be filtered before injection to remove insoluble matter that can clog the column inlet frit, leading to high backpressure.[7] Use a 0.45 µm or 0.22 µm syringe filter compatible with your sample solvent (e.g., PTFE for organic solvents).

Troubleshooting Guide: From Problems to Solutions

This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter.

Issue 1: Poor Peak Resolution
Q: My this compound peak is not fully separated (co-eluting) from an adjacent impurity. How can I improve the resolution (Rs)?

A: Resolution is a function of efficiency (N), selectivity (α), and retention (k). To improve it, you must systematically modify one or more of these factors. The following workflow provides a logical approach to this problem.

Troubleshooting Workflow for Poor Resolution

G cluster_0 cluster_1 Mobile Phase Options cluster_2 Column Options start Problem: Poor Resolution (Rs < 1.5) mob_phase Step 1: Adjust Mobile Phase (Modify Selectivity & Retention) start->mob_phase Start Here column Step 2: Change Column (Drastically Alter Selectivity) mob_phase->column If insufficient improvement isocratic Adjust %B (Isocratic) phys_params Step 3: Fine-Tune Physical Parameters (Modify Efficiency) column->phys_params If needed c8_col Switch to C8 end_node Solution: Baseline Separation Achieved phys_params->end_node gradient Steepen/Shallow Gradient isocratic->gradient solvent Switch B to Methanol (from ACN) gradient->solvent pfp_col Switch to PFP / Phenyl c8_col->pfp_col c30_col Switch to C30 pfp_col->c30_col

Caption: Logical workflow for troubleshooting poor peak resolution.

Step-by-Step Explanation:

  • Modify Mobile Phase Strength (Retention):

    • Isocratic: If your peaks are eluting too quickly, decrease the percentage of organic solvent (e.g., from 40% ACN to 35% ACN). This increases the retention factor (k) and gives the peaks more time to separate on the column.

    • Gradient: If using a gradient, make the slope shallower around the time your peaks elute. A slower increase in organic content enhances separation for closely eluting compounds.

  • Change Organic Modifier (Selectivity): The most powerful way to change selectivity (α) is to switch the organic solvent. If you are using acetonitrile (Mobile Phase B), change it to methanol, or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) will alter the interactions with your analytes and the stationary phase, often changing the elution order and improving separation. For complex mixtures of diterpenoids, this can be highly effective.[12]

  • Change Column Chemistry (Selectivity): If mobile phase adjustments are insufficient, changing the stationary phase will provide the most significant change in selectivity.

    • C8 Column: If you suspect strong hydrophobic interactions are causing issues, a C8 column is slightly less retentive than a C18 and can offer a different selectivity profile. It was successfully used to reduce adsorption and improve peak shape for related compounds.[10]

    • Phenyl-Hexyl or PFP Column: For aromatic compounds like flavones, a column with phenyl ligands offers pi-pi interactions, which can dramatically improve resolution from non-aromatic impurities.

    • C30 Column: For structurally similar isomers, a C30 column provides enhanced shape selectivity and has been shown to give superior resolution for triterpenoids.[13]

  • Adjust Temperature and Flow Rate (Efficiency):

    • Lower Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.7 mL/min) can increase column efficiency (more theoretical plates), leading to narrower peaks and better resolution.[11] However, this will increase the run time.

    • Change Temperature: Adjusting temperature can slightly alter selectivity. Try decreasing the temperature (e.g., to 25 °C) or increasing it (e.g., to 35 °C) to see if it improves separation.[11]

Issue 2: Poor Peak Shape
Q: My this compound peak is tailing severely. What is causing this and how do I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the column. For a molecule with multiple hydroxyl groups like this compound, the most common culprit is interaction with acidic silanol groups on the silica stationary phase.

Causes & Solutions:

CauseExplanationSolution(s)
Silanol Interactions Free silanol groups (-Si-OH) on the silica backbone are acidic and can strongly interact with polar functional groups (like the -OH on your molecule), causing a portion of the analyte to lag behind, resulting in a tail.1. Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase. This protonates the silanols, "masking" them and preventing them from interacting with your analyte.[10] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have very few free silanols and are designed to minimize this effect.
Column Contamination Accumulation of strongly retained sample components or precipitated buffer salts at the column inlet can create active sites that cause tailing.Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If pressure is high, try back-flushing.[14]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing.Reduce the injection volume or dilute your sample.
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase.Ensure the sample diluent is chromatographically weaker than or equal to the mobile phase strength.
Q: My peak is fronting. What does this suggest?

A: Peak fronting (a leading edge that is less steep than the trailing edge) is less common than tailing. It is almost always indicative of one of two issues:

  • Mass Overload: This is the most common cause. The concentration of your sample is too high, saturating the stationary phase at the point of injection. The excess molecules travel through the column faster, leading to a front.

    • Solution: Systematically dilute your sample (e.g., by a factor of 5, 10, and 50) and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed overload.

  • Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection and then slowly redissolve as the mobile phase passes through, causing a distorted, fronting peak.

    • Solution: Ensure your sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase.

Issue 3: Unstable Retention Time
Q: The retention time for this compound is shifting from one injection to the next. What should I investigate?

A: Retention time (RT) stability is critical for reliable identification and quantification. Drifting RT points to an unstable system.

Troubleshooting Checklist for RT Instability:

  • Insufficient Column Equilibration: Is the column fully equilibrated before you start the sequence? For reversed-phase, flush with at least 10-15 column volumes of the initial mobile phase. If using a gradient, ensure the column is re-equilibrated for the same duration between each run.[15]

  • Mobile Phase Issues:

    • Inaccurate Preparation: Was the mobile phase prepared consistently each time? Small variations in the organic/aqueous ratio will cause RT shifts.[16] Use graduated cylinders for accuracy.

    • Evaporation: Is the mobile phase reservoir loosely covered? The organic component (ACN or MeOH) is more volatile and will evaporate faster, increasing the aqueous content and causing longer retention times. Keep reservoirs tightly covered.

  • Temperature Fluctuations: Is the column compartment temperature stable? A change of just 1°C can alter RT by 1-2%. Use a thermostatted column compartment.[15]

  • Pump and Hardware Leaks: Check for any leaks in the system, from the pump seals to the injector and column fittings. A leak will cause a drop in pressure and an increase in retention times.[16][17]

  • Column Degradation: Over time, the bonded phase of the column can degrade (hydrolyze), especially at extreme pH values. This leads to a loss of stationary phase and decreasing retention times. If RT is consistently decreasing over hundreds of injections, it may be time to replace the column.[18]

References

  • Gao, H., et al. (2019). Andrographolide. In Pharmacognosy, Academic Press. Available at: [Link]

  • Pholphana, N., et al. (2013). HPLC–PDA Determination of Bioactive Diterpenoids from Plant Materials and Commercial Products of Andrographis paniculata. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2021). Development and Validation of a Novel HPLC Method for the Analysis of Andrographolide in Market. Journal of Chemical Health Risks. Available at: [Link]

  • Akhtar, M. T., et al. (2022). CHEMICAL CONSTITUENTS OF ANDROGRAPHIS PANICULATA (BURM.F) NEES: A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Masaenah, E., et al. (2021). Quantification of Andrographolide in Andrographis paniculata (Burm.f.) Nees, Myricetin in Syzygium cumini (L.) Skeels, and Brazilin in Caesalpinia sappan L. by HPLC Method. Pharmacognosy Journal. Available at: [Link]

  • Chen, F., et al. (2023). A review on the extraction and separation of andrographolide from Andrographis paniculata: extraction selectivity, current challenges and strategies. TMR Publishing Group. Available at: [Link]

  • Sahu, P. K., et al. (2021). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES BY RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ANDROGRAPHOLIDE. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Rohman, A., et al. (2020). Validated HPLC Method for Determination of Andrographolide in Mixed Herbal Extract. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules. Available at: [Link]

  • Urban, T., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules. Available at: [Link]

  • Du, Q., et al. (2004). Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Patel, B., et al. (2014). A Simple HPLC Method for the Estimation of Andrographolide. Trade Science Inc. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2010). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Tung, Y., et al. (2012). Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Saini, A., et al. (2021). Quality Control and Discrimination of Andrographis paniculata (Burm. f.) Nees based on High Performance Liquid Chromatography Fingerprinting Combined with Chemometric Approaches. ResearchGate. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Urban, T., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L.. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). andrographolide. Retrieved January 14, 2026, from [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in Andrographidine E Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Andrographidine E. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the isolation of this compound from its natural sources. Our focus is on diagnosing and resolving issues related to low purification yield, grounded in scientific principles and field-proven methodologies.

Part 1: Fundamental Questions & Initial Strategy

This section addresses foundational knowledge critical for developing a successful purification strategy. Misunderstanding these core concepts is a common source of yield-related problems.

Q1: What is this compound, and why is its chemical classification critical for purification?

This compound is a naturally occurring flavonoid glycoside with the chemical formula C₂₄H₂₆O₁₁.[1] Its IUPAC name is 7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]

Understanding its structure is the cornerstone of a successful purification plan. It is fundamentally composed of two parts:

  • A Flavone Aglycone: A relatively non-polar, hydrophobic backbone ("chromen-4-one").

  • A Glycoside Moiety: A polar, hydrophilic sugar group ("oxan-2-yl").

This dual nature makes this compound a highly polar molecule overall. This polarity dictates its solubility and chromatographic behavior, distinguishing it significantly from the more commonly studied non-polar diterpenoids (like andrographolide) from the same plant, Andrographis paniculata.[2] Attempting to purify this compound using a protocol optimized for andrographolide is a primary and frequent cause of low yield.

Q2: My initial extraction yield from Andrographis paniculata is very low. What are the most likely causes?

Low yield from the initial raw extraction almost always stems from a mismatch between the solvent system and the target compound's polarity.[3]

  • Causality: Flavonoid glycosides are most efficiently extracted using highly polar solvents.[4] Solvents like pure hexane, chloroform, or dichloromethane, which are effective for non-polar compounds, will fail to efficiently extract this compound from the plant matrix.

  • Solution: Employ a polar solvent system. The scientific literature and best practices indicate that alcohol-water mixtures are highly effective.[3][4]

    • Recommended Solvents: 70-80% aqueous methanol or 70-80% aqueous ethanol are excellent starting points.[3][4] The water component swells the plant cellulose, increasing surface area, while the alcohol solubilizes the target compound.

    • Optimization: The optimal solvent-to-solid ratio and extraction time are also critical variables. A typical starting point is a 1:10 to 1:20 solid-to-solvent ratio (w/v), extracted over several hours or overnight.[4][5]

Part 2: Troubleshooting the Purification Workflow

This section breaks down the purification process into key stages and addresses common yield-loss scenarios within each.

Workflow Overview: From Crude Extract to Pure Compound

The diagram below illustrates a typical workflow for the purification of this compound. Subsequent sections will troubleshoot issues at each of these steps.

Andrographidine_E_Purification_Workflow cluster_extraction Stage 1: Extraction cluster_partitioning Stage 2: Liquid-Liquid Partitioning (Optional) cluster_chromatography Stage 3: Chromatographic Purification cluster_final Stage 4: Final Isolation start Dried Plant Material (Andrographis sp.) extraction Maceration or Reflux with Polar Solvent (e.g., 80% MeOH) start->extraction Choose solvent based on polarity filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude Crude Polar Extract partition Partition between Ethyl Acetate & Water crude->partition EtOAc_phase Ethyl Acetate Fraction (Contains this compound) partition->EtOAc_phase Collect organic phase Aq_phase Aqueous Fraction (Highly Polar Impurities) partition->Aq_phase Discard column Silica Gel Column Chromatography (Gradient Elution) EtOAc_phase->column Load sample fractions Collect & Analyze Fractions (TLC or HPLC) column->fractions Elute with increasing polarity (e.g., CHCl₃:MeOH) pooling Pool Pure Fractions fractions->pooling final_conc Concentration of Pure Fractions pooling->final_conc result Pure this compound final_conc->result

Caption: General experimental workflow for this compound purification.

Q3: I have a good crude extract, but I'm losing most of my compound during silica gel column chromatography. What's going wrong?

This is a frequent and frustrating problem. The issue typically lies in either irreversible adsorption to the stationary phase or improper mobile phase selection, leading to poor elution or co-elution with impurities.

  • Problem 1: Irreversible Adsorption:

    • Causality: Silica gel (SiO₂) is polar and slightly acidic. The multiple hydroxyl (-OH) groups on the glycoside portion of this compound can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. If the mobile phase is not polar enough to disrupt these interactions, the compound will remain irreversibly bound to the column, resulting in near-zero yield.

    • Solution: Always use a polar modifier in your mobile phase. Never load a highly polar compound like this compound onto a silica column with a completely non-polar solvent (e.g., 100% hexane). Start your gradient with a solvent mixture that already has a polar component. For example, a starting mobile phase of 98:2 Chloroform:Methanol is much safer than 100% Chloroform.

  • Problem 2: Poor Resolution or "Streaking":

    • Causality: If the compound elutes as a long, drawn-out "streak" rather than a tight band, it indicates that the mobile phase is not optimal for the compound's solubility or that the column is overloaded. This leads to extensive fraction volumes and low concentration, which is often mistaken for low yield.

    • Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) before running the column. The ideal TLC mobile phase should give your target compound an Rf value of 0.25-0.35 . This generally translates well to column chromatography conditions. If streaking persists, consider adding a small amount of a modifier like acetic acid or formic acid (e.g., 0.1%) to the mobile phase to improve peak shape, but be mindful of potential acid-catalyzed hydrolysis of the glycosidic bond.[6][7]

ParameterRecommendation for this compound on Silica GelRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase separation of moderately polar to polar compounds.
Mobile Phase System Chloroform-Methanol or Ethyl Acetate-MethanolProvides a good polarity range to elute flavonoid glycosides.[8]
Elution Mode Gradient ElutionStart with low polarity (e.g., 99:1 CHCl₃:MeOH) and gradually increase the polar component (e.g., to 9:1 CHCl₃:MeOH). This separates less polar impurities first, then elutes the target compound.
Column Loading Max 1-2% of silica gel weightOverloading is a primary cause of poor separation and yield loss. A 1:50 or 1:100 sample-to-silica ratio is a safe starting point.
Q4: The purification seems to work, but my final yield is still low, and I suspect the compound is degrading. How can I confirm and prevent this?

Compound stability is a critical factor often overlooked during the physical steps of purification.[9] Flavonoid glycosides can be sensitive to heat, light, and pH.[10]

  • Thermal Degradation:

    • Cause: The most common source of thermal degradation is the solvent removal step. Using high temperatures on a rotary evaporator to speed up concentration can break down the molecule.[11]

    • Prevention: Always concentrate your fractions at low temperatures. Use a water bath temperature of 35-40°C maximum . It may be slower, but it preserves the compound's integrity.

  • pH-Induced Degradation:

    • Cause: Flavonoids can be unstable under extreme pH conditions.[9] Strong acids can hydrolyze the glycosidic bond, cleaving the sugar and leaving you with the aglycone—a different compound altogether.[6][7] Strongly alkaline conditions can also promote oxidative degradation.

    • Prevention: Unless required for separation, maintain a near-neutral pH throughout the process. Use high-purity solvents and avoid mobile phase modifiers with extreme pH if possible. If you use an acid modifier, ensure it is fully removed during final concentration steps.

  • Photodegradation:

    • Cause: Flavonoids can absorb UV light, which can initiate degradation reactions.[10] Leaving fractions exposed to direct sunlight or even strong fluorescent lab lighting for extended periods can lead to loss.

    • Prevention: Use amber glassware for collecting and storing fractions whenever possible. If using clear glass, wrap flasks and vials in aluminum foil. Store purified extracts in the dark and at low temperatures (4°C for short-term, -20°C for long-term).[10]

Part 3: Troubleshooting Logic and Experimental Protocols
Decision Tree for Diagnosing Low Yield

When faced with low yield, a systematic approach is essential. Use the following decision tree to pinpoint the likely cause.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_adsorption Chromatography Adsorption Issues cluster_separation Chromatography Separation Issues cluster_degradation Compound Degradation Issues start Low Final Yield of This compound q1 Q1: Was the crude extract yield low? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no solv Problem: Inefficient Extraction Solution: - Use polar solvent (80% MeOH/EtOH) - Optimize solid:solvent ratio (1:20) - Increase extraction time a1_yes->solv q2 Q2: Did you recover material from the column at all? a1_no->q2 a2_yes YES q3 Q3: Were fractions impure or showed significant streaking? a2_yes->q3 a2_no NO adsorption Problem: Irreversible Adsorption Solution: - Increase mobile phase polarity - Use a more polar eluent (MeOH, not just EtOAc) - Consider Reverse-Phase (C18) instead of Silica a2_no->adsorption a3_yes YES separation Problem: Poor Separation Solution: - Optimize mobile phase via TLC (Rf ~0.3) - Reduce column loading (1:100 ratio) - Run a shallower gradient a3_yes->separation a3_no NO degradation Problem: Compound Degradation Solution: - Check for new spots on TLC of final product - Concentrate solvents at <40°C - Protect from light (use foil) - Avoid extreme pH a3_no->degradation If fractions were pure but final mass is low...

Caption: A decision tree for troubleshooting low yield problems.

Protocol 1: Reference Method for this compound Isolation

This protocol is adapted from methodologies reported for the isolation of this compound and related flavonoids from Andrographis species.[8]

1. Plant Material and Extraction: a. Obtain dried, ground whole plants of Andrographis paniculata. b. Macerate 500 g of the plant powder in 5 L of methanol at room temperature for 48 hours with occasional agitation. c. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to yield the crude methanol extract.

2. Solvent Partitioning: a. Suspend the crude methanol extract in 1 L of distilled water. b. Transfer the aqueous suspension to a 2 L separatory funnel and extract three times with 1 L of ethyl acetate (EtOAc). c. Combine the three EtOAc fractions and concentrate under reduced pressure at 40°C to yield the crude EtOAc fraction, which will be enriched with this compound.

3. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 5 cm diameter x 60 cm height, packed with 230-400 mesh silica gel in chloroform). b. Adsorb ~10 g of the crude EtOAc fraction onto 20 g of silica gel. To do this, dissolve the extract in a minimal amount of methanol, add the silica gel, and evaporate to a dry, free-flowing powder. c. Carefully load the adsorbed sample onto the top of the prepared column. d. Elute the column using a stepwise gradient of chloroform and methanol. i. Begin with 100% Chloroform. ii. Gradually increase the methanol content (e.g., 99:1, 98:2, 95:5, 90:10 Chloroform:Methanol). e. Collect fractions (e.g., 20-30 mL each) and monitor the composition of each fraction by TLC using a mobile phase of Chloroform:Methanol (9:1). Visualize spots under UV light (254 nm). f. Combine the fractions containing the pure compound (identified by comparing with a reference spot if available, or by pooling fractions with a single dominant spot at the expected Rf).

4. Final Purification and Isolation: a. Concentrate the pooled, pure fractions under reduced pressure at 40°C. b. If necessary, perform a final recrystallization from a suitable solvent (e.g., methanol) to obtain pure, crystalline this compound. c. Dry the final product under vacuum to remove all solvent traces.

References
  • Kumar, S., & Singh, A. (2021). OPTIMIZATION AND STANDARDIZATION OF ANDROGRAPHOLIDE YIELD IN ANDROGRAPHIS PANICULATA: IMPACT OF SOIL TYPES AND EXTRACTION CONDIT. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mhlongo, M. I., et al. (2015). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science. Available at: [Link]

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  • Studzińska, S., et al. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science. Available at: [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Investigator:

Welcome to the technical support guide for Andrographidine E. This document is designed for you, the researcher, as you navigate the complexities of enhancing the oral bioavailability of this promising diterpenoid lactone. As there is limited direct public data on "this compound," this guide leverages the extensive research available for its parent compound, Andrographolide, a molecule notorious for its poor oral bioavailability.[1][2] The principles and strategies discussed here are fundamentally applicable to this compound and other structurally similar compounds facing analogous challenges.

The primary hurdles limiting the systemic exposure of Andrographolide—and likely this compound—are twofold: poor aqueous solubility and extensive first-pass metabolism .[3] This guide is structured to provide both foundational knowledge through FAQs and actionable, in-depth troubleshooting for the specific experimental roadblocks you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this compound's bioavailability.

Q1: What are the fundamental physicochemical properties of Andrographolide that lead to its low oral bioavailability?

A1: Andrographolide is classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by:

  • Low Aqueous Solubility: Its solubility in water is extremely low (approximately 3.29±0.73 mg/L), which is a rate-limiting step for its dissolution in gastrointestinal fluids and subsequent absorption.

  • High Lipophilicity: It has a high LogP value, indicating good permeability across cell membranes in principle, but this is counteracted by its poor solubility.

  • Extensive Metabolism: It undergoes rapid and extensive metabolic transformation in both the intestines and the liver (first-pass metabolism).[3] The primary metabolic routes are glucuronidation and sulfation, converting the active compound into more water-soluble, excretable forms.[1][4]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump in the intestines, which actively transports the absorbed drug back into the intestinal lumen, further reducing net absorption.[3]

Q2: What are the primary formulation strategies to consider for a compound like this compound?

A2: The goal is to address both solubility and metabolism. Key strategies include:

  • Amorphous Solid Dispersions: Dispersing the crystalline drug into a hydrophilic polymer matrix to create an amorphous, higher-energy state that improves dissolution rates.[5][6][7]

  • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) dissolve the drug in a lipid/surfactant mixture.[8][9][10] Upon contact with GI fluids, they form nanoemulsions that can enhance absorption and potentially utilize lymphatic transport to bypass the liver.[3][11][12]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance dissolution velocity and saturation solubility.[13][14][15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule and improve its water solubility.[4][16][17][18]

Q3: How do I select an appropriate in vitro model to screen my formulations before animal studies?

A3: A tiered approach is most efficient:

  • Dissolution Testing: Start with simple dissolution assays (USP Apparatus II) in biorelevant media (e.g., FaSSIF, FeSSIF) to compare your formulation's release profile against the pure compound. This is a critical first screen for solubility enhancement.

  • Permeability Screening (Caco-2 Assay): The Caco-2 cell line is the gold standard for predicting human intestinal permeability.[19][20] These cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters like P-gp. This assay can help determine if your formulation improves transport and overcomes efflux.[19]

Part 2: Troubleshooting Experimental Workflows

This section provides in-depth, practical guidance for common experimental challenges, presented in a problem/solution format.

Issue 1: "My this compound formulation shows minimal improvement in dissolution rate compared to the pure compound."

This is a common and critical failure point. It indicates that the chosen strategy has not sufficiently overcome the compound's low aqueous solubility. A robust approach to tackle this is the development of an amorphous solid dispersion.

Q: What is causing the poor dissolution, and how can a solid dispersion overcome this?

A: The crystalline lattice structure of this compound is highly stable, requiring significant energy to break apart before it can dissolve. A solid dispersion circumvents this by converting the drug into a high-energy, amorphous state, molecularly dispersed within a hydrophilic carrier.[7][21] When this dispersion comes into contact with water, the carrier dissolves rapidly, releasing the drug as fine colloidal or molecular particles, which have a vastly increased surface area for dissolution.[6][7]

The solvent evaporation technique is a reliable lab-scale method for producing solid dispersions.[22][23]

Experimental Protocol:

  • Component Selection:

    • Drug: this compound.

    • Polymer Carrier: Select a hydrophilic polymer. Soluplus® is an excellent choice due to its amphiphilic nature and ability to form stable amorphous dispersions and inhibit recrystallization.[24] Polyvinylpyrrolidone (PVP K30) is another common and effective option.[5]

    • Solvent System: Choose a common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or acetone).

  • Preparation Steps:

    • Prepare solutions of this compound and the polymer (e.g., Soluplus) in the chosen solvent. A typical starting drug-to-polymer ratio is 1:4 (w/w).

    • Mix the two solutions thoroughly using a magnetic stirrer until a clear, homogenous solution is obtained.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum.

    • Once a solid film is formed, continue drying in a vacuum oven for 24 hours to remove any residual solvent.

    • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Essential Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of the drug's crystalline melting peak, which indicates successful amorphization.

    • X-Ray Powder Diffraction (XRPD): To verify the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks).[21]

    • In Vitro Dissolution: Perform a comparative dissolution study against the pure drug and a simple physical mixture of the drug and polymer.

Data Presentation: Expected Dissolution Improvement

FormulationTime to 80% Drug Release (T80)Fold Increase in Dissolution Rate
Pure this compound> 120 minutes-
Physical Mixture (1:4)~90 minutes~1.3x
Solid Dispersion (1:4) < 15 minutes > 8x

Note: Data is illustrative, based on typical results for similar BCS Class II compounds.[24]

Visualization: Solid Dispersion Workflow

G cluster_prep Preparation cluster_process Processing & Characterization drug This compound mix Homogenous Solution drug->mix Dissolve polymer Polymer (e.g., Soluplus) polymer->mix Dissolve solvent Organic Solvent solvent->mix rotovap Solvent Evaporation (Rotary Evaporator) mix->rotovap drying Vacuum Drying (24h) rotovap->drying pulverize Pulverization & Sieving drying->pulverize sd_powder Solid Dispersion Powder pulverize->sd_powder characterize Characterization (DSC, XRPD, Dissolution) sd_powder->characterize

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Issue 2: "My formulation improves dissolution, but in vivo pharmacokinetic studies still show low bioavailability. I suspect extensive first-pass metabolism."

This is a classic problem for many natural products. Even if the drug dissolves, it may be rapidly metabolized by enzymes in the intestinal wall and liver before reaching systemic circulation. A lipid-based formulation, specifically a Self-Nanoemulsifying Drug Delivery System (SNEDDS), can address this by promoting intestinal lymphatic transport.[25][26]

Q: How can a SNEDDS bypass first-pass metabolism?

A: Highly lipophilic drugs (Log P > 5) encapsulated within lipid formulations can be absorbed into the intestinal enterocytes and incorporated into chylomicrons, the same lipoproteins used to transport dietary fats.[25][27][28] These chylomicrons are primarily transported via the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, bypassing the liver's portal vein.[12][25][26] This pathway significantly reduces hepatic first-pass metabolism.[25]

Experimental Protocol:

  • Component Selection & Screening:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Maisine CC, sesame oil) for their ability to solubilize this compound. The goal is to find an oil with high solubilization capacity.

    • Surfactant: Select a surfactant with a high HLB value (e.g., 10-18) like Kolliphor EL or Tween 80. Screen for its ability to emulsify the chosen oil phase.

    • Co-surfactant/Co-solvent: Select a component like Transcutol HP or PEG 400 to improve nanoemulsion formation and stability.

  • Constructing a Ternary Phase Diagram:

    • This is a critical step to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable nanoemulsions.

    • Prepare a series of formulations with varying ratios of the three components.

    • Titrate each mixture with water and observe the formation of a nanoemulsion (clear or slightly bluish, transparent liquid).

    • Plot the regions that form stable nanoemulsions on a ternary phase diagram to define the self-nanoemulsification region.

  • Formulation & Characterization:

    • Select a ratio from the optimal region of the phase diagram and dissolve the this compound into the oil/surfactant/co-surfactant mixture with gentle heating and vortexing.

    • Characterization of the SNEDDS pre-concentrate: Assess clarity and viscosity.

    • Characterization of the resulting nanoemulsion (after dilution):

      • Droplet Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size < 200 nm and PDI < 0.3 for optimal absorption.[10]

      • Zeta Potential: To assess the stability of the emulsion.

      • Emulsification Time: Should be rapid (< 2 minutes) upon gentle agitation in an aqueous medium.

Data Presentation: Sample SNEDDS Formulation & Properties

ComponentFunctionExample Concentration (% w/w)
Capryol 90Oil (Solubilizer)30%
Kolliphor ELSurfactant50%
Transcutol HPCo-surfactant20%
Resulting Nanoemulsion Properties
Droplet Size110 ± 15 nm
PDI0.21 ± 0.05
Emulsification Time< 1 minute

Note: This composition is illustrative and requires optimization.[29]

Visualization: Mechanism of Lymphatic Uptake via SNEDDS

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation s_oral Oral SNEDDS (Drug in Oil/Surfactant) s_ne Nanoemulsion Droplets (<200nm) s_oral->s_ne Dispersion in GI Fluids chylomicron Drug incorporated into Chylomicrons s_ne->chylomicron Absorption lymph Lymphatic System chylomicron->lymph systemic Systemic Circulation (Bioavailability ↑) lymph->systemic liver Liver (First-Pass Metabolism Bypassed) systemic->liver Avoids initial pass

Caption: SNEDDS mechanism for bypassing hepatic first-pass metabolism.

Issue 3: "My in vitro Caco-2 permeability results are inconsistent and show high variability."

Inconsistent Caco-2 data can derail a project by providing misleading information. The most common causes are compromised monolayer integrity, unexpected compound toxicity, or unaccounted-for active transport.

Q: What are the critical quality control steps I must implement for a reliable Caco-2 permeability assay?

A: Rigorous quality control is non-negotiable. The integrity and proper differentiation of the Caco-2 monolayer are paramount for generating reproducible and predictive data.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.[30]

  • Monolayer Integrity Check (Pre-Experiment):

    • Transepithelial Electrical Resistance (TEER): Measure the TEER value of each Transwell insert before the experiment. Values should be > 250 Ω·cm². Discard any inserts that do not meet this criterion.[19]

    • Lucifer Yellow Rejection: Include Lucifer Yellow, a fluorescent molecule that cannot cross the cell monolayer (paracellular marker), in the apical (donor) compartment. After the experiment, measure its concentration in the basolateral (receiver) compartment. Rejection should be > 98% (i.e., < 2% leakage). High leakage indicates compromised tight junctions.

  • Permeability Assessment:

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM solution of your this compound formulation) to the apical (A) side and fresh buffer to the basolateral (B) side to measure A-to-B permeability.

    • Simultaneously, run a separate set of inserts to measure B-to-A permeability to determine the efflux ratio.

    • Incubate at 37°C for a set time (e.g., 2 hours) with gentle shaking.[19]

    • At the end of the incubation, take samples from both donor and receiver compartments for analysis by LC-MS/MS.

  • Calculating Results:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the membrane.

      • C0 = Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

  • Troubleshooting with Controls:

    • Low Recovery: If the total amount of drug in both chambers is significantly less than the initial amount, suspect cell toxicity or non-specific binding to the plate. Perform a toxicity assay (e.g., MTT) and use low-binding plates.

    • High Efflux Ratio: To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio confirms P-gp mediated transport.[19]

Visualization: Caco-2 Transport Pathways

Caption: Key transport pathways across a Caco-2 cell monolayer.

References

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Degradation products of Andrographidine E under different pH conditions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Andrographidine E. This document provides in-depth information, troubleshooting advice, and detailed protocols for studying the degradation of this compound under various pH conditions. As a researcher, understanding the stability of your compound is critical for experimental design, formulation development, and data interpretation.

A Note on Scientific Analogy: Direct, peer-reviewed studies on the forced degradation of this compound are not extensively available. However, this compound is a diterpenoid lactone structurally related to andrographolide, the most abundant and well-studied compound from Andrographis paniculata. The degradation pathways of andrographolide are thoroughly documented.[1][2][3][4][5][6][7][8][9] This guide leverages the robust data on andrographolide as a scientifically sound proxy to predict and understand the behavior of this compound, focusing on the shared, reactive functional groups, particularly the α,β-unsaturated lactone ring.

Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound across a typical pH range?

Based on studies of the closely related andrographolide, this compound is expected to exhibit its greatest stability in a slightly acidic environment, optimally between pH 3 and 5.[6][7] As the pH moves towards neutrality and into alkaline conditions, the rate of degradation is expected to increase significantly.[6][7] Extreme acidic conditions (e.g., pH < 2) can also induce specific degradation pathways.[4][5]

  • Acidic Conditions (pH 2.0 - 4.0): Relatively stable. The primary degradation pathways are likely isomerization and dehydration reactions.[1][2][4][5]

  • Neutral to Mildly Basic Conditions (pH 6.0 - 8.0): Degradation rate increases. The primary mechanism is the hydrolysis of the ester bond in the lactone ring.[1][3][6]

  • Strongly Basic Conditions (pH > 9.0): Rapid degradation is expected, primarily through irreversible hydrolysis of the lactone ring.[7]

Q2: What are the predicted degradation products of this compound under acidic conditions?

Under acidic stress (e.g., 0.1N HCl), diterpenoid lactones like andrographolide undergo isomerization and dehydration.[1][2][4] Therefore, for this compound, you should anticipate products arising from similar transformations:

  • Iso-Andrographidine E: Resulting from the isomerization of the parent molecule. This is a common reaction for andrographolide under acidic conditions.[4][5]

  • Dehydro-Andrographidine E: Formation of a double bond through the loss of a water molecule (dehydration), a known pathway for andrographolide.[1][2][4][5]

Q3: What are the predicted degradation products under neutral to basic conditions?

The α,β-unsaturated lactone ring is the most reactive site under neutral to basic conditions. The primary degradation mechanism is hydrolysis, where the ester bond of the lactone is cleaved.

  • seco-Andrographidine E (Lactone Ring-Opened Product): Under basic conditions (e.g., 0.01N NaOH), the lactone ring is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis and the formation of a seco- (ring-opened) carboxylic acid derivative.[1][2][3][4] This reaction is often irreversible.

Q4: I am observing multiple unexpected peaks in my HPLC chromatogram after incubating my sample at pH 7.4. What could they be?

If you are working with this compound in a buffered physiological solution (pH ~7.4), observing new peaks over time is expected. These are likely degradation products.

  • Primary Suspect: The main degradation product is almost certainly the seco-Andrographidine E resulting from the hydrolysis of the lactone ring.[1][4] This new compound will be more polar and thus have a shorter retention time on a reverse-phase HPLC column compared to the parent this compound.

  • Secondary Products: Depending on the buffer composition and presence of other nucleophiles (e.g., methanol in the solvent), you might see other minor adducts or further degradation products. For example, studies on andrographolide have shown the formation of methoxy-adducts when methanol is present under basic conditions.[4][5]

Q5: How can I minimize the degradation of this compound during my experiments?

Controlling pH and temperature is crucial.

  • pH Control: Prepare stock solutions in a solvent like DMSO and dilute them into an acidic buffer (pH 3-5) immediately before use if the experimental conditions allow.[6]

  • Temperature: Perform experiments at the lowest practical temperature. Store stock solutions and samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: For analytical purposes, use a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) as the mobile phase to ensure the compound remains protonated and stable during HPLC analysis.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Parent Compound 1. pH-Induced Degradation: The sample was prepared in a neutral or alkaline buffer (e.g., PBS pH 7.4) and left at room temperature.1a. Analyze the sample immediately after preparation.1b. Prepare samples in an acidic buffer (pH 3-5) if compatible with the assay.1c. Check for degradation products. The area of the parent peak may have been converted to degradation product peaks.
2. Thermal Degradation: The sample was exposed to high temperatures.2a. Maintain samples on ice or at 4°C during preparation.2b. Review storage conditions; ensure freezers are at the correct temperature.
Inconsistent Results Between Replicates 1. Variable Degradation Rates: Inconsistent timing between sample preparation and analysis.1a. Standardize all incubation and waiting times precisely.1b. Prepare a master mix and aliquot to ensure all replicates are treated identically.1c. Quench the degradation reaction at specific time points by adding a strong acid (e.g., formic or trifluoroacetic acid) to lower the pH before analysis.
Difficulty Identifying Unknown Peaks 1. Lack of Reference Standards: The degradation products are not commercially available.1a. Use HPLC-MS/MS: Mass spectrometry is essential. Determine the exact mass of the unknown peaks. A ring-opened (seco) product will have the same mass as the parent compound + 18 Da (from the addition of H₂O). Dehydrated products will have a mass of the parent - 18 Da.1b. Analyze Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the parent compound with the unknown peaks. Shared fragments can confirm that the unknown is a derivative.[10]
Data & Predicted Pathways
Predicted Degradation Products Summary
Condition pH Range Primary Mechanism Predicted Major Degradation Products Expected Analytical Observation (RP-HPLC)
Acidic 1.0 - 4.0Isomerization, DehydrationIso-Andrographidine E, Dehydro-Andrographidine EPeaks eluting near the parent compound, possibly with slightly different retention times.
Neutral 6.0 - 7.5Lactone Ring Hydrolysisseco-Andrographidine E (Carboxylic Acid)A more polar peak with a significantly shorter retention time than the parent compound.
Basic 8.0 - 12.0Rapid Lactone Ring Hydrolysisseco-Andrographidine E (Carboxylate Salt)A very early eluting, polar peak. Parent compound peak may disappear quickly.
Visualization of Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound based on the known reactions of andrographolide.

Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Neutral / Basic Conditions (pH > 6) iso Iso-Andrographidine E (Isomerization) dehydro Dehydro-Andrographidine E (Dehydration) seco seco-Andrographidine E (Lactone Hydrolysis) parent This compound parent->iso H⁺ parent->dehydro H⁺, -H₂O parent->seco OH⁻

Caption: Predicted degradation pathways of this compound.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure to intentionally degrade this compound and identify its degradation products under different pH conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water or a pH 7.4 buffer (e.g., PBS).

  • Control: Mix 1 mL of stock solution with 9 mL of 50:50 acetonitrile:water.

3. Incubation:

  • Incubate all solutions in a water bath at 60°C.

  • Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Quenching and Preparation:

  • For the base hydrolysis samples, immediately neutralize the aliquot with an equivalent volume of 0.01 M HCl to stop the reaction.

  • For the acid hydrolysis samples, neutralize with 0.1 M NaOH.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile).

5. Analysis:

  • Analyze all samples by HPLC-UV/MS as described in Protocol 2.

Protocol 2: HPLC-UV/MS Method for Analysis

This method is designed to separate the parent this compound from its more polar and less polar degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to capture comprehensive data on all potential ions.

Experimental Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation stock Prepare 1 mg/mL Stock Solution stress Incubate under Stress (Acid, Base, Neutral) stock->stress aliquot Take Aliquots at Time Points (t=0, 2, 4...) stress->aliquot quench Quench Reaction & Dilute for Analysis aliquot->quench hplc Inject into HPLC-UV/MS System quench->hplc chrom Analyze Chromatograms (Peak Area, RT) hplc->chrom mass Determine Mass of Parent & Unknowns (MS) chrom->mass frag Analyze Fragmentation Patterns (MS/MS) mass->frag id Propose Structures of Degradants frag->id

Caption: General workflow for a forced degradation study.

References
  • Isolation and characterization of the acid and base degradation products of andrographolide. (2018). Die Pharmazie - An International Journal of Pharmaceutical Sciences, 73(10), 570-574. 1

  • Isolation and characterization of the acid and base degradation products of andrographolide. ResearchGate. 2

  • Isolation and characterization of the acid and base degradation products of andrographolide. Ingenta Connect. 3

  • pH-Dependent Degradation of Andrographolide. Product Identification, Kinetics, and In Vitro Anti-inflammatory Activity and Cytotoxicity Assessment. (2025). ResearchGate. 4

  • Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. (2025). PubMed.

  • This compound. PubChem, National Institutes of Health.

  • The proposed fragmentations pattern of this compound (1). ResearchGate.

  • Andrographolide. (2017). PMC, National Institutes of Health.

  • This compound. Biosynth.

  • Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. (2025). National Institutes of Health.

  • Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability. (2021). MDPI.

  • Effects of pH and temperature on the stability of sesquiterpene lactones. (2025). ResearchGate. 11

  • Stability of Andrographolide in Powdered Andrographis Herb under Accelerated Conditions. (2025). ResearchGate. 8

  • STABILITY AND TOXICITY PROFILE OF SOLUTION ENHANCED DISPERSION BY SUPERCRITICAL FLUIDS (SEDS) FORMULATED Andrographis paniculata EXTRACT. SciELO.

  • pH-Dependent degradation of andrographolide; kinetics, product identification and anti- inflammatory and cytotoxic activity assessment. (2025). ResearchGate.

  • Andrographiside. PubChem, National Institutes of Health.

  • 2D and 3D structures of andrographolide molecule. ResearchGate.

  • Chemical structure of andrographolide. ResearchGate.

  • Stability of Bioactive Diterpenoid Lactones in Andrographis paniculata Nees. ResearchGate.

  • Fates of Diterpene Lactones in Storage Andrographis paniculata Extracts. Semantic Scholar.

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Preventing Andrographidine E precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Cell Culture Media

Welcome to the technical support center for Andrographolide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in vitro experiments. Given the hydrophobic nature of Andrographolide and its analogues, such as the queried Andrographidine E, maintaining solubility in aqueous cell culture media is a critical challenge.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my cell culture plate after adding my Andrographolide derivative. What is the primary cause?

A: Precipitation of hydrophobic compounds like Andrographolide and its derivatives in aqueous cell culture media is most commonly due to their low aqueous solubility. These compounds are often[1][2] highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded. This is a frequent challe[3][4]nge in cell-based assays.

Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my cell culture medium?

A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation. This is often an issue of[3][5] kinetic solubility, where the compound doesn't have sufficient time to establish a stable, dissolved state in the new environment.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture to maintain cell health?

A: The maximum tolerated DMSO concentration varies between cell lines, with some being more sensitive than others. As a general rule, it is [6][7]recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being the "gold standard" for minimizing solvent-induced artifacts. It is always best practic[8][9]e to perform a vehicle control (media with the same final DMSO concentration but without the compound) to account for any effects of the solvent itself. Some sensitive cell types[9], like primary cells or stem cells, may require even lower concentrations.

Q4: Can the pH of my c[7][8]ell culture medium affect the stability and solubility of Andrographolide?

A: Yes, the pH of the aqueous solution is a critical factor for the stability of Andrographolide. The ester structure in An[1]drographolide is susceptible to hydrolysis, a reaction that is accelerated in neutral to alkaline conditions (like the physiological pH of ~7.4 in most cell culture media). The optimal stability for[10] Andrographolide in aqueous solutions is in the acidic range of pH 3-5. While adjusting the pH of[1][11] cell culture media is generally not feasible due to cellular toxicity, this inherent instability at physiological pH can contribute to the loss of active compound over time, which may be mistaken for precipitation.

Troubleshooting Guide: Step-by-Step Precipitation Resolution

If you are experiencing precipitation with Andrographolide or its derivatives, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Assess the Compound's Working Concentration
  • Problem: The final concentration of your compound in the cell culture medium may be exceeding its aqueous solubility limit.

  • Solution: Perform a serial dilution of your compound in the cell culture medium to determine the maximum soluble concentration. You may need to reduce the highest concentration in your experimental design.

Step 2: Optimize [12]the Dilution Method
  • Problem: Rapidly adding a concentrated DMSO stock solution to a large volume of aqueous medium can cause the compound to precipitate immediately due to the sudden solvent exchange.

  • Solution: Instead[12] of a single large dilution, perform a serial dilution. Pre-warm the cell culture medium to 37°C, and add the compound stock dropwise while gently mixing. This allows for a more gr[12]adual solvent exchange and can help keep the compound in solution.

Step 3: Evaluate the Stock Solution and Solvent Concentration
  • Problem: A very high concentration in the DMSO stock may necessitate a large dilution factor, increasing the likelihood of precipitation. Additionally, the final DMSO concentration must remain non-toxic to the cells.

  • Solution: It is often better to prepare a lower concentration stock solution (e.g., 10-30 mM) to reduce the required dilution factor. Always ensure the final D[13]MSO concentration in your culture medium does not exceed a safe level for your specific cell line, typically below 0.5%.

Step 4: Consider [8][14]Alternative Solubilization Strategies
  • Problem: For particularly challenging compounds, DMSO alone may not be sufficient to maintain solubility in the final assay.

  • Solution: The use of co-solvents or solubilizing agents can be explored. These can include Pluronic F-68, Cremophor EL, or cyclodextrins, which can form micelles or complexes that encapsulate the hydrophobic compound and enhance its aqueous solubility. When using these agents, [14][15]it is crucial to test their effects on cell viability and the experimental outcome.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol provides a method to determine the concentration at which your Andrographolide derivative begins to precipitate in your specific cell culture medium.

  • Materials:

    • 10 mM stock solution of your compound in 100% DMSO.

    • Your specific cell culture medium (e.g., DMEM with 10% FBS).

    • Clear, flat-bottom 96-well plate.

    • Multichannel pipette.

    • Plate reader with nephelometry (light scattering) capability, or visual inspection against a dark background.

  • Method:

    • Prepare Compound Dilutions: Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO directly in a 96-well plate.

    • Prepare Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of a new 96-well plate.

    • Initiate Dilution: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate containing the medium. This creates a 1:100 dilution.

    • Mix and Incubate: Mix immediately by gentle pipetting or orbital shaking for 30 seconds. Incubate the plate at 37°C for 1-2 hours.

    • Measure/Observe: Read the plate using a nephelometer to quantify light scattering, which indicates precipitation. Alternatively, visually inspect each well for cloudiness or precipitate. The highest concentration that remains clear is your maximum working concentration.

Protocol 2: Prepa[3]ring Working Solutions for Cell Treatment

This protocol outlines a best-practice method for diluting your hydrophobic compound to minimize precipitation.

  • Prepare High-Concentration Stock: Dissolve your Andrographolide derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Store at -20°C for long-term stability.

  • Intermediate Diluti[16]on (Optional but Recommended): Prepare an intermediate dilution of your stock in pre-warmed, serum-free medium. This step helps to gradually decrease the DMSO concentration.

  • Final Dilution: Add the intermediate dilution (or the original stock if not performing an intermediate step) to your final volume of pre-warmed, complete cell culture medium. Add the compound solution dropwise to the vortex of the medium while gently swirling.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your prepared medium. Ensure it is within the acceptable range for your cell line (ideally ≤ 0.5%).

  • Use Immediately: [8][9]It is best to use the prepared medium immediately to avoid potential degradation of Andrographolide at physiological pH over time.

Data Summary & Vis[10][18]ualization

Table 1: Solubility of Andrographolide in Common Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~14 mg/mL
Dimethyl Sulfoxide (D[16]MSO)~3 mg/mL
Ethanol~0.2 mg/mL [16]
MethanolSlightly S[16]oluble
WaterAlmost Insolu[1]ble

Table 2: Recommended[1] Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. ConcentrationKey ConsiderationsReference
Most Cancer Cell Lines0.5% - 1%Some lines tolerate up to 1%, but 0.5% is a safer starting point.
Primary Cells≤ 0[8].1%Highly sensitive to solvent toxicity.
Stem Cells≤ 0.1%[8] - 0.5%Sensitivity varies; a dose-response curve for DMSO toxicity is recommended.
General "Gold Stand[7]ard" ≤ 0.1% Minimizes potential off-target effects of the solvent.

Visualizing[6][9] the Problem: The Precipitation Pathway

The following diagram illustrates the process that leads to compound precipitation when a DMSO stock solution is diluted into aqueous cell culture medium.

G A High Concentration Stock (e.g., 10 mM in 100% DMSO) C Rapid Dilution (e.g., 1:1000) A->C I Optimized Dilution (Serial, Gradual Addition) A->I Use B Cell Culture Medium (Aqueous, pH ~7.4) B->C B->I D Sudden Polarity Shift (DMSO disperses into water) C->D Leads to E Solubility Limit Exceeded D->E F Compound Molecules Aggregate E->F G Visible Precipitate ('Crashing Out') F->G H Clear, Stable Solution (Successful Dosing) I->H Results in

Caption: Workflow of compound precipitation and prevention.

Troubleshooting Flowchart

Use this flowchart to systematically address precipitation issues.

G start Precipitation Observed in Cell Culture q1 Is final compound concentration >10 µM? start->q1 a1_yes Lower the working concentration. Perform solubility test. q1->a1_yes Yes q2 Was the dilution rapid (single step)? q1->q2 No end_ok Problem Resolved a1_yes->end_ok a2_yes Use serial dilution. Add stock to media slowly. q2->a2_yes Yes q3 Is final DMSO concentration >0.5%? q2->q3 No a2_yes->end_ok a3_yes Lower stock concentration to reduce final DMSO %. q3->a3_yes Yes a4_no Consider alternative solubilizers (e.g., cyclodextrin). q3->a4_no No a3_yes->end_ok a4_no->end_ok

Caption: A logical guide to troubleshooting precipitation.

References

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture?. Reddit. Available at: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information. Available at: [Link]

  • Andrographolide. National Center for Biotechnology Information. Available at: [Link]

  • Effects of Solvent Properties on the Soxhlet Extraction of Diterpenoid Lactones from Andrographis Paniculata Leaves. ResearchGate. Available at: [Link]

  • Experimental and Modeling Studies of Andrographolide Extraction from Andrographis paniculata in a Soxhlet Extractor. University of Malaya. Available at: [Link]

  • Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]

  • Solubility of Andrographolide in Various Solvents from (288.2 to 323.2) K. ResearchGate. Available at: [Link]

  • Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available at: [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. Available at: [Link]

  • Using green solvents to extract Andrographolide from Andrographis paniculata. Taylor & Francis Online. Available at: [Link]

  • Solubility tests of andrographolide in different vehicles. ResearchGate. Available at: [Link]

  • Andrographolides in Andrographis paniculata Grown on Different Type of Soils and Extraction Conditions. CABI Digital Library. Available at: [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. Available at: [Link]

  • Stability of andrographolide in andrographis paniculata under selected storage conditions.. Semantic Scholar. Available at: [Link]

  • In vitro methods to assess drug precipitation. PubMed. Available at: [Link]

  • Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs. National Center for Biotechnology Information. Available at: [Link]

  • STABILITY AND TOXICITY PROFILE OF SOLUTION ENHANCED DISPERSION BY SUPERCRITICAL FLUIDS (SEDS) FORMULATED Andrographis paniculata EXTRACT. ResearchGate. Available at: [Link]

  • Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Andrographolide induces DNA damage in prostate cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells. National Center for Biotechnology Information. Available at: [Link]

  • Biotechnological production of diterpenoid lactones from cell and organ cultures of Andrographis paniculata. PubMed. Available at: [Link]

  • Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Evaluation of the anaphylactoid potential of Andrographis paniculata extracts using the popliteal lymph node assay and P815 cell degranulation in vitro. National Center for Biotechnology Information. Available at: [Link]

  • Effect of carrier materials on the properties of the andrographolide solid dispersion. SciELO. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Diterpenoids from Andrographis paniculata: From Phytochemistry to Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Andrographis paniculata (Burm.f.) Nees, a plant with a long history in traditional medicine, stands out as a prolific source of bioactive diterpenoids. This guide provides an in-depth comparative analysis of the major diterpenoids isolated from this plant, focusing on their chemical diversity, biological activities, and the experimental methodologies crucial for their study. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for harnessing the therapeutic potential of these fascinating natural products.

The Diterpenoid Arsenal of Andrographis paniculata: A Chemical Overview

The significant pharmacological effects of Andrographis paniculata are largely attributed to a class of bicyclic diterpenoid lactones.[1] These compounds, based on an ent-labdane skeleton, exhibit a remarkable structural diversity that underpins their varied biological activities. The most prominent and extensively studied of these are andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[2]

Andrographolide , the principal bioactive constituent, is characterized by a γ-butyrolactone ring, two double bonds, and three hydroxyl groups, which are pivotal for its biological functions.[3] Neoandrographolide is a glycosylated diterpenoid, where a glucose molecule is attached to the core structure, altering its polarity and potentially its pharmacokinetic profile. 14-Deoxy-11,12-didehydroandrographolide is another key player, distinguished by the absence of a hydroxyl group at the C-14 position and an additional double bond, which significantly influences its reactivity and biological targets.[2] Several other related diterpenoids, such as 14-deoxyandrographolide and andrographiside, have also been isolated and characterized, each contributing to the complex pharmacological profile of the plant.[4]

Comparative Biological Activities: A Multifaceted Therapeutic Potential

The diterpenoids from Andrographis paniculata exhibit a broad spectrum of pharmacological activities, with anti-inflammatory, anticancer, and antiviral properties being the most extensively investigated. A comparative understanding of their potency is crucial for targeted drug development.

Anti-inflammatory Effects

Inflammation is a key pathological process in numerous diseases, and the diterpenoids from Andrographis paniculata have shown significant promise as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) signaling and the reduction of pro-inflammatory mediators.[2]

A comparative study on the anti-inflammatory effects of dehydroandrographolide (a derivative of andrographolide), andrographolide, and neoandrographolide revealed that andrographolide was the most potent in modulating the secretion of inflammatory cytokines like TNF-α, IL-6, and IL-1β in a concentration-dependent manner.[4] Both dehydroandrographolide and andrographolide markedly inhibited COX-1 activity, while andrographolide and neoandrographolide strongly suppressed LPS-stimulated COX-2 activity.[4]

DiterpenoidKey Anti-inflammatory ActivityReference
Andrographolide Strongest inhibitor of TNF-α, IL-6, and IL-1β secretion; potent inhibitor of both COX-1 and COX-2.[4]
Dehydroandrographolide Marked inhibition of COX-1 activity.[4]
Neoandrographolide Strong suppression of COX-2 activity.[4]
Anticancer Activity: A Comparative Cytotoxicity Profile

The anticancer potential of Andrographis paniculata diterpenoids has been a major focus of research, with studies demonstrating their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in various cancer cell lines.[5] The cytotoxic efficacy, however, varies significantly among the different diterpenoids.

A direct comparative study on a panel of human tumor cell lines provided valuable insights into their relative potencies. Notably, 14-deoxy-11,12-didehydroandrographolide emerged as the most potent cytotoxic agent among the tested diterpenoids, particularly against the T-47D (breast carcinoma) cell line, with an EC50 value of 1.5 µg/ml.[4] In contrast, andrographolide and neoandrographolide appeared to be non-cytotoxic in the same study.[4]

Another study focusing on leukemic cell lines found that 14-deoxy-11,12-didehydroandrographolide was the most potent compound, exhibiting the lowest IC50 value of 13 µM on U937 cells.[6]

DiterpenoidCancer Cell LineIC50 / EC50 ValueReference
14-Deoxy-11,12-didehydroandrographolide T-47D (Breast Carcinoma)1.5 µg/ml (EC50)[4]
U937 (Leukemia)13 µM (IC50)[6]
REH (Leukemia)27 µM (IC50)[6]
JURKAT (Leukemia)35 µM (IC50)[6]
14-Deoxyandrographolide T-47D (Breast Carcinoma)2.8 µg/ml (EC50)[4]
Andrographolide Caov-3, T-47D, MCF-7, PC-3, DU-145, HCT-116> 4 µg/ml (EC50)[4]
Neoandrographolide Caov-3, T-47D, MCF-7, PC-3, DU-145, HCT-116> 4 µg/ml (EC50)[4]

It is important to note that the cytotoxic activity can be highly cell-line specific, and direct comparisons of IC50/EC50 values should be made with caution when data is sourced from different studies with varying experimental protocols.

Antiviral Properties

The diterpenoids from Andrographis paniculata have also demonstrated significant antiviral activities against a range of viruses.[7] Andrographolide and its derivatives have been shown to interfere with viral entry, replication, and the function of viral proteins.[7] For instance, andrographolide has been reported to inhibit the replication of viruses such as influenza A, HIV, and herpes simplex virus 1 (HSV-1).[7][8] In silico studies have also suggested the potential of these compounds against SARS-CoV-2.[9] While direct comparative studies on the antiviral efficacy of the major diterpenoids are less common, the existing evidence points to a broad-spectrum antiviral potential that warrants further investigation.

Extraction and Analysis: Methodologies and Comparative Efficiency

The efficient extraction and accurate quantification of diterpenoids are critical for both research and commercial applications. Various techniques have been employed, each with its own advantages and limitations in terms of yield, purity, and environmental impact.

Comparative Analysis of Extraction Techniques

Several methods, including conventional solvent extraction (maceration, Soxhlet) and modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), have been utilized for the extraction of diterpenoids from Andrographis paniculata.[6] A comparative study of these methods revealed significant differences in extraction efficiency.[6]

Extraction MethodSolventAndrographolide Yield (mg/g)Neoandrographolide Yield (mg/g)Andrograpanin Yield (mg/g)Reference
Soxhlet Methanol66.9533.42-[10]
Maceration Methanol61.1523.11-[10]
Ultrasound-Assisted Extraction (UAE) Methanol45.043.1-[10]
Microwave-Assisted Extraction (MAE) Methanol14.546.62-[10]
Supercritical Fluid Extraction (SFE) CO₂ (60°C, 100 bar)0.1320.022-[6]

The data indicates that for methanol as a solvent, conventional methods like Soxhlet and maceration provided higher yields of andrographolide and neoandrographolide compared to UAE and MAE under the studied conditions.[10] SFE, while being a "green" technique, showed lower extractive efficiencies for these compounds.[6]

Recommended Experimental Protocols

This protocol offers a balance between efficiency and reduced extraction time and solvent consumption compared to traditional methods.

  • Sample Preparation: Air-dry the leaves of Andrographis paniculata in the shade and grind them into a coarse powder.

  • Extraction: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add a suitable solvent, such as 70% ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a specific frequency (e.g., 50 kHz) and temperature for a defined period (e.g., 30 minutes).

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant residue. The filtrate can then be concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method for the simultaneous quantification of multiple diterpenoids.

  • Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV-Vis or PDA detector, and an autosampler.

  • Mobile Phase: A typical mobile phase for the separation of these diterpenoids is a gradient or isocratic mixture of methanol and water. For example, an isocratic mobile phase of methanol:water (65:35, v/v) can be used.

  • Standard Preparation: Prepare stock solutions of pure andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide standards in methanol. Prepare a series of working standard solutions by serial dilution to construct calibration curves.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Analysis: Set the flow rate to 1.0 mL/min and the detection wavelength to 223 nm. Identify the peaks of the individual diterpenoids by comparing their retention times with those of the standards. Quantify the compounds using the calibration curves generated from the standard solutions.

Biosynthesis and Interrelationships: A Pathway Perspective

The diverse diterpenoids in Andrographis paniculata are synthesized through a complex biosynthetic pathway. Understanding this pathway is essential for metabolic engineering approaches aimed at enhancing the production of specific high-value compounds. The biosynthesis primarily follows the methylerythritol phosphate (MEP) or deoxyxylulose phosphate (DXP) pathway.

Biosynthesis_of_Diterpenoids G3P Glyceraldehyde-3-phosphate DXP Deoxyxylulose-5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP Methylerythritol-4-phosphate Pathway DXP->MEP IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene Andrographolide_precursors Andrographolide Precursors ent_Kaurene->Andrographolide_precursors Andrographolide Andrographolide Andrographolide_precursors->Andrographolide Neoandrographolide Neoandrographolide Andrographolide_precursors->Neoandrographolide Deoxy_didehydro 14-Deoxy-11,12- didehydroandrographolide Andrographolide_precursors->Deoxy_didehydro

Caption: Biosynthetic pathway of major diterpenoids in A. paniculata.

Comparative Workflow of Extraction Techniques

The choice of extraction technique significantly impacts the efficiency and selectivity of diterpenoid isolation. The following diagram illustrates the generalized workflows for two distinct methods: conventional Soxhlet extraction and modern Supercritical Fluid Extraction (SFE).

Extraction_Workflows cluster_soxhlet Soxhlet Extraction cluster_sfe Supercritical Fluid Extraction (SFE) soxhlet_start Plant Material soxhlet_extraction Continuous Extraction with Heated Solvent soxhlet_start->soxhlet_extraction soxhlet_concentration Solvent Evaporation soxhlet_extraction->soxhlet_concentration soxhlet_end Crude Extract soxhlet_concentration->soxhlet_end sfe_start Plant Material sfe_extraction Extraction with Supercritical CO₂ sfe_start->sfe_extraction sfe_separation Pressure/Temperature Reduction (Separation of Solute) sfe_extraction->sfe_separation sfe_end Crude Extract sfe_separation->sfe_end

Caption: Comparison of Soxhlet and SFE workflows.

Conclusion and Future Perspectives

The diterpenoids from Andrographis paniculata represent a rich source of pharmacologically active compounds with significant therapeutic potential. This guide has provided a comparative analysis of the major diterpenoids, highlighting their diverse biological activities and the experimental methodologies for their study. While andrographolide has been the most extensively studied, other diterpenoids like 14-deoxy-11,12-didehydroandrographolide have demonstrated superior potency in certain contexts, underscoring the importance of a comprehensive approach to drug discovery from this plant.

Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, exploring their synergistic effects, and developing efficient and sustainable methods for their production, including metabolic engineering and semi-synthesis. A deeper understanding of their pharmacokinetic and pharmacodynamic profiles will be crucial for their successful translation into clinical applications. The continued investigation of these remarkable natural products holds great promise for the development of novel therapies for a wide range of human diseases.

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A Researcher's Guide to Validating Andrographidine E as a Novel NF-κB Pathway Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of novel compounds, using Andrographidine E as a case study, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key validation assays, and objectively compare the compound's potential mechanism against established NF-κB inhibitors.

A preliminary note on nomenclature: While this guide focuses on "this compound," the available scientific literature extensively covers a related and principal active compound from the same plant source (Andrographis paniculata), Andrographolide. The methodologies and principles detailed herein are directly applicable, with Andrographolide serving as a well-documented proxy for comparison and mechanistic understanding.

The NF-κB Pathway: A Cornerstone of Inflammation and a Prime Therapeutic Target

The NF-κB family of transcription factors are central regulators of a vast array of genes involved in critical cellular processes, including immune responses, inflammation, cell survival, and proliferation.[1][2] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and various cancers, making it a highly attractive target for therapeutic intervention.[3][4]

In its inactive state, NF-κB dimers (most commonly a heterodimer of p50 and p65/RelA subunits) are held in the cytoplasm by a family of inhibitory proteins known as IκBs (Inhibitor of κB), with IκBα being the most prominent.[2] Upon stimulation by a wide range of signals—such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), lipopolysaccharide (LPS), or viral and bacterial products—a cascade of events is initiated.[1][5] This canonical pathway converges on the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific κB elements in the DNA, and drive the transcription of hundreds of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[2]

NF_kappaB_Pathway cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 (NF-κB) p50_p65->IkB Bound/Inactive p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation DNA κB DNA Site p50_p65_nuc->DNA Binds Genes Target Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes Activates Stimulus Stimulus (e.g., TNF-α, LPS) Stimulus->IKK

Caption: The Canonical NF-κB Signaling Pathway.

A Multi-Tiered Strategy for Validating NF-κB Inhibition

To robustly validate the inhibitory effect of a compound like this compound, a multi-pronged experimental approach is essential. This strategy moves from a broader assessment of transcriptional activity to specific molecular events within the pathway, ensuring a comprehensive and self-validating dataset.

Experimental_Workflow A Tier 1: Functional Screening NF-κB Reporter Assay B Tier 2: Key Protein Modulation Western Blot Analysis A->B Confirm protein-level effects C Tier 3: Downstream Gene Expression Quantitative PCR (qPCR) B->C Validate functional consequence D Tier 4: Mechanistic Insight (e.g., p65 Translocation, DNA Binding) C->D Pinpoint mechanism Inhibitor_Comparison Stimulus Stimulus (TNF-α) IKK IKK Complex Stimulus->IKK p50_p65_IkB p50/p65-IκBα (Inactive) IKK->p50_p65_IkB P IkB IκBα p50_p65 p50/p65 p50_p65_nuc p50/p65 (Active) p50_p65_IkB->p50_p65_nuc IκBα Degradation DNA DNA Binding p50_p65_nuc->DNA BAY BAY 11-7082 BAY->IKK PAR Parthenolide PAR->IKK AND Andrographolide AND->p50_p65_nuc

Sources

A Comparative Analysis of the Anti-Inflammatory Efficacy of Andrographidine E and Dexamethasone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone has long been a benchmark for potent immunosuppression. However, its clinical utility is often tempered by a significant side effect profile. This has spurred the investigation of alternative agents with comparable efficacy and improved safety. Andrographidine E, a labdane diterpene from Andrographis paniculata, has emerged as a compelling natural compound with multi-target anti-inflammatory properties. This guide provides an in-depth, objective comparison of the efficacy of this compound versus dexamethasone, supported by experimental data, to inform preclinical and clinical research decisions.

Mechanistic Divergence: Two Pathways to Inflammation Control

The anti-inflammatory effects of this compound and dexamethasone stem from fundamentally different molecular mechanisms. While both culminate in the suppression of pro-inflammatory mediators, their initial cellular targets and signaling cascades are distinct.

This compound: A Multi-Pronged Attack on Inflammatory Signaling

This compound exerts its anti-inflammatory action by modulating multiple key signaling pathways, primarily through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[1]

The NF-κB pathway is a central regulator of the inflammatory response.[1] this compound has been shown to prevent the activation of NF-κB, thereby blocking the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3] One of its unique mechanisms involves the formation of a covalent adduct with the reduced cysteine 62 on the p50 subunit of NF-κB, which directly impedes its ability to bind to DNA.[1][4]

Simultaneously, this compound can suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2, p38, and JNK.[2] These kinases, when activated by inflammatory stimuli, lead to the activation of other transcription factors like AP-1, which also drive the expression of inflammatory mediators. By inhibiting both NF-κB and MAPK pathways, this compound effectively shuts down two major routes of the inflammatory cascade.

Andrographidine_E_Mechanism cluster_stimulus cluster_pathways cluster_inhibitor LPS LPS IKK IKK Activation LPS->IKK MAP3K MAP3K Activation LPS->MAP3K IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFκB->Gene MAP2K MAP2K Activation MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) Activation MAP2K->MAPK MAPK->Gene Andro This compound Andro->IKK Inhibits Andro->NFκB Inhibits DNA Binding Andro->MAPK Inhibits Phosphorylation Dexamethasone_Mechanism cluster_drug cluster_cellular Dex Dexamethasone GR_cyto Cytosolic Glucocorticoid Receptor (GR) Dex->GR_cyto Binds GR_complex Dex-GR Complex GR_cyto->GR_complex GR_nucleus Nuclear Dex-GR Complex GR_complex->GR_nucleus Translocates NFκB_AP1 NF-κB / AP-1 GR_nucleus->NFκB_AP1 Transrepression Gene_anti Anti-inflammatory Gene Transcription (Annexin A1) GR_nucleus->Gene_anti Transactivation Gene_pro Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFκB_AP1->Gene_pro In_Vitro_Workflow start Start cell_culture 1. Culture RAW264.7 macrophages start->cell_culture plating 2. Seed cells in 96-well plates cell_culture->plating treatment 3. Pre-treat with This compound or Dexamethasone plating->treatment stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation collection 6. Collect supernatant incubation->collection analysis 7. Analyze cytokine levels (TNF-α, IL-6) via ELISA collection->analysis end End analysis->end

Sources

The Structure-Activity Relationship of Andrographolide: A Comparative Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Andrographolide, a labdane diterpenoid extracted from the leaves and stems of Andrographis paniculata, has garnered significant attention for its diverse therapeutic properties, including anti-inflammatory, anticancer, and antiviral effects.[1][2] However, the clinical application of andrographolide itself is often hampered by its poor solubility and bioavailability.[3] This has spurred extensive research into the synthesis of novel andrographolide analogues with improved physicochemical properties and enhanced biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of andrographolide and its derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of therapeutic agents.

The Andrographolide Scaffold: A Platform for Therapeutic Innovation

The multifaceted biological activity of andrographolide is intricately linked to its unique chemical structure. The molecule possesses several key functional groups that are amenable to chemical modification, offering a versatile platform for the development of potent and selective analogues.[4][5] Extensive research has focused on modifying the α,β-unsaturated γ-butyrolactone moiety, the hydroxyl groups at C-3, C-14, and C-19, and the double bonds at Δ8(17) and Δ12(13).[4] These modifications have led to the discovery of derivatives with significantly enhanced therapeutic efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Andrographolide and its analogues have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[6][7] The anticancer activity is largely attributed to the induction of cell cycle arrest and apoptosis.[2][8]

Key Structural Modifications and their Impact on Anticancer Potency

The α,β-unsaturated γ-butyrolactone ring, particularly the C-14 position, has been identified as a critical pharmacophore for the anticancer activity of andrographolide.[7][9] Modifications at this site have yielded some of the most potent anticancer derivatives.

  • Esterification at C-14: The introduction of various ester groups at the C-14 position has been shown to significantly enhance cytotoxicity. For instance, halogenated ester derivatives have demonstrated potent activity against renal (HEK-293) and breast (MCF-7) cancer cells.[2]

  • Alkoxy Modifications at C-14: The synthesis of C-14 alkoxy derivatives has also resulted in compounds with improved anticancer activity against various cancer cell lines, including lung, leukemia, breast, and prostate cancers.[2]

  • Modifications at C-3 and C-19: Esterification or the formation of benzylidene acetals at the C-3 and C-19 hydroxyl groups has been shown to increase the lipid solubility and, consequently, the anticancer activity of andrographolide derivatives.[7]

  • Modifications at C-12: The introduction of phenyl thio and aryl amino groups at the C-12 position of 14-deoxy-andrographolide has yielded derivatives with potent cytotoxic activity, particularly against colon cancer cell lines.[8]

Comparative Anticancer Efficacy of Andrographolide Analogues

The following table summarizes the in vitro anticancer activity (IC50 in µM) of representative andrographolide analogues against various cancer cell lines, providing a comparative overview of their potency.

Compound/DerivativeMCF-7 (Breast Cancer)HCT116 (Colon Cancer)DU145 (Prostate Cancer)A549 (Lung Cancer)K562 (Leukemia)
Andrographolide 63.19>50>5036-
Indolo[3,2-b] Derivatives (Compound 6l) 1.851.221.24--
3,19-O-Acetal Derivatives (Compound 3e) ---5.9-
C-17 p-methoxy phenyl ester analog (8s) --5.96.6-
14-deoxy-11,12-didehydroandrographolide epoxides (5a) -----

Data compiled from multiple sources.[3][10][11]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Andrographolide exhibits potent anti-inflammatory properties primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory response.[1][4][12] By preventing the translocation of NF-κB to the nucleus, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]

The Role of the Keap1-Nrf2 Pathway

In addition to NF-κB inhibition, andrographolide and its analogues can activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Andrographolide can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][16][17]

Structure-Activity Relationship for Anti-inflammatory Effects

Modifications that enhance the ability of andrographolide to interact with key signaling molecules in the NF-κB and Keap1-Nrf2 pathways are crucial for improving its anti-inflammatory potency.

  • α,β-Unsaturated Carbonyl: The α,β-unsaturated γ-butyrolactone moiety is a key structural feature for the covalent modification of cysteine residues on proteins like p50 (a subunit of NF-κB) and Keap1, leading to their inhibition or activation, respectively.[18][19]

  • Hydroxyl Groups: The hydroxyl groups at C-3 and C-19 can be modified to improve the pharmacokinetic properties of the molecule, leading to better in vivo efficacy.

Antiviral Activity: A Broad-Spectrum Defense

Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses, including influenza virus, herpes simplex virus (HSV), and more recently, SARS-CoV-2.[20][21]

Targeting Viral Replication and Host Pathways

The antiviral mechanism of andrographolide is multifaceted, involving both direct inhibition of viral components and modulation of host cellular pathways.

  • Inhibition of Viral Proteases: In silico studies have suggested that andrographolide can inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication.[15][21]

  • Modulation of Host Nrf2 Pathway: The antiviral activity of some andrographolide derivatives against SARS-CoV-2 has been linked to the activation of the Keap1-Nrf2 pathway, suggesting a host-directed antiviral mechanism.[22][23][24]

Comparative Antiviral Efficacy of Andrographolide Analogues

The following table presents the in vitro antiviral efficacy (EC50 or IC50 in µM) of andrographolide and its derivatives against various viruses.

Compound/DerivativeVirusCell LineEC50/IC50 (µM)
Andrographolide SARS-CoV-2Calu-30.034 (IC50)
14β-andrographolide SARS-CoV-2Vero E62.1 (NT50)
Andrographolide Zika VirusA54931.8
ZAD-1 (14-aryloxy analogue) Zika VirusA54927.9
Andrographolide Dengue Virus 2HEK293T/1735.2
ZAD-1 (14-aryloxy analogue) Dengue Virus 2HEK293T/1722.6

Data compiled from multiple sources.[23][25][26]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of andrographolide and its analogues.

Synthesis of 14-Deoxy-11,12-didehydroandrographolide (DDA)
  • Reaction Setup: In a round-bottom flask, dissolve andrographolide in pyridine.

  • Addition of Alumina: Add activated neutral alumina to the solution.

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Work-up: After cooling, filter the mixture and wash the alumina with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain DDA as a white solid.[10][11]

In Vitro Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[27][28]

  • Compound Treatment: Treat the cells with various concentrations of the andrographolide analogues and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[14][29]

NF-κB Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed RAW 264.7 cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[6][30][31]

  • Compound Treatment: Pre-treat the cells with the andrographolide analogues for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 6 hours.[30]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[31]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The NF-κB inhibitory activity is expressed as the ratio of firefly to Renilla luciferase activity.[9][32]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key structure-activity relationships and the experimental workflow for evaluating andrographolide analogues.

SAR_Andrographolide cluster_modifications Key Modification Sites cluster_activities Enhanced Biological Activities Andrographolide Andrographolide Core C14 C-14 (α,β-unsaturated lactone) Andrographolide->C14 C3_C19 C-3 & C-19 (Hydroxyls) Andrographolide->C3_C19 C12 C-12 Andrographolide->C12 Anticancer Anticancer C14->Anticancer Esterification, Alkoxylation (Greatly Increased Potency) Anti_inflammatory Anti-inflammatory C14->Anti_inflammatory Michael Acceptor for NF-κB & Keap1 Antiviral Antiviral C14->Antiviral Modulates Host Nrf2 Pathway C3_C19->Anticancer Esterification, Acetal Formation (Increased Lipophilicity) C12->Anticancer Thio/Amino Substitution (Potent Cytotoxicity)

Caption: Key modification sites on the andrographolide scaffold and their impact on biological activities.

Experimental_Workflow start Start: Andrographolide Analogue Library synthesis Chemical Synthesis & Purification start->synthesis in_vitro In Vitro Biological Evaluation synthesis->in_vitro cytotoxicity Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines in_vitro->cytotoxicity anti_inflammatory_assay Anti-inflammatory Assay (NF-κB Luciferase) - LPS-stimulated Macrophages in_vitro->anti_inflammatory_assay antiviral_assay Antiviral Assay (Plaque Reduction) - Virus-infected Cell Lines in_vitro->antiviral_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis anti_inflammatory_assay->sar_analysis antiviral_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification end End: Preclinical Development lead_identification->end

Caption: A typical experimental workflow for the discovery and evaluation of novel andrographolide analogues.

Conclusion and Future Directions

The extensive research into the structure-activity relationship of andrographolide and its analogues has unveiled a wealth of opportunities for the development of novel therapeutics. The strategic modification of the andrographolide scaffold has led to the identification of derivatives with significantly improved potency and selectivity against cancer, inflammation, and viral infections. The α,β-unsaturated γ-butyrolactone ring at C-14 remains a focal point for enhancing biological activity, while modifications at other positions can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on a multi-pronged approach:

  • Rational Drug Design: Employing computational modeling and medicinal chemistry strategies to design analogues with enhanced target specificity and reduced off-target effects.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of lead compounds with their biological targets to guide further optimization.

  • Pharmacokinetic Profiling: Thoroughly evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues to ensure their suitability for in vivo studies.

  • Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical trials to translate their therapeutic potential into tangible clinical benefits.

By leveraging the insights gained from SAR studies and embracing a multidisciplinary approach, the scientific community can unlock the full therapeutic potential of andrographolide and its analogues, paving the way for a new generation of effective treatments for a range of debilitating diseases.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Andrographidine E Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of natural products, the accurate quantification of bioactive compounds is paramount. Andrographidine E, a diterpenoid found in plants of the Andrographis genus, has garnered interest for its potential therapeutic properties.[1] Establishing robust and reliable analytical methods for its quantification is a critical step in preclinical and clinical development, ensuring data integrity and consistency across studies.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols for a cross-validation study, and provide a framework for interpreting the resulting data, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Imperative of Method Cross-Validation

In the landscape of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different methods to be used across various stages of a research program. Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results for a given analyte.[1][7][8] This process is a cornerstone of a self-validating system, ensuring that data generated at different sites or with different techniques can be reliably compared. The ICH Q2(R2) guideline emphasizes the importance of demonstrating that an analytical procedure is fit for its intended purpose, and cross-validation is a key component of this lifecycle approach to analytical procedures.[2][3][4][6]

Methodologies for this compound Quantification

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like many diterpenoids, will have a stronger affinity for the stationary phase and thus elute later. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Causality of Experimental Choices:

  • Stationary Phase (C18 Column): this compound, as a diterpenoid glycoside, possesses both hydrophobic (diterpene skeleton) and hydrophilic (sugar moiety) characteristics. A C18 column provides a versatile non-polar stationary phase that allows for good retention and separation of such compounds from other matrix components.

  • Mobile Phase (Acetonitrile and Water with Formic Acid): A gradient elution with acetonitrile and water is chosen to effectively separate compounds with a range of polarities that may be present in a plant extract. The addition of a small amount of formic acid (typically 0.1%) helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state.

  • Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. A UV scan of a pure this compound standard would be performed to determine its lambda max (λmax), the wavelength of maximum absorbance. For many flavonoids and diterpenoids, this is often in the range of 220-280 nm.[7]

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle: UPLC utilizes smaller particle size columns (<2 µm) compared to traditional HPLC, allowing for higher resolution, faster analysis times, and increased sensitivity.[9] The eluent from the UPLC is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and detecting specific product ions. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive.[8][10]

Causality of Experimental Choices:

  • UPLC System: The choice of UPLC over HPLC is driven by the need for higher throughput and sensitivity, which is often crucial in drug development where sample volumes may be limited and low concentrations need to be detected.

  • Ionization Source (Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion. It can be operated in either positive or negative ion mode, depending on which provides a more stable and abundant signal for the analyte.

  • Tandem Mass Spectrometry (MS/MS) in MRM Mode: This is the key to the high selectivity of the method. A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from co-eluting matrix components.[8]

Designing the Cross-Validation Study

The objective of this cross-validation is to demonstrate that the HPLC-UV and UPLC-MS/MS methods provide comparable quantitative results for this compound in a given matrix (e.g., a plant extract). The study should be designed and documented in a formal protocol before its execution.[11]

Experimental Workflow for Cross-Validation

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters and Acceptance Criteria

The cross-validation will focus on comparing the accuracy and precision of the two methods using a set of quality control (QC) samples. According to ICH guidelines, accuracy refers to the closeness of test results to the true value, while precision expresses the closeness of agreement between a series of measurements.[3][5]

ParameterDescriptionAcceptance Criteria
Accuracy The percentage recovery of the analyte in spiked QC samples.The mean concentration at each level should be within ±15% of the nominal concentration.
Precision The relative standard deviation (RSD) of the measurements for each QC level.The RSD should not exceed 15% for each QC level.
Method Comparison Statistical comparison of the results obtained from both methods for the same set of samples.The percentage difference between the mean values obtained by the two methods for each QC level should be within ±20%.

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Preparation of this compound Standard Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of calibration standards covering the expected concentration range of the samples.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking a known amount of this compound standard into a blank matrix (a plant extract known to be free of this compound).

Protocol 2: RP-HPLC-UV Analysis (Method A)
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined λmax of this compound

    • Injection Volume: 10 µL

  • Analysis Sequence: Inject the calibration standards, followed by the QC samples and any unspiked matrix samples.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the QC samples using the regression equation of the calibration curve.

Protocol 3: UPLC-MS/MS Analysis (Method B)
  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive or Negative (to be optimized)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Optimize precursor and product ions for this compound and any internal standard.

  • Analysis Sequence: Inject the calibration standards, followed by the QC samples and any unspiked matrix samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration. Determine the concentration of this compound in the QC samples.

Data Presentation and Interpretation

The quantitative data from the cross-validation study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Cross-Validation Results for this compound Quantification

QC LevelNominal Conc. (µg/mL)Method A (HPLC-UV) Mean Conc. ± SD (µg/mL)Method B (UPLC-MS/MS) Mean Conc. ± SD (µg/mL)Accuracy (% Recovery) Method AAccuracy (% Recovery) Method BPrecision (%RSD) Method APrecision (%RSD) Method B% Difference (Method A vs. B)
Low109.8 ± 0.510.2 ± 0.498.0102.05.13.9-3.9
Mid5051.5 ± 1.849.5 ± 1.5103.099.03.53.0+4.0
High10099.2 ± 3.5101.8 ± 2.999.2101.83.52.8-2.6

Note: The data presented in this table is for illustrative purposes only.

The results from both methods should meet the pre-defined acceptance criteria for accuracy and precision. The percentage difference between the mean concentrations obtained by the two methods should also be within the acceptable range. A graphical representation, such as a Bland-Altman plot, can be a powerful tool to visualize the agreement between the two methods.

Logical Relationship of Validation Parameters

Validation Parameters Logic cluster_method Analytical Method cluster_params Core Validation Parameters (ICH Q2) cluster_outcome Outcome Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Demonstrated by Cross-Validation Precision->FitForPurpose Demonstrated by Cross-Validation Range->FitForPurpose Robustness->FitForPurpose

Caption: Interrelationship of core validation parameters.

Conclusion

The cross-validation of analytical methods for the quantification of this compound is a critical exercise in ensuring the reliability and comparability of data throughout the drug development lifecycle. Both RP-HPLC-UV and UPLC-MS/MS are powerful techniques, with the former offering simplicity and the latter providing superior sensitivity and selectivity. By following a well-defined protocol grounded in the principles of the ICH Q2(R2) guideline, researchers can confidently select and validate the most appropriate method for their specific needs. This rigorous approach to analytical science is fundamental to building a robust data package for regulatory submissions and ultimately, to the successful development of new therapeutic agents.

References

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Synergistic Anti-inflammatory Effects of Andrographolide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the synergistic anti-inflammatory effects of Andrographolide, the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, when combined with other phytochemicals. We delve into the mechanistic underpinnings of these synergies, present comparative experimental data, and offer detailed protocols for evaluating such interactions in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage phytochemical combinations for enhanced therapeutic outcomes in inflammatory diseases.

Introduction: The Rationale for Synergistic Phytochemical Studies

The therapeutic efficacy of many medicinal plants often arises not from a single constituent but from the complex interplay of multiple bioactive compounds. This concept of synergy, where the combined effect of two or more substances is greater than the sum of their individual effects, is a cornerstone of modern phytopharmacology. Andrographolide, a well-documented anti-inflammatory agent, has demonstrated significant potential in this area. Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, its therapeutic window and bioavailability can be limiting factors. By combining Andrographolide with other phytochemicals, it is possible to achieve superior anti-inflammatory activity at lower doses, thereby reducing potential side effects and overcoming mechanisms of resistance.

This guide will explore the synergistic anti-inflammatory effects of Andrographolide in combination with other notable phytochemicals, providing a framework for the rational design and evaluation of such combination therapies.

Mechanistic Insights into Andrographolide's Anti-inflammatory Action

Andrographolide exerts its anti-inflammatory effects through the modulation of several key signaling pathways. A fundamental understanding of these mechanisms is crucial for identifying suitable synergistic partners.

  • NF-κB Inhibition: Andrographolide covalently modifies the p50 subunit of the NF-κB complex, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

  • MAPK Pathway Modulation: It also attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are upstream regulators of NF-κB and other inflammatory mediators.

  • JAK-STAT Pathway Interference: Andrographolide has been shown to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is pivotal in cytokine signaling.

Below is a diagram illustrating the primary signaling pathways modulated by Andrographolide.

Andrographolide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/PAMP Receptor MAPK_Pathway MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) MAPK_Pathway->Pro_inflammatory_Genes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->Pro_inflammatory_Genes activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Andrographolide Andrographolide Andrographolide->MAPK_Pathway inhibits Andrographolide->NFkB inhibits (p50 subunit) Andrographolide->JAK inhibits STAT_dimer->Pro_inflammatory_Genes activates In_Vitro_Synergy_Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cell Seeding (96-well plate) A->B C 3. Drug Preparation (Single & Combination) B->C D 4. Pre-treatment (2 hours) C->D E 5. LPS Stimulation (1 μg/mL, 24 hours) D->E F 6. Griess Assay (Measure Nitric Oxide) E->F G 7. Data Analysis (Calculate CI using CompuSyn) F->G H Result Interpretation G->H

A Meta-Analysis of the Pharmacological Activities of Andrographis paniculata Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional Ayurvedic and Chinese medicine.[1] Its therapeutic properties are largely attributed to a class of diterpenoid lactones, with andrographolide being the most abundant and extensively studied compound.[2][3] This guide provides a meta-analysis and comparison of the pharmacological activities of key bioactive compounds isolated from A. paniculata, including andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance across several key therapeutic areas: anti-inflammatory, antiviral, anticancer, hepatoprotective, and immunomodulatory activities.

Key Bioactive Compounds: A Comparative Overview

The primary pharmacological effects of Andrographis paniculata are driven by its unique phytochemical composition, particularly its diterpenoid lactones. While andrographolide is the most recognized, other related compounds contribute significantly to the plant's overall therapeutic profile.

  • Andrographolide: As the principal bioactive constituent, andrographolide has demonstrated a wide array of pharmacological effects, including potent anti-inflammatory, antiviral, and anticancer properties. It is often the benchmark against which other compounds from A. paniculata are compared.

  • Neoandrographolide: This diterpenoid lactone also exhibits significant anti-inflammatory and antiviral activities.[4][5] Its distinct structure influences its specific mechanisms of action and potency.

  • 14-Deoxy-11,12-didehydroandrographolide (DDA): DDA is another major diterpenoid with notable antiviral and anti-inflammatory effects.[4][6]

Anti-Inflammatory Activity: A Head-to-Head Comparison

Chronic inflammation is a key driver of numerous diseases. The compounds from Andrographis paniculata have shown significant promise in mitigating inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.[7]

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[8] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Andrographolide and its analogues exert their anti-inflammatory effects by interfering with this pathway at multiple points.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Andrographis Compounds LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes Induces Andrographolide Andrographolide Neoandrographolide DDA Andrographolide->IKK Inhibits Andrographolide->NFkB_active Inhibits DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by Andrographis compounds.

Comparative Efficacy: In Vitro Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of various inflammatory markers. Lower IC50 values indicate greater potency.

CompoundAssayCell LineIC50 ValueReference(s)
Andrographolide PGE2 InhibitionRAW264.78.8 µM[9]
NO InhibitionRAW264.7>100 µM[10]
Neoandrographolide NO InhibitionRAW264.7>100 µM[10]
14-Deoxy-11,12-didehydroandrographolide NO InhibitionRAW264.794.12 ± 4.79 µM[10]
14-Deoxy-14,15-dehydroandrographolide NF-κB InhibitionRAW264.72 µg/mL[11][12]
Experimental Protocol: Nitric Oxide (NO) Determination using the Griess Assay

This protocol outlines the measurement of nitrite, a stable metabolite of NO, in macrophage culture supernatants.

Workflow:

Caption: Workflow for the Griess assay to determine nitric oxide production.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the Andrographis compounds for 1 hour.

  • Stimulation: Induce NO production by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[13]

  • Reaction: In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of the Griess reagent to each well.[14]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][16]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Antiviral Activity: A Comparative Analysis

Andrographolide and its derivatives have demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.

Comparative Efficacy: In Vitro Data

The following table presents the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of Andrographis compounds against different viruses.

CompoundVirusCell LineEC50/IC50 ValueReference(s)
Andrographolide Dengue Virus 2 (DENV2)HepG221.304 µM (EC50)[4]
Human Immunodeficiency Virus (HIV)-49.0 µg/mL (EC50)[4][6]
Herpes Simplex Virus 1 (HSV-1)Vero8.28 µg/mL (IC50)[4][6][17]
Influenza A (H9N2)MDCK8.4 µM (EC50)[4][6]
Neoandrographolide Herpes Simplex Virus 1 (HSV-1)Vero7.97 µg/mL (IC50)[4][6][17]
14-Deoxy-11,12-didehydroandrographolide Human Immunodeficiency Virus (HIV)-56.8 µg/mL (EC50)[4][6]
Herpes Simplex Virus 1 (HSV-1)Vero11.1 µg/mL (IC50)[4][6][17]
Influenza A (H5N1)A5495 ± 1 µg/mL (IC50)[4][6]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.[18]

Workflow:

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero or MDCK) in 6-well or 12-well plates.[18]

  • Virus and Compound Preparation: Prepare serial dilutions of the Andrographis compound. Mix each dilution with a known concentration of the virus.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.[19]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[18]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.[18]

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[20]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.[18]

Anticancer Activity: A Multi-faceted Approach

The compounds of Andrographis paniculata have shown significant potential in cancer therapy by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[2]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the IC50 values of andrographolide against various cancer cell lines.

CompoundCancer TypeCell LineIC50 Value (µM)Exposure Time (h)Reference(s)
Andrographolide Breast CancerMCF-763.19 ± 0.0324[21]
32.90 ± 0.0248
31.93 ± 0.0472
Breast CancerMDA-MB-23165 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372[22]
GlioblastomaDBTRG-05MG13.9572[23]
Colon CancerHCT 11645.32 ± 0.86 (as extract)-
Liver CancerHepG260.32 ± 1.05 (as extract)-
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for the MTT assay to determine cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the Andrographis compounds for a specified duration (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3][25]

  • Formazan Solubilization: The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[24]

Hepatoprotective and Immunomodulatory Activities

Hepatoprotective Effects

Andrographolide has demonstrated significant hepatoprotective activity against various toxins, such as carbon tetrachloride (CCl4).[27] It is believed to exert this effect through its antioxidant properties.[28][29]

Experimental Data:

  • In a study on CCl4-induced hepatotoxicity in rats, andrographolide (100 mg/kg) showed a 48.6% overall inhibition of the increase in serum levels of GOT, GPT, alkaline phosphatase, and bilirubin.[27]

  • In an in vitro study using HepG2 cells, andrographolide showed a significant antioxidative property with an IC50 of 3.2 µg/mL in a DPPH scavenging assay and protected against CCl4-induced toxicity.[28][29]

Immunomodulatory Effects

The compounds from A. paniculata can modulate the immune system by affecting macrophage activation and cytokine production.[1][30]

Experimental Data:

  • Andrographolide has been shown to modulate both innate and adaptive immune responses by regulating macrophage phenotypic polarization.[1][30]

  • In vitro, andrographolide treatment attenuated both LPS-induced (M1) and IL-4-induced (M2) macrophage activation and inhibited the expression of both M1 and M2 cytokines.[1][30]

  • A standardized extract of A. paniculata was found to significantly increase the production of IFN-γ and IL-4 in healthy adults, suggesting an effect on both Th1 and Th2 responses.[31]

Conclusion and Future Directions

The compounds derived from Andrographis paniculata, particularly andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, exhibit a broad and potent spectrum of pharmacological activities. This comparative guide highlights their efficacy in anti-inflammatory, antiviral, anticancer, hepatoprotective, and immunomodulatory applications. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals.

While andrographolide is the most studied compound, the significant activities of neoandrographolide and DDA warrant further investigation to fully elucidate their therapeutic potential. Future research should focus on synergistic effects of these compounds, as well as the development of novel derivatives with enhanced efficacy and bioavailability. The comprehensive understanding of their mechanisms of action will be crucial for their translation into clinically effective therapeutic agents.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 14, 2026, from [Link]

  • Roy, S., et al. (n.d.). Antioxidative and cytoprotective effects of andrographolide against CCl4-induced hepatotoxicity in HepG2 cells. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Akbar, S. (2012). Antioxidative and Cytoprotective Effects of Andrographolide Against CCl4-induced Hepatotoxicity in HepG2 Cells. PubMed. Retrieved January 14, 2026, from [Link]

  • Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • The IC 50 values of andrographolide for two breast cancer cell lines... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. Retrieved January 14, 2026, from [Link]

  • Cell Culture and estimation of cytokines by ELISA. (2018). protocols.io. Retrieved January 14, 2026, from [Link]

  • Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Wang, W., et al. (2010). Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Wang, W., et al. (2010). Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response. PubMed. Retrieved January 14, 2026, from [Link]

  • ANDROGRAPHOLIDES, THE ACTIVE PHYTOCHEMICALS OF THE MEDICINAL PLANT ANDROGRAPHIS PANICULATA & THEIR IMMUNOMODULATORY EFFECTS. (2025). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 14, 2026, from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Immunomodulatory effects of Andrographis paniculata extract in healthy adults – An open-label study. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]

  • The mechanisms of immunomodulatory effects of A. paniculata and its bioactive metabolites. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • NF-κB and MAPK-Targeted Anti-Inflammatory Activity of Andrographis Paniculata Extract. (2021). Korean Society of Food Science and Nutrition. Retrieved January 14, 2026, from [Link]

  • Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2012). MDPI. Retrieved January 14, 2026, from [Link]

  • Protocol Griess Test v1. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Protocol Griess Test. (2019). protocols.io. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Hepatoprotective activity of andrographolide from Andrographis paniculata against carbontetrachloride. (1991). PubMed. Retrieved January 14, 2026, from [Link]

  • Andrographolide: a review of its anti-inflammatory activity via inhibition of NF-kappaB activation from computational chemistry aspects. (2010). CABI Digital Library. Retrieved January 14, 2026, from [Link]

  • Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. Retrieved January 14, 2026, from [Link]

  • CCl4 Induced Hepatotoxicity Study Of Andrographis paniculata And It's Phytoconstituents. (2014). African Journal of Biomedical Research. Retrieved January 14, 2026, from [Link]

  • (PDF) Anti-inflammatory Activity of New Compounds from Andrographis paniculata by NF-??B Transactivation Inhibition. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) In Vivo and In Vitro Anti-inflammatory Activities of Neoandrographolide. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2025). PLOS ONE. Retrieved January 14, 2026, from [Link]

  • Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. (2024). RayBiotech. Retrieved January 14, 2026, from [Link]

  • In vivo and in vitro anti-inflammatory activities of neoandrographolide. (2007). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • 14-Deoxy-11,12-dehydroandrographolide exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes. (2011). PubMed. Retrieved January 14, 2026, from [Link]

  • Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy. (2019). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Andrographidine E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Andrographidine E, a diterpenoid compound derived from Andrographis paniculata.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from related compounds and general laboratory safety principles to ensure the protection of personnel and the environment.

Hazard Assessment and Precautionary Principle

Key Safety Considerations:

  • Assume Potential Irritant: Treat this compound as a potential skin, eye, and respiratory irritant.

  • Avoid Dust Generation: When handling the solid form, minimize the creation of dust particles.[5][6]

  • Work in a Ventilated Area: All handling and disposal procedures should be conducted in a well-ventilated laboratory or under a chemical fume hood.[5]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Required when dusts are generated.To prevent inhalation of potentially irritating airborne particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE before addressing the spill.

  • Contain the Spill: For solid this compound, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid generating dust.[5][6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[5][7]

  • Decontaminate the Area: Clean the spill area thoroughly. For solid spills, after the bulk of the material is removed, wash the area. Prevent runoff from entering drains.[5]

  • Dispose of Contaminated Materials: All cleanup materials, including contaminated PPE, must be placed in the designated hazardous waste container.[5]

Waste Disposal Workflow

The disposal of this compound must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations.[5] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[5][8]

Sources

Essential Safety & Handling Guide: Personal Protective Equipment for Andrographidine E

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Andrographidine E. As a diterpenoid derived from Andrographis paniculata, understanding its specific handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] While comprehensive toxicological data for this compound is not widely available, its structural relationship to andrographolide and its derivatives necessitates a cautious approach, assuming potential for skin, eye, and respiratory irritation, as well as possible allergic reactions.[2][3][4] This document outlines the necessary personal protective equipment (PPE), procedural guidance, and disposal plans to mitigate risks.

The Principle of Causal Safety: Why This PPE is Necessary

Handling any purified bioactive compound requires a risk-based assessment. This compound is a fine powder at standard temperature and pressure, posing a risk of aerosolization and subsequent inhalation.[5][6] Furthermore, dermal and ocular exposure to concentrated diterpenoids can lead to irritation or allergic reactions. Studies on related andrographolide derivatives have noted adverse effects including skin disorders and gastrointestinal issues.[2][4] Therefore, our PPE recommendations are designed as a self-validating system to create a complete barrier between the researcher and the compound, addressing the primary exposure routes: inhalation, dermal contact, and ocular contact.

PPE Specification & Operational Use

The selection of PPE is contingent on the specific procedure being performed. The following table summarizes the required PPE for common laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Dry Powder) ANSI Z87.1-rated safety glasses with side shields or splash goggles.Nitrile gloves (double-gloving recommended).Full-length lab coat.N95 respirator or higher (use within a fume hood is mandatory).
Solution Preparation & Handling Chemical splash goggles.Nitrile gloves.Full-length lab coat.Not required if handled exclusively within a certified chemical fume hood.
Cell Culture/In Vitro Assays Standard safety glasses.Nitrile gloves.Full-length lab coat.Not required for handling dilute solutions in a biosafety cabinet.
Spill Cleanup (Solid or Liquid) Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.N95 respirator or higher.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is directly tied to its correct usage. Follow these steps meticulously to ensure a complete protective barrier.

Experimental Workflow for PPE Usage

PPE_Workflow PPE Selection & Use Workflow for this compound cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) A Assess Task-Specific Risks (e.g., Weighing, Solution Prep) B Select PPE Based on Table 2 A->B C Inspect All PPE for Integrity (No tears, cracks, or defects) B->C D 1. Lab Coat C->D Proceed to Donning E 2. Respirator (if required) D->E F 3. Eye Protection E->F G 4. Gloves (over cuffs) F->G Handle this compound Handle this compound G->Handle this compound H 1. Gloves (peel off) I 2. Lab Coat (turn inside out) H->I J 3. Eye Protection I->J K 4. Respirator J->K L Wash Hands Thoroughly K->L Handle this compound->H After Task Completion

Caption: PPE workflow for handling this compound.

Step-by-Step Protocols

A. PPE Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, full-length lab coat, ensuring all buttons are fastened.

  • Respiratory Protection (if required): If handling the powder form of this compound outside of a certified fume hood, or if there is a risk of aerosolization, don an N95 respirator. Ensure a proper seal check is performed.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first, extending the cuffs over the sleeves of the lab coat.

B. PPE Doffing Procedure (to minimize cross-contamination):

  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container. If only one pair was worn, remove them in the same manner.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing. Place it in a designated laundry receptacle or disposal bag.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][8]

C. Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and disposable lab coats, must be placed in a sealed, labeled hazardous waste bag for incineration.

  • Empty Vials: The original vial of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as hazardous waste. The rinsed vial can then be disposed of in a glass waste container.

  • Gross Contamination: In the event of a spill, any materials used for cleanup, along with grossly contaminated PPE, must be disposed of as hazardous chemical waste according to your institution's guidelines.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent PPE protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and controlled laboratory environment.

References

  • Shang, X., et al. (2022). Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies. Frontiers in Pharmacology. Available at: [Link]

  • PubMed. (2022). Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Acute and subacute toxicity study of andrographolide bioactive in rodents: Evidence for the medicinal use as an alternative medicine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ADR incidence of andrographolide derivative injections. ResearchGate. Available at: [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Amazon S3. Available at: [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

  • Syracuse University. (n.d.). Laboratory Safety Rules. Environmental Health & Safety Services. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2015). Safety review of Andrographis paniculata and anaphylactic/allergic reactions. Australian Government Department of Health. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2024). Medicines containing Andrographis paniculata safety advisory. Australian Government Department of Health. Available at: [Link]

  • WebMD. (n.d.). Andrographis: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.